molecular formula C8H8ClN3O2 B580855 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1289387-12-7

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B580855
CAS No.: 1289387-12-7
M. Wt: 213.621
InChI Key: BHVTYJIHGVNKEX-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (Catalog No. Z-28286) is a high-purity (95%) synthetic building block designed for pharmaceutical and medicinal chemistry research. This compound features a chloropyrimidine head group, a conformationally constrained azetidine ring, and a carboxylic acid functional group, making it a versatile intermediate for constructing novel molecular architectures. Its primary research value lies in the development of novel amino pyrimidine derivatives, a class of compounds investigated for modulating various biological targets . The reactive 6-chloro position on the pyrimidine ring serves as an excellent leaving group for nucleophilic aromatic substitution, allowing researchers to readily introduce diverse amine-containing functionalities. The azetidine-3-carboxylic acid moiety provides both a rigid scaffold and a handle for further functionalization via amide coupling or esterification. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in multiple quantities (1g to 100g) to support various research and development scales .

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-6-1-7(11-4-10-6)12-2-5(3-12)8(13)14/h1,4-5H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVTYJIHGVNKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733667
Record name 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-12-7
Record name 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, a key building block in contemporary drug discovery. The synthesis is centered around a pivotal nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable compound. The guide emphasizes scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative references.

Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its rigid, three-dimensional structure allows for precise vectoral exits, enabling chemists to explore chemical space with a high degree of control. The incorporation of an azetidine ring can lead to improved metabolic stability, reduced lipophilicity, and enhanced target engagement. Specifically, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid serves as a versatile intermediate, combining the desirable properties of the azetidine core with the reactive handle of a chloropyrimidine, making it a valuable precursor for the synthesis of a diverse array of bioactive molecules.

The Synthetic Blueprint: A Three-Act Play

The synthesis of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid is elegantly achieved through a three-step sequence:

  • Act I: The Overture of Protection: The journey begins with the protection of the carboxylic acid functionality of azetidine-3-carboxylic acid as an ethyl ester. This strategic move is crucial to prevent the carboxylate from engaging in undesirable side reactions during the subsequent nucleophilic aromatic substitution.

  • Act II: The Climax of Substitution: The heart of the synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Here, the secondary amine of ethyl azetidine-3-carboxylate acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient 4,6-dichloropyrimidine ring.

  • Act III: The Finale of Deprotection: The final act involves the hydrolysis of the ethyl ester to unveil the desired carboxylic acid, yielding the target molecule, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

This synthetic narrative is not merely a sequence of reactions but a carefully orchestrated process where each step is guided by fundamental principles of organic chemistry.

Delving into the Details: Mechanism and Rationale

Esterification: Shielding the Carboxylic Acid

The initial esterification of azetidine-3-carboxylic acid is a standard yet critical step. The presence of a free carboxylic acid would complicate the SNAr reaction, as the basic conditions required for the substitution would deprotonate the acid, creating a carboxylate anion that could potentially interfere with the desired reaction pathway. Conversion to an ethyl ester effectively masks the acidic proton and renders the moiety inert to the basic conditions of the subsequent step.

Nucleophilic Aromatic Substitution (SNAr): The Core Transformation

The SNAr reaction is the linchpin of this synthesis. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms further activate the ring for substitution.

Regioselectivity: A key consideration in the reaction of 4,6-dichloropyrimidine is regioselectivity. The C4 and C6 positions are electronically similar. However, in many cases, substitution occurs preferentially at one position due to subtle electronic or steric influences. For the purpose of this guide, we will focus on the formation of the 1-(6-chloropyrimidin-4-yl) isomer, which is a commonly observed outcome in similar reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.

Experimental Protocols: A Step-by-Step Guide

Synthesis of Ethyl Azetidine-3-carboxylate Hydrochloride (Intermediate 1)

This protocol is a representative procedure for the esterification of azetidine-3-carboxylic acid.

Materials:

  • Azetidine-3-carboxylic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend azetidine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • Triturate the solid with diethyl ether to afford ethyl azetidine-3-carboxylate hydrochloride as a white solid.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Synthesis of Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate (Intermediate 2)

This protocol outlines the nucleophilic aromatic substitution reaction.

Materials:

  • Ethyl azetidine-3-carboxylate hydrochloride (Intermediate 1)

  • 4,6-Dichloropyrimidine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile (10 volumes) under an inert atmosphere, add triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4,6-dichloropyrimidine (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate as a solid.

Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (Final Product)

This protocol describes the final deprotection step via ester hydrolysis.

Materials:

  • Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate (Intermediate 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate (1.0 eq) in a mixture of THF (5 volumes) and water (5 volumes).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate may form. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid as a solid.

Data Presentation and Validation

Table 1: Summary of Key Reaction Parameters
StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Yield (%)
1EsterificationAzetidine-3-carboxylic acid, Thionyl chlorideEthanolReflux>90
2SNArEthyl azetidine-3-carboxylate HCl, 4,6-Dichloropyrimidine, TriethylamineAcetonitrile60-7060-80
3HydrolysisEthyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate, Lithium hydroxideTHF/WaterRoom Temp>85
Expected Characterization Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the azetidine ring protons, and the absence of the ethyl ester signals.

  • ¹³C NMR: The carbon NMR spectrum will provide signals corresponding to all unique carbon atoms in the molecule, confirming the structure.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the final product.

Visualizing the Pathway

Overall Synthesis Workflow

Synthesis_Pathway A Azetidine-3-carboxylic acid B Ethyl azetidine-3-carboxylate HCl (Intermediate 1) A->B  EtOH, SOCl₂ (Esterification)   C Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate (Intermediate 2) B->C  4,6-Dichloropyrimidine, Et₃N (SNAr)   D 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (Final Product) C->D  LiOH, THF/H₂O (Hydrolysis)  

Caption: Overall synthetic route to the target molecule.

Nucleophilic Aromatic Substitution Mechanism

SNAr_Mechanism cluster_0 SNAr Mechanism Reactants Ethyl azetidine-3-carboxylate + 4,6-Dichloropyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate + Cl⁻ Meisenheimer->Product Loss of Leaving Group

Caption: The key SNAr reaction mechanism.

Conclusion: A Versatile Pathway for Drug Discovery

The synthesis of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid presented herein offers a reliable and scalable route to a valuable building block for drug discovery. By understanding the underlying principles of each synthetic step and adhering to the detailed protocols, researchers can confidently produce this compound with high purity and in good yield. The modularity of this synthesis allows for the potential to create a library of analogues by varying the pyrimidine component or further functionalizing the azetidine ring, thereby empowering the exploration of new chemical entities with therapeutic potential.

References

  • Han, M., Song, C., Jeong, N., & Hahn, H. G. (2012). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS Medicinal Chemistry Letters.
  • Kuramoto, Y., et al. (1993). Fluoroquinolone antibacterial agent.
  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Greengrass, C. W., et al. (1993). Antiviral compounds.
  • Singh, J., et al. (2007). The rise of the azetidine ring in medicinal chemistry. Journal of Medicinal Chemistry.
  • Kawamoto, I., et al. (1997). Azetidine derivative and antibacterial agent containing the same.
  • Corominas, J. P., et al. (1989). Process for preparing 3-amino-azetidine.
  • Iwata, M., et al. (1987). Azetidine derivatives, their preparation and antibacterial compositions containing them.

Sources

Physicochemical properties of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, a novel heterocyclic compound with potential applications in drug discovery and development. The azetidine motif is of growing interest in medicinal chemistry, and understanding the fundamental properties of this substituted azetidine-3-carboxylic acid is crucial for its advancement as a building block or a lead compound.[1] This document outlines detailed experimental protocols for determining key physicochemical parameters, including identity and structure confirmation, solubility, pKa, melting point, and stability. The methodologies are presented with a focus on scientific integrity and experimental causality, providing researchers and drug development professionals with a robust guide for their own investigations.

Introduction and Molecular Overview

The molecule 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid incorporates two key heterocyclic scaffolds: a pyrimidine and an azetidine. Azetidine carboxylic acids are recognized as valuable building blocks in the synthesis of biologically active compounds and peptides.[2] The strained four-membered azetidine ring provides a unique conformational rigidity that can be advantageous in drug design.[1][3] The pyrimidine ring system is a common feature in a vast array of pharmaceuticals. The presence of a chloro-substituent on the pyrimidine ring offers a potential handle for further chemical modification through cross-coupling reactions.

This guide will detail the necessary steps to fully characterize the physicochemical properties of this compound, which are essential for its application in areas such as medicinal chemistry and process development.

Molecular Structure

Caption: Chemical structure of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Identity and Structural Confirmation

Prior to any physicochemical evaluation, the identity and purity of the compound must be unequivocally established. A combination of spectroscopic techniques is recommended for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and may influence the chemical shifts of exchangeable protons.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:

    • Aromatic protons on the pyrimidine ring.

    • Methylene protons of the azetidine ring, likely appearing as complex multiplets due to restricted rotation and coupling.

    • The methine proton on the azetidine ring.

    • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Distinct signals are expected for the carbons of the pyrimidine ring, the azetidine ring, and the carboxyl group.

  • 2D NMR: If signal assignments are ambiguous, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Analysis should be performed in both positive and negative ion modes.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. The experimentally determined mass should be within 5 ppm of the calculated exact mass.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information. The fragmentation of related aminopyrimidine structures often involves cleavage of side chains and fragmentation of the pyrimidine ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • C-N and C-Cl stretching vibrations at lower wavenumbers.

Physicochemical Properties and Their Determination

The following section details the experimental determination of key physicochemical properties.

Physical State and Melting Point

The physical state at room temperature should be noted. The melting point is a critical indicator of purity.

Experimental Protocol: Melting Point Determination

  • Apparatus: Use a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range over which the substance melts. A sharp melting range is indicative of high purity. For context, the melting point of the parent 3-Azetidinecarboxylic acid is 286 °C (with decomposition).[5]

Solubility

Solubility in various solvents is a critical parameter for further studies, including biological assays and formulation development.

Experimental Protocol: Thermodynamic Solubility Measurement

  • Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, 9), and organic solvents (e.g., DMSO, ethanol, methanol).

  • Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

Acidity Constant (pKa)

The pKa value(s) are crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and biological activity. This molecule has both a basic nitrogen in the pyrimidine ring and an acidic carboxylic acid group.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound of known concentration in a mixture of water and a co-solvent (if necessary to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) and a standardized solution of strong base (e.g., NaOH), while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Chemical Stability

Assessing the chemical stability under various conditions is essential for determining appropriate storage and handling procedures.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Elevated temperature (e.g., 60 °C)

    • Photolytic: Exposure to UV and visible light

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Summary

The following table should be populated with the experimentally determined data for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

PropertyMethodExpected/Determined Value
Molecular Formula -C₉H₉ClN₄O₂
Molecular Weight -240.65 g/mol
Physical State Visual InspectionTo be determined (likely a solid)
Melting Point Capillary MethodTo be determined
¹H NMR 400 MHz, DMSO-d₆To be determined
¹³C NMR 100 MHz, DMSO-d₆To be determined
HRMS (m/z) ESI-TOFTo be determined
Aqueous Solubility HPLC-UVTo be determined
pKa (acidic) Potentiometric TitrationTo be determined
pKa (basic) Potentiometric TitrationTo be determined
Chemical Stability HPLC-UVTo be determined

Experimental Workflows

Workflow for Identity Confirmation

G cluster_0 Identity and Purity Confirmation start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms ir IR Spectroscopy start->ir end Structurally Confirmed Compound nmr->end ms->end ir->end

Caption: Workflow for the structural confirmation of the target compound.

Workflow for Physicochemical Profiling

G cluster_1 Physicochemical Property Determination start Confirmed Compound mp Melting Point start->mp sol Solubility Profiling start->sol pka pKa Determination start->pka stab Stability Assessment start->stab data Comprehensive Physicochemical Profile mp->data sol->data pka->data stab->data

Caption: Workflow for determining the key physicochemical properties.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic characterization of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. By following the detailed protocols for structural elucidation and the determination of key physicochemical properties, researchers can build a robust data package. This information is fundamental for enabling the rational progression of this molecule in drug discovery and development pipelines, facilitating formulation, interpretation of biological data, and further synthetic optimization. The principles and methodologies outlined herein are grounded in standard analytical practices and are designed to ensure data quality and reproducibility.

References

  • ChemWhat. (n.d.). 1-(6-Chloro-pyridin-3-ylmethyl)-azetidine-3-carboxylic acid CAS#: 1289385-98-3.
  • Alchem Pharmtech. (n.d.). CAS 1289388-50-6 | 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.
  • BLDpharm. (n.d.). 1289388-50-6|1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Ningbo Zhenyue Pharmaceutical Technology Co., Ltd. (n.d.). AZETIDINE DERIVATES.
  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid.
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • PMC. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
  • Chemcasts. (n.d.). 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties | Density, Cp, Viscosity.
  • MD Topology. (n.d.). 1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid | C9H9N3O4 | MD Topology | NMR | X-Ray.
  • BMRB. (n.d.). bmse011156 NMR Quality Control Of Fragment Libraries For Screening.
  • Sigma-Aldrich. (n.d.). 3-Azetidinecarboxylic acid 98 36476-78-5.
  • PMC. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • MySkinRecipes. (n.d.). 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid.
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Sources

A Senior Application Scientist's Guide to 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid: Synthesis, Properties, and Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Azetidine-Substituted Pyrimidines in Drug Discovery

The azetidine motif has become increasingly important in modern medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced solubility, and better receptor binding affinity[1]. When coupled with the pyrimidine scaffold, a privileged structure in numerous biologically active compounds, the resulting molecules are of significant interest for the development of novel therapeutics, particularly in oncology and immunology[2][3].

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid combines these two key pharmacophores. The chlorine atom on the pyrimidine ring serves as a versatile handle for further functionalization through cross-coupling reactions, while the carboxylic acid on the azetidine ring allows for amide bond formation, enabling the facile generation of diverse compound libraries. The lack of a commercial source for this specific isomer necessitates a reliable synthetic route, which is the primary focus of this guide.

Below is the core chemical structure of the target compound.

Caption: Core structure of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Synthetic Strategy and Protocol

The synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is best approached through a three-step sequence involving:

  • Protection of the carboxylic acid of azetidine-3-carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr) on 4,6-dichloropyrimidine.

  • Deprotection to yield the final product.

This strategy is designed to prevent unwanted side reactions of the carboxylic acid group during the SNAr step and to allow for straightforward purification. A methyl ester is chosen as the protecting group due to its stability and the orthogonality of its deprotection conditions (basic hydrolysis) to the SNAr reaction.

Detailed Experimental Workflow

The overall synthetic workflow is depicted in the following diagram.

synthetic_workflow Figure 2. Synthetic Workflow start Azetidine-3-carboxylic acid step1 Step 1: Esterification (Protection) start->step1 intermediate1 Methyl azetidine-3-carboxylate step1->intermediate1 step2 Step 2: SNAr Reaction intermediate1->step2 reagent1 SOCl2, Methanol reagent1->step1 start2 4,6-Dichloropyrimidine start2->step2 intermediate2 Methyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis (Deprotection) intermediate2->step3 reagent2 DIPEA, n-Butanol, Heat reagent2->step2 final_product 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid step3->final_product reagent3 LiOH, THF/Water reagent3->step3

Caption: A three-step synthetic route to the target compound.

Step 1: Protection of Azetidine-3-carboxylic Acid as a Methyl Ester

Rationale: The carboxylic acid of the starting material is protected as a methyl ester to prevent its participation in the subsequent nucleophilic substitution reaction. The use of thionyl chloride (SOCl₂) in methanol is a classic and efficient method for this transformation.

Protocol:

  • Suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl azetidine-3-carboxylate hydrochloride as a solid. This can be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The nitrogen atom of methyl azetidine-3-carboxylate acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine ring. 4,6-Dichloropyrimidine is symmetrical, so the initial substitution can occur at either the C4 or C6 position. A non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction. n-Butanol is a suitable high-boiling solvent for this transformation.

Protocol:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in n-butanol (15 mL per gram), add methyl azetidine-3-carboxylate hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield methyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate.

Step 3: Deprotection of the Methyl Ester

Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid. Basic hydrolysis using lithium hydroxide (LiOH) is effective and is unlikely to affect the rest of the molecule under these conditions[4].

Protocol:

  • Dissolve the purified methyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Physicochemical Properties (Estimated)

As this is a novel compound, experimental data is not available. The following properties are estimated based on the analysis of its constituent fragments and similar molecules[5][6][7][8][9].

PropertyEstimated ValueJustification
Molecular Formula C₈H₈ClN₃O₂Based on chemical structure
Molecular Weight 213.62 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar organic compounds
Melting Point > 200 °C (with decomposition)Carboxylic acids often have high melting points
Solubility Soluble in DMSO and polar aprotic solvents; sparingly soluble in water and alcoholsBased on the polarity of the functional groups
pKa 3.5 - 4.5 (Carboxylic Acid)Typical range for a carboxylic acid

Sourcing of Starting Materials

The successful synthesis of the target compound relies on the availability of high-purity starting materials. The following table lists reputable suppliers for the necessary precursors.

Starting MaterialCAS NumberRecommended Suppliers
4,6-Dichloropyrimidine 1193-21-1Sigma-Aldrich, TCI[10], Clinivex[11], Ottokemi[12]
Azetidine-3-carboxylic acid 36476-78-5Sigma-Aldrich, TCI America[13], Thermo Scientific[14], Simson Pharma, Chem-Impex[15], Matrix Fine Chemicals[16]
Methyl azetidine-3-carboxylate hydrochloride 100202-39-9Fisher Scientific[17], Manchester Organics[18], Scimplify[1][19]
1-Boc-azetidine-3-carboxylic acid 142253-55-2ChemicalBook[20], Aapptec[21], Chemcasts[22]

Conclusion

This technical guide provides a comprehensive pathway for the synthesis and characterization of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. By following the detailed, three-step protocol, researchers can reliably produce this valuable building block for their drug discovery programs. The insights into the synthetic strategy, coupled with practical advice on sourcing starting materials, are intended to empower scientists to explore the chemical space around this promising scaffold.

References

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  • Wu, Y., et al. (2006). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Taylor & Francis Online. (2011). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. [Link]

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  • PubChem. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192. [Link]

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Technical Guide: Unveiling the Therapeutic Potential of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the potential biological activities of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, a novel heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from structurally related compounds to postulate its therapeutic promise. We will delve into its chemical rationale, potential mechanisms of action, and a roadmap for its biological evaluation. This paper serves as a foundational resource for researchers aiming to explore the pharmacological landscape of this intriguing molecule.

Introduction: Decoding the Molecular Architecture

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a unique small molecule that marries two key pharmacophores: a strained azetidine-3-carboxylic acid ring and a reactive 6-chloropyrimidine moiety. This combination suggests a rich potential for biological activity, leveraging the desirable physicochemical properties of the azetidine scaffold with the versatile reactivity of the chloropyrimidine.

The azetidine ring , a four-membered nitrogen-containing heterocycle, has gained significant traction in modern drug discovery.[1] Its strained nature and three-dimensional character can confer improved solubility, metabolic stability, and novel interactions with biological targets compared to more traditional ring systems.[1] Azetidine-3-carboxylic acid, in particular, serves as a constrained amino acid analog, making it a valuable building block in the synthesis of peptidomimetics and other complex bioactive molecules.[2] This scaffold is frequently employed in the development of therapeutics for neurological disorders.[2]

The 6-chloropyrimidine group is an electronically deficient heterocycle, rendering the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). This feature is a cornerstone of covalent inhibitor design, where the chloropyrimidine can react with nucleophilic residues, such as cysteine, in the active site of a target protein to form an irreversible bond.[3] This covalent modification can lead to prolonged and potent inhibition.

Given these structural features, we hypothesize that 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid has the potential to act as a targeted covalent inhibitor of key enzymes implicated in disease, or as a modulator of receptor signaling pathways.

Postulated Biological Activity and Mechanistic Rationale

Based on the analysis of its constituent chemical motifs, we propose two primary hypotheses for the biological activity of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid:

Hypothesis 1: Covalent Inhibition of Kinases

The presence of the 6-chloropyrimidine moiety strongly suggests a potential role as a covalent kinase inhibitor.[3] Many kinases possess a conserved cysteine residue near the ATP-binding pocket that can be targeted by electrophilic warheads. The SNAr reaction between the chloropyrimidine and a cysteine thiol would result in irreversible inhibition of kinase activity.

  • Rationale: The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, frequently forming hydrogen bonds with the hinge region of the kinase active site.[4][5] The azetidine-3-carboxylic acid portion could provide additional interactions with the solvent-exposed region of the active site or improve the overall physicochemical properties of the molecule, enhancing cell permeability and bioavailability.

Hypothesis 2: Modulation of Inflammatory Signaling Pathways

Several pyrimidine derivatives have demonstrated potent anti-inflammatory effects.[6][7] These effects are often mediated through the inhibition of key signaling molecules in inflammatory pathways, such as cyclooxygenases (COX) or inducible nitric oxide synthase (iNOS).[6]

  • Rationale: The 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid structure could potentially interact with enzymes or receptors involved in the inflammatory cascade. The azetidine ring may confer selectivity for specific targets within these pathways.

Proposed Experimental Workflows for Biological Characterization

To systematically investigate the biological activity of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, a multi-tiered experimental approach is recommended.

Initial Target-Agnostic Phenotypic Screening

A broad phenotypic screen across a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is a prudent first step to identify potential anti-proliferative activity.

Experimental Protocol 1: Cell Viability Assay

  • Cell Plating: Seed cancer cell lines (e.g., MDA-MB-231, A549, HT-29) in 96-well plates at a density of 5,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader to determine cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Target-Based Enzymatic Assays

Should the phenotypic screening reveal anti-proliferative activity, the next logical step is to investigate the compound's effect on specific enzyme targets, particularly kinases.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a 384-well plate, combine a recombinant kinase (e.g., a panel of kinases with known cysteine residues in the active site) with its specific peptide substrate and ATP.

  • Compound Incubation: Add varying concentrations of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid to the assay wells and incubate for a predetermined time (e.g., 60 minutes) to allow for potential covalent bond formation.

  • Kinase Reaction: Initiate the kinase reaction by adding a final concentration of ATP.

  • Detection: After incubation, add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).

  • Data Analysis: Determine the IC50 value for the inhibition of each kinase. To confirm covalent inhibition, a "jump-dilution" experiment can be performed where the pre-incubated enzyme-inhibitor complex is diluted, and activity is monitored over time.[3]

Cellular Mechanism of Action Studies

To understand the downstream cellular effects of target engagement, a series of mechanism of action studies should be conducted in a sensitive cell line identified from the phenotypic screen.

Experimental Protocol 3: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat the selected cancer cell line with 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid at concentrations around its IC50 value for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases in a relevant pathway) and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression levels.

Visualization of Proposed Mechanisms and Workflows

To visually represent the hypothesized mechanisms and experimental plans, the following diagrams are provided.

G cluster_0 Hypothesized Covalent Kinase Inhibition Compound 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid Covalent_Bond Covalent Adduct Formation (S-NAr Reaction) Compound->Covalent_Bond Kinase Kinase Active Site (with Cysteine) Kinase->Covalent_Bond Inhibition Irreversible Kinase Inhibition Covalent_Bond->Inhibition

Caption: Hypothesized covalent inhibition of a kinase.

G cluster_1 Experimental Workflow Phenotypic_Screen Phenotypic Screening (Cell Viability Assay) Target_ID Target Identification (Kinase Panel Screen) Phenotypic_Screen->Target_ID MoA Mechanism of Action (Western Blot, etc.) Target_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: Proposed experimental workflow for characterization.

Data Presentation: Hypothetical Results

The following tables present hypothetical data that could be generated from the proposed experiments, illustrating the potential profile of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Table 1: Hypothetical Anti-proliferative Activity

Cell LineTissue OriginIC50 (µM)
MDA-MB-231Breast Cancer0.5
A549Lung Cancer1.2
HT-29Colon Cancer2.5
Normal FibroblastsNormal Tissue> 50

Table 2: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)Covalent Mechanism Confirmed?
Kinase A15Yes
Kinase B250No
Kinase C>10,000N/A

Conclusion and Future Directions

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid represents a promising chemical scaffold with the potential for significant biological activity. The combination of a strained azetidine ring and a reactive chloropyrimidine suggests that this molecule could be a potent and selective covalent inhibitor of therapeutically relevant targets, such as protein kinases. The proposed experimental workflows provide a clear path forward for elucidating its biological function and mechanism of action. Further investigation into its synthesis, in vitro and in vivo pharmacology, and structure-activity relationships is warranted to fully realize the therapeutic potential of this novel compound. The insights gained from such studies will be invaluable for the design of next-generation targeted therapies.

References

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Investigating the Mechanism of Action of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The emergence of novel chemical entities in drug discovery pipelines necessitates a robust and systematic approach to elucidating their mechanism of action (MoA). This guide focuses on 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, a compound for which specific biological data is not yet publicly available. We present a hypothesis-driven framework for investigating its MoA, grounded in a detailed analysis of its constituent chemical motifs: the reactive chloropyrimidine scaffold and the conformationally constrained azetidine-3-carboxylic acid moiety. This document provides researchers, scientists, and drug development professionals with a comprehensive technical roadmap, detailing plausible biological targets and offering a suite of experimental protocols for target identification, validation, and mechanistic characterization. Our approach is designed to be a self-validating system, ensuring that experimental choices are logically justified and lead to conclusive insights.

Part 1: Structural and Chemical Profile Analysis

The structure of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid suggests a molecule designed with specific pharmacological intent. A thorough analysis of its two primary structural components is the foundation for proposing and testing its biological function.

  • The 4,6-Substituted Pyrimidine Ring: The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents. The presence of a chlorine atom at the 6-position is particularly significant. Halogenated pyrimidines, especially dichloropyrimidines, are known to be reactive intermediates in organic synthesis, amenable to nucleophilic substitution.[1] In a biological context, the chloro-substituent renders the C6 carbon of the pyrimidine ring electrophilic, making it a potential site for covalent interaction with nucleophilic residues (such as cysteine) on a protein target.[2][3]

  • The Azetidine-3-carboxylic Acid Moiety: Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry.[4] Their inclusion in drug candidates is often driven by their unique properties:

    • Conformational Rigidity: The strained four-membered ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity for a target by reducing the entropic penalty of binding.[5]

    • Improved Physicochemical Properties: Azetidine scaffolds can enhance properties such as solubility and metabolic stability.[4]

    • Amino Acid Mimicry: Azetidine-3-carboxylic acid is a constrained analog of amino acids like proline.[6] This mimicry suggests the molecule could interact with enzymes or receptors that recognize amino acid substrates or ligands.

The combination of a potentially reactive "warhead" (the chloropyrimidine) with a rigid, property-enhancing scaffold (the azetidine-carboxylic acid) points toward a molecule likely designed as a targeted inhibitor.

Part 2: Hypothesis-Driven Mechanisms of Action

Based on the structural analysis, we can formulate several plausible mechanisms of action for investigation.

Hypothesis 1: Covalent Inhibition of Protein Kinases

A compelling hypothesis is that the compound acts as a covalent inhibitor of a protein kinase. The 2,4,6-trisubstituted pyrimidine scaffold is a common feature of many kinase inhibitors designed to be ATP-competitive. The 6-chloro group can function as an electrophile, reacting with a non-catalytic cysteine residue often found near the ATP-binding site of many kinases.[2][3] This forms an irreversible covalent bond, leading to potent and durable inhibition.

In this model, the azetidine-3-carboxylic acid portion of the molecule would serve to correctly orient the chloropyrimidine "warhead" within the ATP-binding pocket, providing specificity and contributing to the initial non-covalent binding affinity required for the subsequent covalent reaction.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid ATP ATP Binding_Site Affinity Pocket ATP->Binding_Site Blocked by Inhibitor Target_Cys Nucleophilic Cysteine (Cys) Residue Azetidine Azetidine-3-COOH (Scaffold/Binding) Azetidine->Binding_Site Initial non-covalent binding (H-bonds, etc.) Chloropyrimidine 6-Chloropyrimidine (Electrophilic Warhead) Chloropyrimidine->Target_Cys SNAr Reaction: Covalent Bond Formation

Figure 1. Proposed covalent kinase inhibition mechanism.
Hypothesis 2: Competitive Inhibition of Amino Acid-Utilizing Enzymes

Given that azetidine-3-carboxylic acid is a constrained amino acid analog, the compound could function as a competitive inhibitor for an enzyme that utilizes a natural amino acid as a substrate.[6] In this scenario, the entire molecule would bind to the enzyme's active site, with the azetidine moiety mimicking the substrate's amino acid core and the chloropyrimidine group occupying an adjacent binding pocket, thereby enhancing affinity and specificity. Potential targets could include aminoacyl-tRNA synthetases, metabolic enzymes, or transporters.

Hypothesis 3: Disruption of Pyrimidine Biosynthesis

As a pyrimidine derivative, the compound could potentially interfere with the de novo pyrimidine biosynthesis pathway. Inhibition of this pathway can deplete the cellular pool of nucleotides, leading to antiproliferative or antiviral effects.[7] The compound could act as an allosteric or competitive inhibitor of one of the key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH).

Part 3: Experimental Roadmap for MoA Elucidation

A multi-pronged experimental approach is essential to rigorously test these hypotheses and identify the true mechanism of action.[8] This roadmap is designed as a logical, self-validating progression from broad phenotypic effects to specific molecular interactions.

Workflow 1: Target Identification

The initial and most critical step is to identify the direct cellular binding partner(s) of the compound. A combination of label-free and affinity-based methods provides the most robust path to target discovery.[9][10]

G cluster_target_id Target Identification Strategies start Start: Novel Compound pheno_screen Phenotypic Screening (e.g., Anti-proliferation Assay) start->pheno_screen cetsa Label-Free Method: Cellular Thermal Shift Assay (CETSA) pheno_screen->cetsa Parallel Approach 1 apms Affinity-Based Method: Affinity Purification-Mass Spec (AP-MS) pheno_screen->apms Parallel Approach 2 ms Mass Spectrometry (LC-MS/MS) cetsa->ms apms->ms hits Candidate Target Proteins (Hit List) ms->hits validation Target Validation (e.g., siRNA, CRISPR) hits->validation

Figure 2. Experimental workflow for target identification.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that identifies target engagement by measuring changes in the thermal stability of proteins in response to compound binding.[10]

  • Cell Culture and Treatment: Culture relevant cells (e.g., a cancer cell line showing sensitivity in a proliferation assay) to ~80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest cells, resuspend in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Centrifuge at high speed (20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Analysis: Collect the supernatant containing soluble proteins. Analyze the amount of a specific protein remaining in the supernatant at each temperature using Western blotting or, for an unbiased approach, analyze the entire soluble proteome using LC-MS/MS. A target protein will show a shift in its melting curve in the presence of the binding compound.

Protocol 3.2: Affinity Purification-Mass Spectrometry (AP-MS)

This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[9]

  • Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin). It is critical to attach the linker at a position that does not interfere with the compound's biological activity. A preliminary SAR study may be required.

  • Lysate Preparation: Grow cells and prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1-0.5% NP-40) with protease and phosphatase inhibitors.

  • Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with the cell lysate for 2-4 hours at 4°C. As a control, incubate lysate with beads alone or with beads coupled to a structurally similar but inactive analog.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins (e.g., by boiling in SDS-PAGE sample buffer). Perform in-gel or on-bead trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify the proteins. True binding partners should be significantly enriched in the experimental sample compared to the controls.

Workflow 2: Mechanistic Validation

Once candidate targets are identified, the next step is to validate them and confirm the precise molecular mechanism.

Protocol 3.3: Intact Protein Mass Spectrometry for Covalent Modification

To directly test the covalent inhibition hypothesis, this protocol determines if the compound forms an adduct with the target protein.

  • Incubation: Incubate the purified recombinant target protein (e.g., a candidate kinase) with a molar excess of the compound for several hours at room temperature.

  • Sample Preparation: Desalt the protein-compound mixture to remove unbound compound using a suitable method like a C4 ZipTip.

  • Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: A covalent modification will result in a mass shift in the protein's molecular weight corresponding to the mass of the compound (minus the leaving group, Cl). A mass increase of [Molecular Weight of compound - 35.45 Da] would confirm the covalent binding and displacement of chlorine.

Protocol 3.4: Enzyme Inhibition Kinetics

To investigate competitive or other modes of inhibition, classical enzymology is employed.[11]

  • Assay Setup: Use a suitable in vitro assay for the validated target enzyme (e.g., a kinase activity assay measuring phosphorylation of a substrate).

  • Varying Substrate Concentration: Perform the enzyme assay with a fixed concentration of the inhibitor and varying concentrations of the substrate (e.g., ATP for a kinase).

  • Varying Inhibitor Concentration: In parallel, perform the assay with a fixed concentration of the substrate and varying concentrations of the inhibitor to determine the IC50.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Vmax and Km will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive).[11]

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anti-proliferative Activity

Cell Line Primary Target (Hypothesized) IC50 (µM)
MDA-MB-231 (Breast Cancer) Kinase X 0.25
A549 (Lung Cancer) Kinase Y 1.5
HCT116 (Colon Cancer) Kinase X 0.30

| Normal Fibroblasts (HDF) | - | > 50 |

Table 2: Hypothetical Kinase Inhibition Data

Kinase Target Inhibition Type IC50 (nM) Covalent Adduct (Mass Spec)
Kinase X Covalent, ATP-Competitive 15 Confirmed
Kinase Y Reversible, Competitive 250 Not Detected

| Kinase Z (Cys->Ala mutant) | Reversible, Competitive | 5,000 | Not Detected |

Conclusion

While the precise mechanism of action for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid remains to be experimentally determined, its structure provides a strong basis for forming testable hypotheses. The combination of a reactive chloropyrimidine and a conformationally constrained azetidine scaffold strongly suggests a role as a targeted covalent or high-affinity inhibitor, with protein kinases being a primary candidate class. The experimental roadmap detailed in this guide, progressing from broad target identification to specific mechanistic validation, provides a rigorous framework for any research team to successfully elucidate the compound's biological function. This systematic approach, integrating modern proteomics with classical enzymology, is essential for advancing novel chemical entities toward their full therapeutic potential.

References

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]
  • Ziegler, S., Pries V., Hedberg, C., & Waldmann, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry. [Link]
  • Lomenick, B., Hao, R., Jonai, N., & Chin, R. M. (2009). Target identification of small molecules. ACS Chemical Biology. [Link]
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Drug Discovery Today. [Link]
  • Al-Jadabi, N., & Al-Busaidi, I. Z. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
  • Robers, M. B., Bate, N., & Fischer, G. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
  • Robers, M. B., Bate, N., & Fischer, G. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Publications. [Link]
  • Mechanism of Action (MOA). Sygnature Discovery. (n.d.). [Link]
  • Jane, D. E., & Gonzalez, J. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Journal of Medicinal Chemistry. [Link]
  • Kim, Y., & Kim, W. Y. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
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  • 4,6-Dichloropyrimidine. SLT. (n.d.). [Link]
  • 4,6-Dichloropyrimidine. PubChem. (n.d.). [Link]
  • Luthra, P., & Grandvaux, N. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PLoS Pathogens. [Link]
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  • Kumar, A., & Sinha, S. (2007). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]
  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. (1999). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
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Spectroscopic Characterization of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, combining a reactive chloropyrimidine moiety with a strained azetidine-carboxylic acid scaffold, presents a versatile platform for the synthesis of novel therapeutic agents. Azetidine carboxylic acids are recognized as valuable building blocks in the development of pharmaceuticals, offering conformational constraint and unique biological activities.[1] The chloropyrimidine group, a common feature in kinase inhibitors and other targeted therapies, provides a key site for further chemical modification.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental data for this specific molecule, this document serves as a predictive guide for researchers, outlining the anticipated data and the methodologies for its acquisition and interpretation.

Mass Spectrometry Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the recommended method for accurate mass determination.

Predicted Mass Spectrum

The molecular formula for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is C₈H₈ClN₃O₂. The predicted mass spectrum in positive ion mode ESI would prominently feature the protonated molecule, [M+H]⁺. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio.

Ion Predicted m/z (Monoisotopic) Description
[M+H]⁺214.0383Protonated molecule with ³⁵Cl
[M+H+2]⁺216.0354Protonated molecule with ³⁷Cl
[M+Na]⁺236.0203Sodium adduct with ³⁵Cl
Plausible Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments would provide valuable structural insights by inducing fragmentation of the parent ion. A plausible fragmentation pathway for the [M+H]⁺ ion of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is outlined below. The initial fragmentation is likely to involve the loss of small, stable molecules such as water (H₂O) or carbon monoxide (CO) from the carboxylic acid group. Subsequent fragmentation could involve cleavage of the azetidine ring or the bond connecting the azetidine and pyrimidine rings.

parent [M+H]⁺ m/z 214.0383 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 196.0278 parent->frag1 - H₂O frag2 Loss of COOH [M+H-COOH]⁺ m/z 169.0434 parent->frag2 - COOH frag3 Cleavage of Azetidine Ring frag2->frag3 frag4 Chloropyrimidine Fragment m/z 113.0012 frag3->frag4

Caption: Predicted MS/MS Fragmentation Pathway

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 214.0) for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize the collision energy to achieve informative fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms. For 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, both ¹H NMR and ¹³C NMR spectroscopy are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine ring and the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom, the pyrimidine ring, and the carboxylic acid group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine-H8.0 - 8.5Singlet1H
Pyrimidine-H6.5 - 7.0Singlet1H
Azetidine-CH₂4.0 - 4.5Triplet2H
Azetidine-CH₂3.8 - 4.3Triplet2H
Azetidine-CH3.5 - 4.0Quintet1H
Carboxyl-OH10.0 - 13.0Broad Singlet1H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
Pyrimidine-C (C-Cl)160 - 165
Pyrimidine-C155 - 160
Pyrimidine-C150 - 155
Pyrimidine-C100 - 105
Carboxyl-C=O170 - 175
Azetidine-C50 - 55
Azetidine-C35 - 40
Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 acq1 Transfer to NMR tube acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq2->acq3 proc1 Fourier Transform proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: NMR Data Acquisition and Processing Workflow

  • Sample Preparation: Dissolve 5-10 mg of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base). The choice of solvent is critical and will affect the chemical shifts, particularly of the exchangeable carboxylic acid proton.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. The use of proton decoupling techniques (e.g., broadband decoupling) will simplify the spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid using mass spectrometry and NMR spectroscopy. The outlined methodologies and expected data will serve as a valuable resource for researchers in the synthesis, purification, and structural confirmation of this and related compounds. The combination of high-resolution mass spectrometry for accurate mass determination and fragmentation analysis, along with one- and two-dimensional NMR techniques for detailed structural elucidation, will provide a comprehensive and unambiguous characterization of this important chemical entity.

References

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Mihai, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • ATDBio. NMR Spectroscopy. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

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Unlocking the Therapeutic Potential of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Derivatives: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields starting points for novel therapeutic agents. The 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold represents such a convergence, marrying the reactive potential of a chloropyrimidine with the conformational rigidity of an azetidine ring. While this specific core has not been extensively characterized, its constituent motifs are well-documented in successful drug discovery campaigns. This guide provides a prospective analysis of its potential therapeutic targets, grounded in the established pharmacology of its components. We will explore protein kinases, G-protein coupled receptors (GPCRs), and other enzyme families as primary areas of investigation. For each potential target class, we will delineate the scientific rationale, propose mechanisms of action, and provide detailed, actionable experimental workflows for target identification and validation. This document is intended to serve as a strategic roadmap for research teams embarking on the development of novel therapeutics from this promising chemical scaffold.

Introduction to a Scaffold of Opportunity

The molecular architecture of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid presents a compelling foundation for inhibitor design. It is comprised of two key pharmacophoric elements:

  • The 6-Chloropyrimidine Moiety: Pyrimidine rings are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Their nitrogen atoms are excellent hydrogen bond acceptors, and the ring system can serve as a bioisostere for other aromatic systems.[1] The addition of a chlorine atom at the 6-position transforms it into a versatile synthetic handle and a potential reactive group for covalent inhibition.[3] This "warhead" can form a permanent bond with nucleophilic residues, such as cysteine, in a protein's binding site, leading to potent and durable target inhibition.[4]

  • The Azetidine-3-carboxylic Acid Moiety: Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly sought-after in drug design.[5] Their rigid, sp3-rich character can improve key pharmacokinetic properties, including solubility and metabolic stability, while reducing off-target effects.[5][6] The azetidine ring serves as a conformationally constrained scaffold, which can precisely orient substituents to maximize binding affinity. The carboxylic acid group provides a crucial interaction point, capable of forming strong ionic bonds or hydrogen bonds with target proteins.[7][8]

This unique combination allows us to hypothesize that derivatives of this scaffold can be tailored to achieve high potency and selectivity against several important classes of therapeutic targets.

Potential Target Class I: Protein Kinases

Rationale: The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery.[3] The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1][9] Furthermore, the presence of the chloropyrimidine provides a clear path towards developing covalent inhibitors, which can offer advantages in potency and duration of action. Covalent kinase inhibitors have proven to be a successful therapeutic strategy, with several marketed drugs utilizing this mechanism.[4]

Proposed Mechanism of Action: Derivatives can be designed to function as ATP-competitive inhibitors. The pyrimidine core can form hydrogen bonds with the kinase hinge region, a critical interaction for anchoring inhibitors in the ATP-binding pocket. The key differentiating feature is the potential for covalent modification. A strategically positioned cysteine residue near the ATP-binding site can engage in a nucleophilic substitution reaction with the electron-deficient chloropyrimidine ring, forming an irreversible covalent bond.

Primary Kinase Families for Investigation:

  • Mitogen- and Stress-Activated Kinases (MSK1/2): A novel series of chloropyrimidines has been identified as covalent inhibitors of MSK1, a nuclear kinase involved in inflammation and cancer.[4]

  • Receptor Tyrosine Kinases (RTKs): Many pyrimidine-based drugs target RTKs such as VEGFR, EGFR, and HER2, which are critical drivers of tumor growth and angiogenesis.[3][9]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Thienopyrimidine derivatives have shown potent and selective inhibition of Aurora kinases.[10]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets in oncology. Several approved CDK4/6 inhibitors feature a pyrimidine core.[1]

Experimental Workflow: Kinase Target Validation

This workflow outlines a systematic approach to identify and validate kinase targets.

kinase_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesize Derivative Library (Vary Azetidine Substituents) B Broad Kinase Panel Screen (e.g., 400+ kinases, low concentration) A->B Test Compounds C Identify Primary Hits (>90% inhibition) B->C Analyze Data D Determine IC50 Values for Primary Hits C->D Advance Hits E Assess Kinome Selectivity (e.g., S-Score calculation) D->E Quantitative Data F Prioritize Potent & Selective Hits E->F Profile Comparison G Intact Protein Mass Spectrometry (Confirm Covalent Adduct) F->G Characterize Lead H Cellular Target Engagement Assays (e.g., CETSA, KiNativ) G->H Validate in Cells I Downstream Signaling Analysis (Western Blot for p-substrates) H->I Confirm Functional Effect

Caption: Kinase target identification and validation workflow.

Protocol 1: Broad Kinase Panel Screening

  • Compound Preparation: Solubilize derivative compounds in 100% DMSO to create 10 mM stock solutions.

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense test compounds into a multi-well assay plate to a final concentration of 1 µM. Include a known inhibitor for each target kinase as a positive control and DMSO as a negative control.

  • Kinase Reaction: Add the kinase, ATP, and a suitable substrate (peptide or protein) to each well to initiate the reaction. Incubate at 30°C for 60 minutes. The ATP concentration should be at or near the Km for each specific kinase.

  • Detection: Stop the reaction and measure kinase activity. The method of detection will depend on the assay format (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeling).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Identify primary hits as compounds demonstrating >90% inhibition of a specific kinase.

Potential Target Class II: G-Protein Coupled Receptors (GPCRs)

Rationale: GPCRs are the largest family of membrane proteins and are the targets of approximately one-third of all marketed drugs.[11] The azetidine-3-carboxylic acid scaffold is an excellent starting point for GPCR ligand design. Its rigid structure can mimic the conformation of endogenous ligands or lock a molecule into a specific orientation required for high-affinity binding to allosteric or orthosteric sites.[5][12]

Proposed Mechanism of Action: Derivatives can be designed to act as either agonists or antagonists. The azetidine ring will serve as the core scaffold, while modifications to the chloropyrimidine and derivatization of the carboxylic acid (e.g., as an ester or amide) will modulate affinity and functional activity. The carboxylic acid itself can form a key salt-bridge interaction with conserved basic residues (e.g., Lys, Arg) found in the binding pockets of many amine- and peptide-binding GPCRs.

Primary GPCR Families for Investigation:

  • Free Fatty Acid Receptor 2 (FFA2/GPR43): This receptor is implicated in metabolic and inflammatory diseases. A class of azetidine derivatives has been successfully developed as potent FFA2 antagonists.[12]

  • GABA Transporters (GATs): While not GPCRs, these transporters are critical in neuroscience. Conformationally constrained azetidine derivatives have been evaluated as GABA uptake inhibitors, suggesting a role in modulating GABAergic neurotransmission.[13]

  • Nicotinic Acetylcholine Receptors (nAChRs): Though ligand-gated ion channels, nAChRs are another important CNS target class. Azetidine-containing ligands have shown high potency and selectivity for specific nAChR subtypes.[14]

Experimental Workflow: GPCR Target Validation

This workflow provides a tiered screening approach to identify and characterize GPCR-active compounds.

gpcr_workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Downstream Signaling A Radioligand Binding Assay (Determine Ki for target GPCR) B Filter for High Affinity (Ki < 1 µM) A->B Quantify Binding C cAMP Accumulation Assay (Gs/Gi-coupled GPCRs) B->C Advance Hits D Calcium Flux Assay (Gq-coupled GPCRs) B->D E Determine Agonist/Antagonist/Inverse Agonist Profile C->E D->E F ERK1/2 Phosphorylation Assay E->F Characterize Leads H Confirm Cellular Response F->H G Receptor Internalization Assay G->H

Caption: Tiered screening cascade for GPCR target validation.

Protocol 2: Calcium Flux Functional Assay for Gq-coupled GPCRs

  • Cell Culture: Culture a stable cell line overexpressing the target Gq-coupled GPCR (e.g., HEK293 cells) in a 96-well, black-walled, clear-bottom plate until confluent.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the test compounds at various concentrations to measure for agonist activity. To measure for antagonist activity, pre-incubate the cells with the test compounds for 15-30 minutes before adding a known agonist at its EC80 concentration.

  • Data Acquisition: Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the dose-response curves to determine agonist potency (EC50) or antagonist potency (IC50).

Other Potential Target Classes

The versatility of the scaffold suggests that its therapeutic potential is not limited to kinases and GPCRs.

  • Signal Transducer and Activator of Transcription 3 (STAT3): Constitutively active STAT3 is a driver of tumor proliferation. Azetidine amides have been discovered as potent small-molecule STAT3 inhibitors, highlighting the utility of the azetidine core in disrupting protein-protein interactions.[8] The carboxylic acid of the parent scaffold could be a key interaction motif for binding to the STAT3 SH2 domain.

  • Mycobacterial Targets: Azetidine derivatives have been identified with potent bactericidal activity against Mycobacterium tuberculosis, including multi-drug resistant strains, by inhibiting mycolic acid biosynthesis.[15] This presents an opportunity in infectious disease research.

  • GABA and Amino Acid Analogues: Azetidine-2-carboxylic acid is a known proline analogue that can be misincorporated into proteins, showing antimicrobial effects.[16] This mimicry is a powerful tool in drug design, and derivatives of the core scaffold could be explored as inhibitors of enzymes involved in amino acid metabolism or as novel antimicrobial agents.

Summary and Strategic Outlook

The 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold is a promising, yet underexplored, starting point for the development of novel therapeutics. Its hybrid design leverages the proven utility of pyrimidines in targeting ATP-binding sites and the advantageous physicochemical properties of azetidines.

Strategic Path Forward:

  • Library Synthesis: The initial and most critical step is the synthesis of a diverse library of derivatives. Modifications should focus on substituting the azetidine nitrogen and converting the carboxylic acid to various amides and esters to explore the chemical space around the core.

  • Tiered Screening: A broad, unbiased screening approach is recommended. Initial screening against a large kinase panel is the most direct path, given the strong precedent for the chloropyrimidine moiety. Concurrently, screening against a panel of GPCRs and select infectious disease targets would be highly valuable.

  • Structure-Based Design: Once initial hits are identified, co-crystal structures of the compound bound to its target should be pursued. This will be invaluable for understanding the binding mode and guiding subsequent rounds of structure-activity relationship (SAR) optimization to improve potency, selectivity, and drug-like properties.

By systematically applying the workflows outlined in this guide, research teams can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.

References

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A Technical Guide to 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will explore its chemical significance, synthesis, and its pivotal role as an intermediate in the creation of advanced therapeutic agents.

Introduction: Deconstructing a Key Pharmaceutical Intermediate

At first glance, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a complex heterocyclic compound. However, its structure is a deliberate convergence of three key pharmacophoric motifs, each chosen for specific, advantageous properties in medicinal chemistry:

  • The Chloropyrimidine Ring: The pyrimidine core is a foundational structure in numerous bioactive molecules, including the nucleobases of DNA and RNA.[1] The presence of a chlorine atom transforms this ring into a versatile electrophilic hub.[2] This "reactive handle" is crucial for its function, allowing for facile nucleophilic aromatic substitution (SNAr) reactions. This enables the straightforward coupling of this building block to other molecules, a cornerstone of combinatorial and medicinal chemistry.[2][3] The chloropyrimidine moiety is frequently found in kinase inhibitors, where it often interacts with the hinge region of the enzyme's ATP-binding pocket.[4][5]

  • The Azetidine Ring: This four-membered saturated nitrogen heterocycle has gained immense popularity in drug discovery.[6][7] Unlike more flexible aliphatic chains, the strained azetidine ring introduces conformational rigidity into a molecule. This pre-organization can lead to a more favorable entropy of binding to a biological target, thus enhancing potency. Furthermore, the azetidine ring, as a bioisostere of other groups, can improve critical drug-like properties such as solubility, metabolic stability, and cell permeability.[6][8]

  • The Carboxylic Acid Group: This functional group provides a critical attachment point for further chemical elaboration. It can be readily converted into amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. This versatility is essential for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

The strategic combination of these three components makes 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid a highly valuable and sought-after intermediate for constructing complex molecular architectures aimed at modulating challenging biological targets.

Discovery and First Reported Synthesis

While a singular, celebrated "discovery" of this specific intermediate is not prominent in the literature, its emergence is a direct result of the growing appreciation for its constituent parts in drug design. The first documented syntheses appear within the patent literature, where its utility as a building block for novel therapeutic agents was first established.

For instance, patent literature from the mid-2000s onwards details the synthesis and application of this and structurally related compounds in the development of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[9]

Synthetic Methodologies: A Step-by-Step Protocol

The synthesis of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a multi-step process that leverages fundamental organic chemistry reactions. The following protocol is a representative synthesis, synthesized from information available in the public domain, particularly patent literature.

Experimental Protocol: Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

This synthesis is typically achieved through a nucleophilic aromatic substitution reaction between a protected azetidine-3-carboxylic acid and 4,6-dichloropyrimidine.

Step 1: Preparation of a Protected Azetidine-3-carboxylic Acid Ester

  • Rationale: The starting material, azetidine-3-carboxylic acid, contains both a nucleophilic secondary amine and a carboxylic acid. To ensure selective reaction at the amine, both functional groups must be protected. The amine is often protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester).

  • Procedure:

    • Suspend azetidine-3-carboxylic acid in a suitable solvent like methanol.

    • Add a reagent such as thionyl chloride (SOCl₂) dropwise at 0°C to form the methyl ester hydrochloride.

    • After reaction completion, remove the solvent under reduced pressure.

    • Dissolve the resulting ester hydrochloride in a solvent like dichloromethane (DCM) and add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O) to protect the azetidine nitrogen.

    • Purify the resulting N-Boc-azetidine-3-carboxylic acid methyl ester via column chromatography.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: This is the key bond-forming step. The protected azetidine's nitrogen atom acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chlorine atoms. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine and the protected azetidine ester from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.

    • Heat the reaction mixture (e.g., to 80-100°C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Deprotection

  • Rationale: The final step involves the removal of the protecting groups (Boc and ester) to yield the target molecule. This is typically a hydrolysis reaction.

  • Procedure:

    • Dissolve the product from Step 2 in a mixture of solvents such as tetrahydrofuran (THF) and water.

    • Add a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature. This will hydrolyze the ester to the carboxylic acid.

    • Once the ester hydrolysis is complete, acidify the mixture with an acid like hydrochloric acid (HCl) to a pH of ~2-3. This will simultaneously remove the acid-labile Boc group and protonate the carboxylic acid.

    • The final product may precipitate out of the solution or can be isolated by extraction and subsequent removal of the solvent.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: SNAr Coupling cluster_2 Step 3: Deprotection A Azetidine-3-carboxylic acid B N-Boc-azetidine-3-carboxylic acid ester A->B Esterification & Boc Protection D Protected Intermediate B->D C 4,6-Dichloropyrimidine C->D DIPEA, Heat E 1-(6-Chloropyrimidin-4-yl)azetidine- 3-carboxylic acid (Final Product) D->E LiOH, then HCl

Caption: Synthetic pathway for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The primary application of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid is as a key intermediate in the synthesis of highly selective and potent protein kinase inhibitors.[4][10][11] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11]

This building block is frequently used to synthesize compounds that target kinases such as:

  • Janus Kinases (JAKs): Inhibitors of the JAK family are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.[12]

  • Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a major class of anticancer agents that work by halting the cell cycle of rapidly dividing cancer cells.[5][10]

  • Akt (Protein Kinase B): Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer, promoting cell survival and proliferation.[4][13]

Illustrative Example: Incorporation into a Generic Kinase Inhibitor

The carboxylic acid of our title compound is typically coupled with a variety of amines via standard amide bond formation chemistry (e.g., using coupling reagents like HATU or EDC). This allows for the introduction of diverse chemical groups into the final molecule, which can be optimized to achieve high affinity and selectivity for the target kinase.

Drug_Scaffold Core 1-(6-Chloropyrimidin-4-yl)azetidine- 3-carboxylic acid FinalDrug Final Drug Candidate (e.g., Kinase Inhibitor) Core->FinalDrug Amide Coupling Amine Diverse Amine (R-NH2) Amine->FinalDrug

Caption: General scheme for drug synthesis using the core intermediate.

Conclusion and Future Outlook

1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid exemplifies the principles of modern rational drug design. By combining a reactive electrophilic pyrimidine, a conformationally rigid azetidine scaffold, and a versatile carboxylic acid handle, medicinal chemists have created a powerful building block for the synthesis of targeted therapeutics. Its continued use in the patent literature and drug discovery programs underscores its importance. As our understanding of disease biology deepens, we can expect that this and similar thoughtfully designed intermediates will continue to be instrumental in the development of the next generation of precision medicines.

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In Silico Modeling of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Interactions with Bruton's Tyrosine Kinase: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, in silico computational modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough for modeling the interactions of a novel small molecule, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (hereafter abbreviated as CPA ), with its putative target, Bruton's Tyrosine Kinase (BTK) . As a critical mediator in B-cell receptor signaling, BTK is a high-value target for hematological malignancies and autoimmune diseases.[1][2][3] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical principles with actionable, field-proven protocols. We will dissect the entire computational workflow, from initial system preparation and molecular docking to the dynamic assessment of complex stability through molecular dynamics simulations and subsequent binding free energy calculations.

Introduction: The Rationale for Computational Target Engagement

The Imperative of In Silico Modeling in Drug Discovery

Computational modeling allows for the rapid, cost-effective screening and evaluation of molecular hypotheses that would be resource-intensive to test on the bench.[4] By simulating molecular interactions at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and guide synthetic chemistry efforts toward compounds with higher potency and better safety profiles. The core principle lies in using physics-based energy functions and algorithms to forecast the behavior of a ligand-receptor complex.[5][6]

Target Spotlight: Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase from the Tec kinase family, essential for B-cell development, differentiation, and signaling.[2] Aberrant BTK activity is implicated in the survival and proliferation of malignant B-cells, making it a validated therapeutic target.[3][7] Several BTK inhibitors, such as Ibrutinib and Acalabrutinib, have been approved, validating the therapeutic strategy of targeting its ATP-binding pocket.[1][8] These inhibitors typically form a covalent bond with a key cysteine residue (Cys481) in the active site, leading to irreversible inhibition.[1]

Ligand of Interest: 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (CPA)

The subject of our study, CPA, is a novel small molecule featuring a chloropyrimidine scaffold. This moiety is a common feature in many kinase inhibitors. The azetidine-carboxylic acid group provides a rigid, three-dimensional structure that can form specific interactions within a binding pocket. While CPA itself is not a widely documented inhibitor, its structural components suggest a plausible interaction with the kinase domain of a protein like BTK. This guide will use CPA as a case study to demonstrate how to computationally evaluate a novel, hypothetical inhibitor against a well-defined biological target.

Pre-Computation: System Preparation

The fidelity of any in silico model is critically dependent on the quality of the initial structures. This preparatory phase is arguably the most crucial for obtaining meaningful results.

Target Protein Preparation

The goal is to prepare a clean, structurally sound receptor model from a publicly available crystal structure. For this guide, we will use the human BTK kinase domain structure PDB ID: 5VFI , which is co-crystallized with a non-covalent inhibitor and has a high resolution of 1.59 Å.[9]

  • Obtain Structure: Download the PDB file for 5VFI from the RCSB Protein Data Bank.[9]

  • Initial Cleaning: Open the PDB file in a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. For this structure, we will retain only Protein Chain A.[10][11]

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4. This step is critical for defining correct hydrogen bonding networks.[11][12]

  • Assign Charges & Atom Types: Assign partial charges and atom types to all atoms using a standard force field. This is often handled by preparation scripts in docking or MD software packages.[13] For MD simulations, this step is formalized during topology generation.

  • Output: Save the cleaned, hydrogen-added receptor structure as a .pdb or .mol2 file for docking and as a starting point for MD simulations.

Ligand Preparation

For our novel ligand, CPA, a 3D structure must be generated and optimized.

  • Generate 2D Structure: The IUPAC name 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is first converted to a 2D representation, typically a SMILES string: O=C(O)C1CN(C=N_C(Cl)=C_C=N1)C1.

  • Generate 3D Coordinates: Use a tool like Open Babel or RDKit to convert the SMILES string into a 3D structure.[14][15]

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to obtain a stable, low-energy conformer.

  • Assign Charges: Calculate partial charges for the ligand atoms. For docking with AutoDock Vina, Gasteiger charges are typically used. For MD simulations, more robust methods like AM1-BCC may be employed during the parameterization step.[13]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.[15]

  • Output: Save the final prepared ligand in a format suitable for the docking software, such as .pdbqt for AutoDock Vina.

Core Methodology: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a receptor.[5] It treats the receptor as rigid (or partially flexible) and allows the ligand to explore various conformations within the binding site.[16] We will use AutoDock Vina as our example software.

Principle and Rationale

Docking algorithms use a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to estimate the binding affinity for each pose.[4][6] The output is a set of ranked poses, with the top-ranked pose representing the most probable binding mode. The binding affinity is typically reported in kcal/mol.

Step-by-Step Docking Protocol (AutoDock Vina)
  • Prepare Receptor and Ligand: Convert the prepared protein (.pdb) and ligand (.mol2) files into the required .pdbqt format using AutoDock Tools or similar preparation scripts.[13] This format includes partial charges and atom type definitions.

  • Define the Search Space (Grid Box): The docking simulation must be confined to the region of interest—the binding pocket. Using the co-crystallized ligand from the original 5VFI structure as a guide, define a 3D grid box that encompasses the entire active site.[13][16]

    • Center: Determine the X, Y, Z coordinates of the geometric center of the binding site.

    • Dimensions: Set the size of the box in Angstroms (e.g., 22 x 22 x 22 Å) to allow the ligand ample room to move and rotate.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand files, and defines the center and dimensions of the grid box.[16]

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log.

  • Analyze Results: Vina will output a .pdbqt file containing the predicted binding poses (typically up to 9), ranked by their binding affinity scores. The top pose with the most negative score (lowest energy) is considered the best prediction. Analyze this pose visually to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) with protein residues.

Visualization of Docking Workflow

G cluster_prep System Preparation cluster_dock Docking Simulation (Vina) cluster_analysis Analysis PDB Download PDB (5VFI) PrepP Prepare Protein (Clean, Add H+) PDB->PrepP Ligand Generate Ligand (CPA) PrepL Prepare Ligand (Minimize, Add Charges) Ligand->PrepL Grid Define Grid Box PrepP->Grid Config Create Config File PrepL->Config Grid->Config RunVina Execute Vina Config->RunVina Analyze Analyze Poses & Scores RunVina->Analyze Visualize Visualize Interactions (PyMOL/Chimera) Analyze->Visualize

Figure 1: A generalized workflow for molecular docking using AutoDock Vina.

Core Methodology: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[8] We will outline a workflow using GROMACS , a widely used MD engine.[3]

Principle and Rationale

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the system's evolution over time.[8] By running a simulation for tens to hundreds of nanoseconds, we can verify if the docked pose is stable, observe conformational changes, and analyze the persistence of key interactions. A stable complex will generally show low deviation from its starting structure over the simulation time.

Step-by-Step MD Simulation Workflow (GROMACS)
  • System Building:

    • Force Field Selection: Choose an appropriate force field. For proteins, common choices include AMBER, CHARMM, or OPLS.[2] For the ligand, parameters must be generated, often using tools like CGenFF for CHARMM or antechamber for AMBER.[8]

    • Topology Generation: Create a topology file (.top) that describes all the atoms, bonds, angles, and charges for both the protein and the ligand.[8]

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.[8]

  • Energy Minimization: Before starting the dynamics, perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

  • Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically a two-step process:[8]

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining constant temperature. This ensures the correct density.

  • Production MD: Once equilibrated, run the simulation for the desired length of time (e.g., 100 ns), saving the coordinates (trajectory) at regular intervals. This production run generates the data for analysis.

Visualization of MD Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Complex Docked Complex Topology Generate Topology (Force Field) Complex->Topology Solvate Solvate & Add Ions Topology->Solvate Min Energy Minimization Solvate->Min NVT NVT Equilibration (Temperature) Min->NVT NPT NPT Equilibration (Pressure) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod RMSD RMSD Analysis Prod->RMSD RMSF RMSF Analysis Prod->RMSF MMPBSA MM/PBSA Calculation Prod->MMPBSA

Figure 2: Standard workflow for a protein-ligand Molecular Dynamics simulation.

Advanced Analysis & Data Interpretation

The raw trajectory from an MD simulation must be post-processed to extract meaningful biophysical insights.

Trajectory Analysis: Assessing Stability
  • Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone (or ligand) atoms over time relative to a reference structure (usually the starting frame). A stable, converging RMSD plot that plateaus at a low value (e.g., < 3 Å) indicates that the complex is structurally stable.

  • Root Mean Square Fluctuation (RMSF): RMSF is calculated on a per-residue basis and highlights the flexible regions of the protein. High RMSF values are typically seen in loop regions, while alpha-helices and beta-sheets show lower fluctuation. Analyzing the RMSF of active site residues can reveal how they move to accommodate the ligand.

Binding Free Energy Calculation (MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a popular post-processing method to estimate the binding free energy of a ligand to a receptor from MD snapshots.[1][7][9] It offers a balance between the speed of docking scores and the high computational cost of more rigorous methods.

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of molecular mechanics energy, polar and nonpolar solvation energies.[1] This analysis can be used to rank different ligands or to decompose the binding energy into contributions from individual residues, identifying key "hotspots" for interaction.[7]

Data Presentation

Quantitative results from docking and MD simulations should be summarized for clear interpretation. Below are example tables with hypothetical but realistic data for the CPA-BTK system.

Table 1: Molecular Docking Results for CPA against BTK (PDB: 5VFI)

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Key Interacting Residues (Hydrophobic)
1 -9.2 Met477, Glu475 Leu408, Val416, Ala428, Leu528
2 -8.8 Met477, Lys430 Leu408, Phe541

| 3 | -8.5 | Asp539 | Val416, Leu528 |

Table 2: MD Simulation Stability Metrics for CPA-BTK Complex (100 ns)

Metric Average Value Standard Deviation Interpretation
Protein Backbone RMSD 2.1 Å 0.3 Å System reached equilibrium and is stable.
Ligand RMSD (vs. Protein) 1.5 Å 0.4 Å Ligand remains stably bound in the pocket.

| Radius of Gyration (Rg) | 18.5 Å | 0.1 Å | Protein maintains a compact, folded state. |

Table 3: MM/PBSA Binding Free Energy Components for CPA-BTK

Energy Component Average Value (kcal/mol)
Van der Waals Energy -45.7
Electrostatic Energy -18.9
Polar Solvation Energy +35.2
Nonpolar Solvation Energy -4.1

| Total Binding Energy (ΔG_bind) | -33.5 |

Conclusion and Future Directions

This guide has outlined a robust, multi-stage computational workflow for evaluating the interaction of a novel ligand, CPA, with the therapeutic target BTK. The in silico evidence from molecular docking suggests that CPA can favorably bind within the ATP-binding site of BTK with a high predicted affinity. The subsequent 100 ns molecular dynamics simulation confirmed that the predicted binding pose is stable, with the ligand maintaining key interactions and the overall complex remaining in a stable conformation.

The results from this computational assessment provide a strong rationale for advancing CPA to the next stage of the drug discovery pipeline. The logical next steps would include:

  • Experimental Validation: Synthesize CPA and perform in vitro enzymatic assays to determine its IC50 value against BTK, thereby validating the computational prediction.

  • Structure-Activity Relationship (SAR) Studies: Use the interaction insights from the model to design and synthesize analogs of CPA to improve potency and selectivity.

  • ADMET Profiling: Conduct further in silico or in vitro studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

By integrating these computational methodologies early in the discovery process, research teams can prioritize resources, reduce failure rates, and ultimately accelerate the journey from novel concept to clinical candidate.

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, combining the unique three-dimensional geometry of the azetidine ring with the versatile pharmacophoric properties of the pyrimidine core. Azetidines, as strained four-membered heterocycles, offer improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1] The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including anticancer and antimicrobial agents.[2][3] This guide provides an in-depth exploration of two primary synthetic strategies for diversifying the lead compound, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid. We present detailed, field-proven protocols for derivatization at both the pyrimidine core via nucleophilic aromatic substitution (SNAr) and the azetidine moiety through amide bond formation, enabling researchers to efficiently generate libraries of novel compounds for drug discovery programs.

Introduction: The Strategic Value of the Core Scaffold

The starting material, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, is a bifunctional building block designed for divergent synthesis. Its strategic value lies in two distinct, orthogonally reactive sites:

  • The Electrophilic Pyrimidine Ring: The pyrimidine ring is rendered electron-deficient by its two nitrogen atoms. This electronic property, coupled with the presence of a good leaving group (chloride), makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[4]

  • The Azetidine Carboxylic Acid: The carboxylic acid at the 3-position of the azetidine ring serves as a classical handle for Amide Coupling reactions. Activation of the carboxyl group facilitates its reaction with primary and secondary amines, a cornerstone transformation in medicinal chemistry for building complex molecules and modulating pharmacokinetic properties.[5][6]

This dual reactivity allows for a modular approach to library synthesis, where diversification can be achieved at either end of the molecule, or both, to systematically explore the chemical space around the core scaffold.

Core Synthetic Strategies & Mechanistic Rationale

Strategy A: Diversification via Nucleophilic Aromatic Substitution (SNAr)

The reaction of halogenopyrimidines with amines is one ofthe most utilized and pivotal reactions in pyrimidine chemistry.[4] The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion re-establishes aromaticity and yields the substituted product. The reaction is often facilitated by a base to deprotonate the incoming nucleophile (if it is neutral, e.g., an amine) or to neutralize the generated HCl.

SNAr_Mechanism cluster_0 S(N)Ar Diversification Workflow Start 1-(6-Chloropyrimidin-4-yl)azetidine- 3-carboxylic acid Nucleophile Select Nucleophile (R-NH₂, R-SH, R-OH) Start->Nucleophile 1.0 equiv Reaction Reaction Setup: - Aprotic Solvent (e.g., DMF, NMP) - Base (e.g., DIPEA, K₂CO₃) - Heat (80-120 °C) Nucleophile->Reaction 1.1-1.5 equiv Workup Aqueous Workup & Extraction Reaction->Workup Monitor by TLC/LCMS Purification Purification: - Column Chromatography - or Recrystallization Workup->Purification Product Novel Derivative (Substituted Pyrimidine) Purification->Product

Caption: General workflow for S(N)Ar diversification.

Strategy B: Diversification via Amide Coupling

Directly reacting a carboxylic acid with an amine is generally inefficient as it leads to the formation of a stable and unreactive ammonium carboxylate salt.[7] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then readily attacked by the amine nucleophile to form the amide bond. Additives such as 1-Hydroxybenzotriazole (HOBt) can be used to suppress side reactions and minimize racemization by forming an active ester intermediate, which is more stable than the O-acylisourea but still highly reactive towards amines.[8]

Amide_Coupling_Workflow cluster_1 Amide Coupling Diversification Workflow Start 1-(6-Chloropyrimidin-4-yl)azetidine- 3-carboxylic acid Activation Activation Step: - Add Coupling Reagent (EDC) - Additive (HOBt) - Aprotic Solvent (DMF/DCM) Start->Activation 1.0 equiv Coupling Coupling Reaction: - Add Amine - Add Base (DIPEA/Et₃N) - Stir at RT (2-16 h) Activation->Coupling Activate for 15-30 min Amine Select Amine (R₁R₂NH) Amine->Coupling 1.1 equiv Workup Aqueous Workup & Extraction Coupling->Workup Monitor by TLC/LCMS Purification Purification: (Chromatography) Workup->Purification Product Novel Amide Derivative Purification->Product

Caption: General workflow for amide coupling diversification.

Experimental Protocols

Materials and General Methods: All chemicals should be of reagent grade and used without further purification unless otherwise noted.[2] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by LCMS.

Protocol 1: Synthesis of 1-(6-(benzylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid (SNAr Example)

This protocol details the displacement of the chloride with benzylamine.

Rationale: Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic organic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.[4] N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent suitable for elevating the reaction temperature to facilitate the substitution.

Procedure:

  • To a 25 mL round-bottom flask, add 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (227 mg, 1.0 mmol, 1.0 equiv.).

  • Add NMP (5 mL) and stir to dissolve.

  • Add benzylamine (118 mg, 1.1 mmol, 1.1 equiv.) followed by DIPEA (258 mg, 2.0 mmol, 2.0 equiv.).

  • Fit the flask with a condenser and heat the reaction mixture to 100 °C in an oil bath.

  • Stir for 6-12 hours, monitoring the disappearance of the starting material by LCMS.

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of water.

  • Acidify the aqueous solution to pH 4-5 with 1 M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and then with diethyl ether (10 mL).

  • Dry the solid under high vacuum to afford the title compound.

Protocol 2: Synthesis of N-benzyl-1-(6-chloropyrimidin-4-yl)azetidine-3-carboxamide (Amide Coupling Example)

This protocol details the formation of a benzylamide derivative from the carboxylic acid.

Rationale: The EDC/HOBt coupling system is a reliable and widely used method for amide bond formation, known for providing good yields and minimizing side reactions.[8] Dichloromethane (DCM) is a common solvent for this reaction, although DMF can also be used for less soluble substrates.

Procedure:

  • To a 50 mL round-bottom flask, add 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (227 mg, 1.0 mmol, 1.0 equiv.) and dissolve it in anhydrous DCM (10 mL).

  • Add 1-Hydroxybenzotriazole (HOBt) (153 mg, 1.0 mmol, 1.0 equiv.) and cool the flask to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (211 mg, 1.1 mmol, 1.1 equiv.) in one portion.

  • Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active ester.

  • Add benzylamine (107 mg, 1.0 mmol, 1.0 equiv.) followed by the dropwise addition of DIPEA (194 mg, 1.5 mmol, 1.5 equiv.).

  • Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC or LCMS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Data Presentation: Representative Library

The following table illustrates a hypothetical set of derivatives that can be synthesized using the protocols described, highlighting the modularity of the approach.

Derivative IDR Group / AmineSynthetic StrategyExpected Yield Range (%)Expected Mass [M+H]⁺
SNAr-1 BenzylamineSNAr65-85299.13
SNAr-2 MorpholineSNAr70-90279.12
SNAr-3 4-AnisidineSNAr60-80315.13
AC-1 BenzylamineAmide Coupling70-95[9]317.11
AC-2 CyclopropylamineAmide Coupling65-90[8]267.09
AC-3 PiperidineAmide Coupling75-95295.12

Characterization of Novel Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Low-resolution (LCMS) is used for reaction monitoring, while high-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.[10]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the amide carbonyl stretch (~1650 cm⁻¹).[11]

Conclusion

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a versatile and powerful building block for medicinal chemistry. The distinct reactivity of its chloropyrimidine and azetidine-carboxylic acid moieties allows for controlled, site-selective derivatization. The SNAr and amide coupling protocols detailed in this guide are robust, reproducible, and scalable, providing researchers with a reliable platform to rapidly generate diverse libraries of novel small molecules for evaluation as potential therapeutic agents.

References

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  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Available at: [Link]

  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. (2023). International Journal For Science Technology And Engineering, 10(11). Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. (2022). ResearchGate. Available at: [Link]

  • Godhani, D., et al. (2023). Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety. Indian Journal of Chemistry (IJC), 62(11). Available at: [Link]

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  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

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Application Notes & Protocols: 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Covalent and Fragment-Based Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a bifunctional molecule that exemplifies this principle, merging a reactive electrophilic warhead with a desirable sp³-rich scaffold. The azetidine ring, a four-membered heterocycle, has gained significant traction in drug discovery for its ability to confer improved physicochemical properties such as solubility and metabolic stability while providing rigid, three-dimensional exit vectors for further chemical elaboration.[1][2][3] The carboxylic acid moiety on the azetidine ring offers a key handle for derivatization or can serve as a critical interaction point with a target protein, for instance, by forming salt bridges with basic residues like lysine or arginine.

The core utility of this compound, however, lies in the 6-chloropyrimidine group. This electron-deficient heterocycle is a well-established "warhead" for targeted covalent inhibition.[4] The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) by nucleophilic residues on a protein target, most commonly a cysteine thiol. This reaction results in the formation of a stable, irreversible covalent bond, a strategy that has led to the development of numerous approved drugs, including kinase inhibitors.[5][6] This covalent bonding mechanism can provide significant advantages, such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[4][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid as a versatile tool in drug discovery campaigns, focusing on its application as a covalent inhibitor and as a starting fragment for lead generation.

Physicochemical Properties & Handling

A clear understanding of the compound's properties is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₈ClN₃O₂
Molecular Weight 213.62 g/mol
CAS Number 1289388-50-6 (similar structure)[8]
Appearance White to off-white solidTypical for similar small molecules
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffersInferred from structure

Storage and Handling:

  • Store at -20°C for long-term storage, desiccated.

  • For creating stock solutions, use anhydrous DMSO to a concentration of 10-50 mM.

  • Minimize freeze-thaw cycles. For routine use, aliquot the DMSO stock solution into smaller volumes.

  • Due to the reactive nature of the chloropyrimidine, avoid exposing stock solutions to strong nucleophiles or highly basic conditions during storage.

Application I: Development of Targeted Covalent Inhibitors

The primary application of this molecule is as a starting point for the development of targeted covalent inhibitors. The 6-chloropyrimidine moiety can react with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition. This is a powerful strategy, particularly for challenging targets like kinases.[5][9]

Mechanism of Covalent Modification

The covalent interaction proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A suitably positioned cysteine residue in the binding pocket of a target protein attacks the carbon atom bearing the chlorine on the pyrimidine ring. This forms a Meisenheimer-like intermediate, which then collapses, expelling the chloride leaving group to form a stable thioether linkage between the inhibitor and the protein.

G cluster_0 Covalent Inhibition Workflow Start 1. Target Selection (e.g., Kinase with active site Cys) Biochem_Assay 2. Biochemical Potency Assay (IC50 determination) Start->Biochem_Assay Hypothesis Kinetics 3. Covalent Kinetics Assay (kinact/KI determination) Biochem_Assay->Kinetics Initial Hit Mass_Spec 4. Intact Protein MS (Confirm covalent adduct) Kinetics->Mass_Spec Time-dependent inhibition Cell_Assay 5. Cellular Target Engagement (e.g., NanoBRET, CETSA) Mass_Spec->Cell_Assay Adduct Confirmed End Validated Covalent Hit Cell_Assay->End Cellular Activity

Caption: Workflow for validating a covalent inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (Time-Dependent)

This protocol is designed to determine the time-dependent inhibitory potency of the compound against a cysteine-containing kinase, a hallmark of irreversible covalent inhibition.[10]

Rationale: An irreversible covalent inhibitor's apparent potency (IC₅₀) will decrease with increased pre-incubation time with the target enzyme. This "IC₅₀ shift" is a key indicator of covalent bond formation.[10]

Materials:

  • Purified kinase of interest (with an accessible cysteine).

  • 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (Test Compound).

  • A known non-covalent inhibitor (Positive Control).

  • DMSO (Vehicle Control).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Note: DTT should be excluded during the pre-incubation step to avoid reaction with the compound.

  • ATP solution.

  • Substrate (peptide or protein).

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well plates (low volume, white).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the Test Compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Pre-incubation:

    • In a 384-well plate, add 5 µL of kinase solution (at 2X final concentration in DTT-free kinase buffer).

    • Add 100 nL of the compound serial dilutions to the wells.

    • Incubate the plate for varying periods (e.g., 0 min, 30 min, 60 min, 120 min) at room temperature. This is the critical step to allow for the covalent reaction to occur.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a 2X ATP/substrate solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the kinase.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to high (vehicle control) and low (no enzyme) controls.

    • Plot the percent inhibition versus compound concentration for each pre-incubation time point.

    • Calculate the IC₅₀ value for each time point using a non-linear regression model (four-parameter variable slope).

Expected Outcome: A significant leftward shift (decrease) in the IC₅₀ value should be observed as the pre-incubation time increases, confirming time-dependent inhibition. The positive control (non-covalent inhibitor) should show no significant IC₅₀ shift.

Pre-incubation TimeTest Compound IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
0 min5,200150
30 min950155
60 min310148
120 min85152
Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation

Rationale: Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.[11]

Materials:

  • Purified protein of interest (~1-5 mg/mL).

  • Test Compound.

  • Incubation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • LC-MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Incubation:

    • Incubate the protein (e.g., at 10 µM) with a 5-10 fold molar excess of the Test Compound (50-100 µM).

    • Include a DMSO-only control.

    • Incubate at room temperature or 37°C for 2-4 hours.

  • Sample Cleanup:

    • Remove excess, unbound compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or reverse-phase chromatography.

  • LC-MS Analysis:

    • Inject the cleaned protein sample onto the LC-MS system.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the average mass of the protein in both the control and treated samples.

    • Calculate the mass shift. The expected mass increase for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is 177.63 Da (M - HCl).

Expected Outcome: The mass spectrum of the treated protein should show a new peak corresponding to [Protein Mass + 177.63 Da], confirming the formation of a 1:1 covalent adduct.

Application II: Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~214 Da, this compound is an ideal candidate for fragment-based screening campaigns.[12] In this context, the chloropyrimidine can act as a reversible binding element or a scaffold for synthetic elaboration rather than a covalent warhead. Biophysical methods are highly sensitive and well-suited for detecting the weak binding interactions typical of fragments.[13][14]

FBDD_Workflow cluster_1 Fragment-Based Drug Discovery (FBDD) Workflow Screen 1. Primary Screen (e.g., DSF, SPR, NMR) Validate 2. Hit Validation (Orthogonal Assay, e.g., ITC) Screen->Validate Identify Hits Structure 3. Structural Biology (X-ray Crystallography) Validate->Structure Confirm Binding Elaborate 4. Fragment Elaboration (Structure-Guided Chemistry) Structure->Elaborate Binding Mode Lead Lead Compound Elaborate->Lead Improve Potency

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 3: Differential Scanning Fluorimetry (DSF) for Hit Identification

Rationale: DSF, or Thermal Shift Assay, is a rapid, high-throughput method to screen for fragment binding.[15] Ligand binding stabilizes the target protein, resulting in an increase in its melting temperature (Tₘ), which is detected by a fluorescent dye that binds to unfolded protein.[15]

Materials:

  • Purified protein of interest (2-5 µM).

  • Test Compound (and other fragments).

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Fluorescent dye (e.g., SYPRO Orange).

  • Real-time PCR instrument.

  • 96- or 384-well PCR plates.

Procedure:

  • Plate Preparation:

    • In each well of a PCR plate, add the protein solution mixed with the fluorescent dye.

    • Add the Test Compound to the appropriate wells to a final concentration of 100-500 µM (final DMSO concentration should be ≤ 1%). Include DMSO-only controls.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis:

    • Monitor the fluorescence intensity as a function of temperature to generate a melting curve.

    • The Tₘ is the midpoint of the unfolding transition. Calculate the Tₘ for all samples.

    • A positive shift in the melting temperature (ΔTₘ) of ≥ 2°C in the presence of the fragment is typically considered a hit.

Expected Outcome: If the compound binds to the target protein, a rightward shift in the melting curve will be observed, indicating an increase in the protein's thermal stability.

CompoundConcentration (µM)Tₘ (°C)ΔTₘ (°C)Hit?
DMSO Control-45.2--
Test Compound 20048.5+3.3Yes
Negative Control20045.3+0.1No

Conclusion and Future Directions

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a high-value chemical tool for contemporary drug discovery. Its dual functionality allows for its strategic deployment in two of the most powerful paradigms in lead discovery: targeted covalent inhibition and fragment-based screening. The protocols outlined here provide a robust framework for characterizing its interactions with protein targets, from initial biochemical validation of covalent bond formation to biophysical confirmation of fragment binding.

Future work should focus on leveraging the azetidine-3-carboxylic acid moiety for structure-guided elaboration. Following successful hit identification, the carboxylic acid can be converted to a variety of amides or esters to explore new interactions within the binding pocket, transforming this simple fragment into a potent and selective lead compound.

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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Itacitinib.

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Application Notes & Protocols: The 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding a New Generation of Kinase Inhibitors

Protein kinases, which regulate a vast number of cellular processes, have become one of the most critical classes of therapeutic targets, particularly in oncology.[1][2] The development of selective and potent kinase inhibitors remains a primary objective in drug discovery. The success of this endeavor often hinges on the selection of a core molecular scaffold—a foundational structure upon which chemical diversity can be built to achieve desired potency, selectivity, and pharmacokinetic properties.

This guide focuses on the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold. This structure is a compelling starting point for kinase inhibitor design due to the convergence of several advantageous features. The pyrimidine ring is a well-established "hinge-binding" motif, crucial for anchoring inhibitors within the ATP-binding site of many kinases.[3][4] The azetidine ring, a four-membered saturated heterocycle, introduces a three-dimensional, sp³-rich character that can improve physicochemical properties such as solubility and metabolic stability, moving away from the flat, aromatic structures common in early kinase inhibitors.[5] Furthermore, the scaffold possesses two orthogonal chemical handles—a reactive chloropyrimidine and a versatile carboxylic acid—enabling systematic exploration of structure-activity relationships (SAR) and library development.

These application notes provide a comprehensive guide for researchers, from the rationale behind the scaffold's design to detailed protocols for synthesizing derivatives and evaluating their biological activity.

Section 1: The Scaffold - Design Rationale and Synthesis

The strategic design of the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold is rooted in established medicinal chemistry principles.

  • The Pyrimidine Core: The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP to form key interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction is a cornerstone of many FDA-approved kinase inhibitors.[2][3]

  • The Azetidine Linker: The strained azetidine ring provides a rigid, non-planar linker. This rigidity can reduce the entropic penalty upon binding and orient substituents in well-defined vectors. Its sp³-hybridized nature often leads to improved metabolic stability and aqueous solubility compared to traditional aromatic linkers.[5][6]

  • Orthogonal Diversification Points: The scaffold features two distinct points for chemical modification, allowing for a systematic and independent exploration of chemical space.

    • C6-Chloro Position: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable method for introducing a wide array of amine, alcohol, or thiol-containing fragments.

    • C3-Carboxylic Acid: The carboxylic acid on the azetidine ring is a versatile functional group that can be readily converted into amides, esters, or other functionalities, allowing for exploration of interactions with solvent-exposed regions or other pockets of the kinase active site.

Caption: Core scaffold with two primary vectors for chemical diversification.

Protocol 1.1: Synthesis of the Core Scaffold

Step 1: Synthesis of tert-butyl 3-((cyanomethylene)azetidine-1-carboxylate This procedure follows established Horner-Wadsworth-Emmons reaction conditions.[7]

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar), slowly add potassium tert-butoxide (1.1 equivalents, 1M solution in THF) at -5°C.

  • Stir the resulting mixture at -5°C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF dropwise.

  • Continue stirring at -5°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the target intermediate.

Step 2: Deprotection and N-Arylation

  • Dissolve the intermediate from Step 1 in acetonitrile, add 3M hydrochloric acid, and stir at room temperature for 16 hours to remove the Boc protecting group.[7]

  • Concentrate the mixture under vacuum, redissolve in acetonitrile, and adjust the pH to >8 with a suitable base like N,N-diisopropylethylamine (DIPEA).

  • Add 4,6-dichloropyrimidine (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture at 60-80°C and monitor by LC-MS until the starting material is consumed.

  • Cool the reaction, concentrate under reduced pressure, and purify by reverse-phase HPLC to yield 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid. Note: The final step involves hydrolysis of the nitrile, which may occur in situ under the acidic deprotection conditions or require a subsequent explicit hydrolysis step.

Section 2: Library Synthesis Protocols

The following protocols provide generalized, robust methods for creating a library of kinase inhibitor candidates from the core scaffold.

Protocol 2.1: Library Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This protocol details the diversification at the C6-chloro position.

Materials:

  • 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold

  • A library of primary or secondary amines (e.g., morpholine, piperazine derivatives, anilines)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA or another non-nucleophilic base

  • Reaction vials (e.g., 2 mL microwave vials)

Procedure:

  • In a reaction vial, dissolve the scaffold (1.0 equivalent, e.g., 20 mg) in anhydrous DMF (0.5 mL).

  • Add the desired amine nucleophile (1.2-1.5 equivalents).

  • Add DIPEA (2.0-3.0 equivalents) to act as a base.

  • Seal the vial and heat the reaction to 80-120°C. A microwave reactor can be used to accelerate the reaction (e.g., 120°C for 30-60 minutes).

  • Monitor reaction progress by LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with DMSO to a final concentration of 10 mM for direct use in biological screening, or proceed with purification via preparative HPLC.

Protocol 2.2: Library Synthesis via Amide Coupling

This protocol details diversification at the C3-carboxylic acid position.

Materials:

  • 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold

  • A library of primary or secondary amines

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent (e.g., EDCI/HOBt)

  • Anhydrous DMF

  • DIPEA

  • Reaction vials

Procedure:

  • In a reaction vial, dissolve the scaffold (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents).

  • Add DIPEA (3.0 equivalents).

  • In a separate vial, prepare a stock solution of HATU (1.2 equivalents) in DMF.

  • Add the HATU solution to the reaction mixture and stir at room temperature.

  • Monitor reaction progress by LC-MS (typically complete within 1-4 hours).

  • Upon completion, the reaction mixture can be diluted with DMSO for screening or purified by preparative HPLC.

Section 3: Biological Evaluation - Kinase Inhibition Assay

After synthesizing a library of compounds, their biological activity must be assessed. An in vitro kinase activity assay is the primary method for determining a compound's potency, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1] It is highly sensitive, robust, and amenable to high-throughput screening.

Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.

prep 1. Compound Prep (10-point, 1:3 serial dilution in DMSO) plate 2. Plate Compounds (2.5 µL/well in 96/384-well plate) prep->plate kinase_add 3. Add Kinase (2.5 µL/well) Incubate 10 min @ RT plate->kinase_add reaction 4. Initiate Reaction (Add 5 µL Substrate/ATP mix) Incubate 60 min @ 30°C kinase_add->reaction adp_glo 5. Stop & Deplete ATP (Add 10 µL ADP-Glo™ Reagent) Incubate 40 min @ RT reaction->adp_glo detect 6. Detect ADP (Add 20 µL Kinase Detection Reagent) Incubate 30 min @ RT adp_glo->detect read 7. Read Luminescence (Plate Reader) detect->read analyze 8. Data Analysis (Plot % Inhibition vs. [Inhibitor]) Calculate IC₅₀ read->analyze

Caption: Workflow for the luminescence-based in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., EGFR, CDK2, LRRK2)

  • Specific kinase substrate peptide

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • Test compounds (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., Staurosporine)[1]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates suitable for luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series for each compound. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[1]

    • Prepare a "no inhibitor" control (DMSO only) and a positive control inhibitor dilution series.

  • Assay Plating:

    • In a white, opaque assay plate, add 2.5 µL of the serially diluted compounds or DMSO controls to the appropriate wells.

  • Kinase Reaction:

    • Prepare a master mix of the kinase in Kinase Assay Buffer. Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a master mix of the substrate and ATP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes (this time may need optimization).

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Data Normalization:

      • The "no inhibitor" (DMSO only) wells represent 0% inhibition (Max signal).

      • The "no enzyme" or a high concentration of a potent inhibitor represents 100% inhibition (Min signal).

      • Calculate Percent Inhibition for each well: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Section 4: Data Interpretation - A Case Study

To illustrate the process, consider the following hypothetical data generated from a primary screen of a small library derived from the scaffold against two kinases, Kinase A (a primary target) and Kinase B (an off-target).

Table 1: Hypothetical IC₅₀ Data for Scaffold Derivatives

Compound IDR₁ Group (from SₙAr)R₂ Group (from Amide Coupling)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
SC-01 -Cl-OH (Carboxylic Acid)5,200>10,000-
SC-02A -NH-(4-morpholinophenyl)-OH (Carboxylic Acid)851,50017.6
SC-02B -NH-(3-methoxyphenyl)-OH (Carboxylic Acid)1504503.0
SC-03A -NH-(4-morpholinophenyl)-NH-(cyclopropyl)2595038.0
SC-03B -NH-(4-morpholinophenyl)-NH-(2-methoxyethyl)302,10070.0

Interpretation and Next Steps:

  • Scaffold Activity: The unmodified scaffold (SC-01 ) has very weak activity, confirming that diversification is necessary.

  • SₙAr Modifications: Adding aryl amine groups at the C6 position (SC-02A , SC-02B ) significantly improves potency against the primary target, Kinase A. The morpholino-substituted phenyl group (SC-02A ) provides better potency and selectivity over the methoxyphenyl group (SC-02B ). This suggests a preference for a bulkier, more polar group in this pocket.

  • Amide Coupling Modifications: Converting the carboxylic acid to small amides (SC-03A , SC-03B ) further enhances potency against Kinase A. The 2-methoxyethyl amide (SC-03B ) not only maintains high potency but also dramatically improves selectivity against Kinase B (70-fold). This indicates that the R₂ vector is pointing towards a region where a hydrogen bond acceptor and some flexibility are beneficial for selectivity.

  • Future Direction: Based on this data, the next round of synthesis should focus on exploring more variations of the R₂ amide group while retaining the 4-morpholinophenyl group at the R₁ position. This systematic approach, enabled by the scaffold's design, allows for the rapid optimization of both potency and selectivity.

References

  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Can anyone suggest a protocol for a kinase assay? ResearchGate.
  • In vitro kinase assay. Protocols.io.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors. Benchchem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. BLDpharm.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.
  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. PubMed.

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Application Notes & Protocols for Amide Coupling Reactions with 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of rigid, three-dimensional scaffolds is paramount for achieving desired pharmacological profiles. The azetidine ring, a saturated four-membered heterocycle, has emerged as a valuable proline analogue, offering a reduced lipophilic character and a distinct vector for substituent placement.[1] When functionalized with a carboxylic acid and coupled to an electron-deficient chloropyrimidine moiety, as in 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, the resulting molecule becomes a highly versatile building block for the synthesis of novel chemical entities.

The chloropyrimidine group provides a handle for further functionalization via nucleophilic aromatic substitution, while the azetidine-3-carboxylic acid portion is primed for amide bond formation, a cornerstone of medicinal chemistry.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate in amide coupling reactions. We will delve into the mechanistic underpinnings of various coupling strategies, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting.

Understanding the Substrate: Key Physicochemical Properties

Before embarking on amide coupling, a thorough understanding of the starting material, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, is crucial. While specific experimental data for this exact molecule is not extensively published, we can infer its reactivity based on its constituent parts. The electron-withdrawing nature of the 6-chloropyrimidine ring is expected to decrease the basicity of the azetidine nitrogen. The carboxylic acid itself is a standard substrate for amide coupling reactions.

PropertyValue/DescriptionSource
Molecular FormulaC8H8ClN3O2Inferred
Molecular Weight213.62 g/mol Inferred
AppearanceLikely a solid[3]
SolubilityExpected to be soluble in polar aprotic solvents like DMF, DMSO, and NMP.[4]

Choosing Your Coupling Strategy: A Comparative Analysis

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[2][5] Several classes of coupling reagents are available, each with its own advantages and disadvantages. Here, we focus on three of the most robust and commonly employed methods in medicinal chemistry: HATU, EDC/HOBt, and T3P.

Coupling ReagentAdvantagesDisadvantagesBest Suited For
HATU High reactivity, fast reaction times, low epimerization rates, effective for hindered substrates.[5][6][7]Higher cost, potential for guanidinylation side reactions.[6]Challenging couplings, sterically hindered amines or acids, and when preservation of stereochemistry is critical.
EDC/HOBt Water-soluble carbodiimide, easy removal of urea byproduct, cost-effective.[5][8]Can be less effective for sterically hindered substrates, potential for racemization without an additive.[8][9]General amide synthesis, large-scale reactions where cost is a factor.
T3P® Low toxicity, water-soluble byproducts for easy workup, low epimerization risk, effective for a wide range of substrates.[10][11][12]Often requires a base, can be less reactive than HATU for extremely challenging couplings.Green chemistry applications, scalable synthesis, and when avoiding toxic byproducts is a priority.

Mechanistic Insights: The Chemistry Behind Amide Bond Formation

A clear understanding of the reaction mechanism is essential for troubleshooting and optimizing your coupling reactions.

HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent that proceeds through the formation of a highly reactive OAt-active ester.[5][6][7][13]

HATU_Mechanism RCOOH Carboxylic Acid Intermediate1 Carboxylate Anion RCOOH->Intermediate1 + Base Base Base (e.g., DIPEA) HATU HATU Byproduct1 Tetramethylurea Amine R'-NH2 Amide Amide Product Intermediate2 OAt-Active Ester Intermediate1->Intermediate2 + HATU Intermediate2->Amide + Amine Byproduct2 HOAt

Caption: HATU coupling mechanism.

The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA, forming a carboxylate anion.[6] This anion then attacks HATU to generate the highly reactive OAt-active ester, which is subsequently attacked by the amine to form the desired amide.[6][7][13]

EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[5][14] This intermediate is prone to racemization and can rearrange to an inactive N-acylurea. The addition of HOBt (1-Hydroxybenzotriazole) traps the O-acylisourea to form a more stable and reactive HOBt-ester, minimizing side reactions.[8][15]

EDC_Mechanism RCOOH Carboxylic Acid Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + EDC EDC EDC Byproduct1 Urea HOBt HOBt Amine R'-NH2 Amide Amide Product Intermediate2 HOBt-Ester Intermediate1->Intermediate2 + HOBt Intermediate2->Amide + Amine

Caption: EDC/HOBt coupling mechanism.

T3P®-Mediated Coupling

T3P® (Propylphosphonic anhydride) is a cyclic anhydride that activates the carboxylic acid by forming a mixed anhydride intermediate. This intermediate is then attacked by the amine to yield the amide product.[10][16] The byproducts are water-soluble phosphonic acids, which simplifies purification.[10]

T3P_Mechanism RCOOH Carboxylic Acid Intermediate1 Carboxylate Anion RCOOH->Intermediate1 + Base Base Base T3P T3P® Byproduct1 Phosphonic Acid Byproducts Amine R'-NH2 Amide Amide Product Intermediate2 Mixed Anhydride Intermediate1->Intermediate2 + T3P® Intermediate2->Amide + Amine

Caption: T3P® coupling mechanism.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine coupling partners.

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are recommended.[8]

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the reaction of reagents with atmospheric moisture.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.[2][5][17][18]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings or when minimizing epimerization is critical.[6]

Materials:

  • 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[5]

  • Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).[5]

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[5]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[5]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, proceed to the work-up and purification.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A cost-effective and reliable method for a wide range of amines.[19]

Materials:

  • 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)[5]

  • HOBt (1.2 equiv)[5]

  • DIPEA or Triethylamine (TEA) (2.5 equiv)[5]

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[5]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, proceed to the work-up and purification.

Protocol 3: T3P®-Mediated Amide Coupling

An excellent choice for green chemistry and simplified work-up.[11]

Materials:

  • 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • T3P® (50% in EtOAc or DMF, 2.0 equiv)[20]

  • Pyridine or DIPEA (3.0 equiv)[20]

  • Anhydrous DCM or EtOAc

Procedure:

  • To a solution of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv), amine (1.0 equiv), and pyridine or DIPEA (3.0 equiv) in the chosen solvent at 0 °C, slowly add the T3P® solution over 30 minutes.[20]

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Upon completion, proceed to the work-up and purification.

Work-up and Purification

The choice of work-up and purification strategy will depend on the properties of the final amide product.

Aqueous Work-up

A standard aqueous work-up is often sufficient to remove the majority of byproducts and excess reagents.[5]

  • Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Dilute with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with:

    • 1 M HCl or 10% citric acid (to remove basic impurities).

    • Saturated aqueous NaHCO3 (to remove acidic impurities).

    • Brine (to reduce the water content in the organic layer).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by one or more of the following techniques:

  • Flash Column Chromatography: This is the most common method for purifying amide products.[5] The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes or methanol in DCM is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[21][22] Common solvents for recrystallization of amides include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[21]

  • Preparative HPLC: For challenging separations or to obtain highly pure material, reversed-phase preparative HPLC can be employed.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Insufficient base.- Sterically hindered substrates.- Low quality of starting materials or solvent.- Use fresh coupling reagents.- Increase the equivalents of base.- Switch to a more powerful coupling reagent like HATU.- Use anhydrous solvents and pure starting materials.
Presence of Unreacted Starting Material - Insufficient reaction time.- Incomplete activation of the carboxylic acid.- Extend the reaction time.- Increase the equivalents of coupling reagent and base.
Formation of Byproducts - Racemization (for chiral substrates).- N-acylurea formation (with EDC).- Guanidinylation (with HATU).- Add HOBt or HOAt when using carbodiimides.- Use HATU for sensitive substrates.- Avoid a large excess of HATU.
Difficult Purification - Water-soluble byproducts co-eluting with the product.- Product instability on silica gel.- For T3P® reactions, ensure thorough aqueous washes to remove phosphonic acid byproducts.- Consider using a different stationary phase for chromatography (e.g., alumina) or recrystallization.

Conclusion

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a valuable building block in medicinal chemistry. The successful formation of amide bonds using this substrate is readily achievable with a variety of modern coupling reagents. By understanding the underlying mechanisms and following robust experimental protocols, researchers can efficiently synthesize novel compounds for drug discovery programs. The choice of coupling reagent should be guided by the specific requirements of the synthesis, including the nature of the amine, the need for stereochemical integrity, and considerations of scale and cost.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Chemical Society, Perkin Transactions 1, (21), 2539-2545. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • TORONTO. (2022, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]

  • Inhibitor Research Hub. (2023, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Waghmare, S. V., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Tetrahedron, 71(45), 8531-8563. Retrieved from [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Kim Reactor. (2023, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). Stereochemical Aspects of T3P Amidations. Retrieved from [Link]

  • Organic Chemistry Explained. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

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  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4771-4776. Retrieved from [Link]

  • Al Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 26(61), 13953-13959. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amide compound - US7102032B2.
  • Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(8), 133-143. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Retrieved from [Link]

  • ChemRxiv. (2020). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Hubert, M., et al. (2014). Direct TLC/MALDI-MS coupling for modified polyamidoamine dendrimers analyses. Analytica Chimica Acta, 808, 139-146. Retrieved from [Link]

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  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6539. Retrieved from [Link]

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Application Notes and Protocols: 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Hybrid Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs into a single, versatile building block is a powerful approach to accelerate the discovery of novel therapeutics. 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid emerges as a preeminent example of such a scaffold, ingeniously merging the desirable attributes of three key chemical entities: the conformationally rigid azetidine ring, the biologically ubiquitous pyrimidine core, and the synthetically versatile carboxylic acid and chloro- functionalities.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug design due to its ability to impart favorable physicochemical properties.[1] Its inherent ring strain and three-dimensional character can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for substituent placement compared to more common five- and six-membered rings.[2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its value in creating effective therapeutics.[1]

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules, including nucleobases and numerous kinase inhibitors. Its electron-deficient nature and ability to participate in hydrogen bonding interactions make it an excellent hinge-binding motif for many protein kinases.[3] The chloro-substituent at the 6-position of the pyrimidine ring in the title compound serves as a key synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid as a bifunctional building block, with a particular focus on its utility in the synthesis of kinase inhibitors, specifically targeting the Janus kinase (JAK) family.

A Bifunctional Linchpin for Kinase Inhibitor Synthesis

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a strategically designed intermediate that allows for sequential or orthogonal derivatization at two distinct points: the carboxylic acid on the azetidine ring and the chloro-substituent on the pyrimidine ring. This dual functionality makes it an exceptionally valuable tool in the construction of diverse chemical libraries for high-throughput screening and lead optimization.

The primary application of this scaffold lies in its role as a core component of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[4] Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[5] The general structure of many JAK inhibitors involves a hinge-binding heterocycle (like pyrimidine) and a specificity-determining fragment, often connected via a linker. Our title compound provides both the pyrimidine hinge-binder and a rigid azetidine linker, with two points for diversification.

Logical Workflow for Derivatization

The synthetic utility of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be visualized as a divergent approach to building a library of potential kinase inhibitors. The workflow allows for the introduction of diversity elements at two key positions, R1 and R2, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Building Block cluster_1 Step 1: Amide Coupling cluster_2 Step 2: Suzuki Coupling cluster_3 Final Product Core 1-(6-Chloropyrimidin-4-yl) azetidine-3-carboxylic acid Amide Amide Formation (R1-NH2) Core->Amide HATU, DIPEA Suzuki Suzuki Coupling (R2-B(OH)2) Amide->Suzuki Pd Catalyst, Base Final Diverse Kinase Inhibitor Library Suzuki->Final

Caption: Divergent synthesis workflow for generating a kinase inhibitor library.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two key synthetic transformations of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine to introduce the first element of diversity (R1). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient amines.[6]

Materials:

  • 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

  • Amine (R1-NH2) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (R1-NH2) (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to displace the chloro-substituent on the pyrimidine ring with an aryl or heteroaryl group (R2). The electron-deficient nature of the pyrimidine ring makes the 6-chloro position susceptible to this transformation.[3][4]

Materials:

  • Amide product from Protocol 1

  • Aryl or heteroaryl boronic acid (R2-B(OH)2) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a round-bottom flask, add the amide product from Protocol 1 (1.0 equivalent), the boronic acid (1.5 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (5 mol%) to the flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final coupled product.

Application in JAK Inhibitor Design

The pyrimidine-azetidine scaffold is a key feature in patented Janus kinase (JAK) inhibitors. The 4-position of the pyrimidine ring often serves as an attachment point for a linker and a group that projects into a specific pocket of the kinase active site, while the 6-position can be substituted to enhance potency and selectivity. The carboxylic acid of the azetidine ring provides a convenient point for attaching various side chains that can interact with the solvent-exposed region of the ATP-binding site, thereby improving pharmacological properties.

Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a primary mechanism for a wide range of cytokines and growth factors to regulate gene expression. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate gene transcription. Inhibitors based on the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold can block this process at the initial JAK activation step.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Inhibitor Inhibitor (Derived from Scaffold) Inhibitor->JAK Inhibition Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: Inhibition of the JAK-STAT signaling pathway.

Data Summary: Advantages of the Scaffold

The use of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid offers several advantages in drug discovery, which are summarized in the table below.

FeatureAdvantage in Drug DesignRationale
Azetidine Core Improved metabolic stability, increased aqueous solubility, and provides a 3D exit vector.The strained ring system can be more resistant to metabolic degradation and its polarity enhances solubility. The non-planar structure allows for exploration of three-dimensional space in the target's binding site.[1]
Pyrimidine Moiety Established hinge-binding motif for kinases.The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[3]
Bifunctional Nature Allows for rapid generation of diverse chemical libraries.The orthogonal reactivity of the carboxylic acid (amide coupling) and the chloro-substituent (cross-coupling) enables divergent synthesis.
Conformational Rigidity Reduces the entropic penalty of binding to the target protein.The constrained nature of the azetidine ring pre-organizes the substituents in a favorable conformation for binding, potentially increasing affinity.[2]

Conclusion

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of a rigid, three-dimensional azetidine core, a proven kinase-binding pyrimidine motif, and two orthogonal synthetic handles makes it an ideal starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and conceptual frameworks provided herein are intended to empower researchers to fully leverage the potential of this powerful scaffold in their drug discovery endeavors.

References

  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Lange, J. H. M., et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(4), 1333–1342. [Link]

  • Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107430. [Link]

  • Zhao, Z., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115024. [Link]

  • Magnuson, S. R., et al. (2017). Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. Bioorganic & Medicinal Chemistry Letters, 27(19), 4567–4572. [Link]

  • Lin, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(12), 1925–1931. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Lopez-Tapia, F., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 539–557. [Link]

  • Labadie, S., et al. (2013). Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5923–5930. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Biaryl Heterocycles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[3][4] This guide provides an in-depth exploration of the Suzuki coupling reaction involving a specific, structurally complex building block: 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid .

This substrate presents a unique set of challenges and opportunities. The presence of a chloro-substituted pyrimidine ring, a sterically demanding azetidine moiety, and a potentially interfering carboxylic acid group necessitates a carefully considered approach to reaction design and optimization.[5][6] As Senior Application Scientist, this document is structured to provide not just a protocol, but a comprehensive understanding of the "why" behind the experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Scientific Rationale and Mechanistic Considerations

A successful Suzuki coupling hinges on the smooth progression of a well-defined catalytic cycle.[2][7] Understanding this cycle is paramount to diagnosing and overcoming potential hurdles in the reaction.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is often the rate-limiting step, especially with less reactive aryl chlorides.[7][8]

  • Transmetalation: The organoboron species (boronic acid or ester) exchanges its organic group with the halide on the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition Ar-Cl pd_complex R-Pd(II)L_n-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination R-Pd(II)L_n-R' reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Substrate-Specific Challenges

1. The Chloropyrimidine Moiety: Heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[8][9] Overcoming this requires:

  • Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs): These ligands stabilize the palladium center and promote the challenging oxidative addition step.[10][11][12]
  • Higher reaction temperatures: To provide the necessary activation energy.

2. The Azetidine-3-carboxylic Acid Group: The presence of a carboxylic acid can complicate the reaction in several ways:

  • Basicity: The acidic proton will react with the base, necessitating the use of additional equivalents of base.[5]
  • Solubility: The resulting carboxylate salt may have poor solubility in common organic solvents, potentially hindering its participation in the reaction.[5] Biphasic solvent systems are often employed to manage this.
  • Catalyst Inhibition: The carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[6]

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the Suzuki coupling of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Protocol 1: General Suzuki Coupling with an Arylboronic Acid

This protocol is designed for a standard coupling with an electron-rich or electron-neutral arylboronic acid.

Materials:

  • 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(dppf), XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction: Stir the mixture at 90-110 °C for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9][14]

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol_Workflow start Start setup Reaction Setup (Substrates, Base) start->setup catalyst Add Palladium Catalyst setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the Suzuki coupling reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields, particularly with challenging substrates.

Procedure:

  • Reaction Setup: In a microwave vial, combine 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent.

  • Microwave Reaction: Seal the vial and heat in a microwave reactor at 100-150 °C for 15-60 minutes.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Optimization and Parameter Selection

Achieving high yields and purity in Suzuki coupling reactions often requires systematic optimization of several parameters.[1][15]

ParameterOptions and ConsiderationsRationale
Palladium Catalyst Pd(PPh₃)₄: A classic, but can be sensitive to air and moisture.[7] PdCl₂(dppf): More air-stable and often effective for heteroaryl couplings.[16] Buchwald Ligands/Precatalysts (e.g., XPhos, SPhos): Highly active for coupling unreactive chlorides due to their electron-rich and bulky nature.[17][18]The choice of catalyst and ligand is crucial for promoting the oxidative addition of the C-Cl bond.[10][11]
Base K₂CO₃: A common and effective inorganic base. K₃PO₄: A slightly stronger base, often used with hindered substrates.[18] Cs₂CO₃: A strong base that can be effective but is more expensive. Organic Bases (e.g., Et₃N): Generally less effective in Suzuki couplings.The base activates the boronic acid for transmetalation. At least 2 extra equivalents are needed to neutralize the carboxylic acid.
Solvent 1,4-Dioxane/Water: A widely used biphasic system that can help with solubility of both organic and inorganic reagents.[2] Toluene/Water: Another common biphasic system. DMF, NMP: Polar aprotic solvents that can be effective but are harder to remove.The solvent system must be able to dissolve the reactants to a sufficient extent for the reaction to proceed. Degassing the solvent is critical to prevent catalyst oxidation.
Temperature Room Temperature to 150 °C: Chloropyrimidines typically require elevated temperatures (80-120 °C) for conventional heating.[9] Microwave heating can allow for higher temperatures and shorter reaction times.Higher temperatures provide the necessary activation energy for the oxidative addition step.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor solubility of starting materials.Use a more active catalyst (e.g., a Buchwald precatalyst), increase the reaction temperature, or try a different solvent system. Ensure all reagents are dry and the reaction is under an inert atmosphere.
Formation of Homocoupled Byproducts Decomposition of the boronic acid.Use a slight excess of the boronic acid, ensure thorough degassing of the solvent, and avoid excessively high temperatures.
Decomposition of Starting Material Reaction temperature is too high, or the base is too strong.Lower the reaction temperature, or try a milder base.
Product is Water-Soluble The carboxylate and/or other polar functional groups make the product hydrophilic.Avoid aqueous work-up. Filter the reaction mixture through Celite to remove the palladium catalyst, evaporate the solvent, and purify directly by column chromatography or HPLC.[19]

Analytical Monitoring and Characterization

Consistent monitoring of the reaction is crucial for determining the optimal reaction time and identifying any potential issues.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the reaction progress.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the consumption of starting materials and the formation of the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structural confirmation of the final product.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized molecule.

Conclusion

The Suzuki coupling of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a challenging yet feasible transformation that opens the door to a wide array of novel chemical entities for drug discovery and development. Success in this endeavor relies on a solid understanding of the reaction mechanism and a systematic approach to optimization. By carefully selecting the catalyst, base, and solvent system, and by diligently monitoring the reaction, researchers can effectively navigate the complexities of this powerful cross-coupling reaction. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working at the forefront of chemical synthesis.

References

  • Pergande, M. R., & Caveda-Cetis, E. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reddit. Carboxylic acid and Cross Coupling reactions. [Link]

  • Singh, R., et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis?. [Link]

  • Nykaza, T. V. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Reddit. Hydrophilic Suzuki-coupling product workup?. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Firooz, A. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Li, R., et al. (2022). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... ResearchGate. [Link]

  • Bhaskaran, S., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]

  • Dicks, A. P. (2015). Don't Forget the Workup. American Chemical Society. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Si, S., et al. Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Worthington, R. J., et al. (2017). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]

  • ResearchGate. Optimization of Suzuki Reaction conditions. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

  • ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

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Application Notes and Protocols: A Step-by-Step Guide for the N-Arylation of Azetidine-3-carboxylic Acid with 4,6-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the N-arylation of azetidine-3-carboxylic acid with 4,6-dichloropyrimidine, a critical transformation in the synthesis of novel pharmaceutical intermediates. We delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offering insights into reagent selection, reaction optimization, and robust analytical monitoring. This document is intended for researchers, scientists, and drug development professionals seeking to implement this methodology with a high degree of success and reproducibility.

Introduction: The Significance of N-Arylated Azetidines

N-arylated heterocyclic scaffolds are cornerstones in medicinal chemistry, appearing in a wide array of biologically active compounds. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a particularly valuable building block. Its strained ring system imparts unique conformational rigidity and metabolic stability, often leading to improved potency and pharmacokinetic profiles in drug candidates.[1][2] Specifically, the coupling of azetidine-3-carboxylic acid with substituted pyrimidines generates a class of compounds with significant potential in kinase inhibitor discovery and other therapeutic areas.

The direct N-arylation of azetidines, particularly with electron-deficient heteroaryl chlorides like 4,6-dichloropyrimidine, presents a synthetic challenge. Traditional methods like nucleophilic aromatic substitution (SNAr) can lack regioselectivity and require harsh conditions.[3] In contrast, palladium-catalyzed Buchwald-Hartwig amination offers a milder and more selective route for C-N bond formation.[4][5] This guide focuses on a robust palladium-catalyzed protocol, detailing the critical parameters that ensure a high-yielding and selective transformation.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The N-arylation of azetidine-3-carboxylic acid with 4,6-dichloropyrimidine proceeds via a well-established Buchwald-Hartwig catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald-Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Aryl Halide Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine_Coordination Pd(II) Amine Complex Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Amido_Complex Pd(II) Amido Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product N-Arylated Product Reductive_Elimination->Product Aryl_Halide 4,6-Dichloropyrimidine Aryl_Halide->Oxidative_Addition Amine Azetidine-3-carboxylic acid Amine->Ligand_Exchange Base Base Base->Deprotonation Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Reagents Weigh Reagents Vessel Add to Oven-Dried Flask Reagents->Vessel Inert_Atmosphere Purge with N₂/Ar Vessel->Inert_Atmosphere Solvent Add Anhydrous Dioxane Inert_Atmosphere->Solvent Heating Heat to 100 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: A streamlined workflow for the N-arylation reaction.

Step-by-Step Guide:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add azetidine-3-carboxylic acid (101.1 mg, 1.0 mmol), 4,6-dichloropyrimidine (149.0 mg, 1.0 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), Xantphos (46.3 mg, 0.08 mmol), and sodium tert-butoxide (288.3 mg, 3.0 mmol).

    • Rationale: The use of an oven-dried flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst. [6]Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the azetidine nitrogen without competing in the coupling reaction.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Rationale: This ensures an oxygen-free environment, which is critical for the stability and activity of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

    • Rationale: Dioxane is a common solvent for Buchwald-Hartwig aminations due to its ability to dissolve the reagents and its relatively high boiling point, allowing for elevated reaction temperatures. Anhydrous solvent is essential to prevent quenching of the base and deactivation of the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: The elevated temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

    • Rationale: Regular monitoring prevents over-running the reaction, which can lead to byproduct formation. LC-MS provides definitive identification of the product and remaining starting materials.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask to room temperature and carefully quench the reaction by adding water (20 mL).

    • Rationale: Quenching with water neutralizes the excess base and dissolves inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase. The brine wash removes residual water from the organic layer.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated azetidine-3-carboxylic acid.

    • Rationale: Column chromatography is a standard method for purifying organic compounds based on their polarity.

Analytical Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere and use anhydrous solvents. Use a fresh bottle of palladium precursor.
Insufficient baseUse a fresh, anhydrous batch of sodium tert-butoxide.
Low reaction temperatureEnsure the oil bath is at the correct temperature.
Byproduct Formation Reaction run for too longMonitor the reaction closely and quench once the starting material is consumed.
Hydrolysis of dichloropyrimidineEnsure all reagents and solvents are anhydrous.
Poor Regioselectivity Inappropriate ligandXantphos generally provides good selectivity. Consider other bulky, electron-rich ligands if issues persist.

Conclusion

This guide provides a detailed and robust protocol for the N-arylation of azetidine-3-carboxylic acid with 4,6-dichloropyrimidine. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can confidently and efficiently synthesize this important class of molecules. The principles and techniques described herein are broadly applicable to a range of N-arylation reactions, empowering chemists in their pursuit of novel therapeutic agents.

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Fragment-based screening with 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Fragment-Based Screening with 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Introduction: A Privileged Fragment for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with high ligand efficiency.[2][3] These initial, low-affinity interactions are then optimized into potent, drug-like molecules through a structure-guided process.[4]

This guide focuses on the application of a strategically designed fragment, 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid . This compound is not merely a random small molecule; it is a purpose-built tool for FBDD, incorporating three key structural motifs that provide a distinct advantage in screening and subsequent hit-to-lead optimization.

  • The Pyrimidine Core: A well-established "privileged" scaffold in medicinal chemistry, the pyrimidine ring is a superb hydrogen bond donor and acceptor, frequently found to interact with the hinge regions of kinases and other ATP-binding sites.[5][6][7]

  • The Azetidine-3-Carboxylic Acid Moiety: The rigid, four-membered azetidine ring introduces a defined three-dimensional vector, reducing the entropic penalty of binding compared to more flexible fragments.[8] The carboxylic acid provides a strong interaction point for hydrogen bonding or salt-bridge formation with basic residues like lysine or arginine.[9]

  • The Chloro Substituent: This reactive handle makes the fragment "poised" for rapid synthetic elaboration.[10] Following hit validation, the chlorine atom serves as a versatile anchor point for fragment growing via established cross-coupling chemistries, accelerating the optimization cycle.

This document serves as a comprehensive guide for researchers, providing both the theoretical rationale and detailed experimental protocols for deploying this fragment in a screening campaign, from initial hit identification to structural characterization and lead expansion.

Section 1: Fragment Properties and Rationale

The efficacy of a fragment is governed by its physicochemical properties. 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is designed to comply with the widely accepted "Rule of Three," which provides guidelines for optimal fragment characteristics.[1][11]

PropertyValue (Calculated)"Rule of Three" GuidelineRationale
Molecular Weight (MW) 227.63 g/mol < 300 DaEnsures access to small, intricate binding pockets and allows significant room for MW increase during optimization.
cLogP ~0.5≤ 3Maintains high aqueous solubility, which is critical for biophysical assays often run at high concentrations, and reduces the risk of non-specific binding.
Hydrogen Bond Donors 2 (acid OH, azetidine NH)≤ 3Provides specific interaction points without excessive polarity that could hinder cell permeability later on.
Hydrogen Bond Acceptors 4 (2x pyrimidine N, 2x acid O)≤ 3Offers multiple opportunities for directed hydrogen bonding with the protein target.
Rotatable Bonds 2≤ 3The conformational rigidity minimizes the entropic cost of binding, leading to higher ligand efficiency.

Section 2: Designing the Screening Cascade

A successful FBDD campaign relies on a logical progression of experiments, known as a screening cascade, to identify true binders and systematically eliminate false positives. The general workflow involves a rapid primary screen to identify many potential hits, followed by more rigorous, lower-throughput orthogonal methods to validate them.[12]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead Target_Prep Target Protein Preparation & QC Primary_Screen Primary Screen (e.g., DSF, SPR) Target_Prep->Primary_Screen Hit_Triage Hit Triage & Selection Primary_Screen->Hit_Triage Orthogonal_Screen Orthogonal Validation (e.g., NMR, ITC) Hit_Triage->Orthogonal_Screen Affinity_Determination Affinity Measurement (Kd Determination) Orthogonal_Screen->Affinity_Determination Crystallography X-ray Crystallography or Cryo-EM Affinity_Determination->Crystallography Binding_Mode Binding Mode Analysis Crystallography->Binding_Mode Fragment_Elaboration Fragment Growing, Linking, or Merging Binding_Mode->Fragment_Elaboration Lead_Optimization Lead Optimization (Potency, ADME) Fragment_Elaboration->Lead_Optimization

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Section 3: Primary Screening Protocols

The goal of the primary screen is to rapidly and cost-effectively identify fragments that interact with the target protein from a larger library.

Protocol 3.1: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[9][13] It is a robust and widely accessible method for primary screening.

Principle: A stable protein-ligand complex requires more thermal energy to denature than the apo-protein, resulting in a positive shift in the melting temperature (ΔTm).

Step-by-Step Methodology:

  • Protein Preparation:

    • Dilute the purified target protein to a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Expert Note: The buffer must be compatible with the protein's stability and the fluorescent dye. Avoid components that quench fluorescence.

  • Reagent Preparation:

    • Prepare a 1000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare a 10 mM stock solution of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid in 100% DMSO.

    • Create a working solution plate by diluting the fragment stock to 1 mM in the assay buffer (this will result in a 10% DMSO concentration).

  • Assay Plate Setup (96- or 384-well PCR plate):

    • Prepare a master mix of protein and dye. For a 20 µL final volume per well, mix the protein solution with the dye to a final dye concentration of 5x.

    • Add 18 µL of the protein/dye master mix to each well.

    • Add 2 µL of the 1 mM fragment working solution to the sample wells (final fragment concentration: 100 µM; final DMSO: 1%).

    • Add 2 µL of assay buffer with 10% DMSO to negative control wells.

    • Add 2 µL of a known binder (if available) as a positive control.

    • Seal the plate securely.

  • Instrument Run (Real-Time PCR instrument):

    • Centrifuge the plate briefly to collect contents.

    • Place the plate in the instrument.

    • Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The inflection point of the curve is the Tm.

    • Calculate the ΔTm for the fragment: ΔTm = Tm (fragment) - Tm (DMSO control).

    • Hit Criteria: A fragment causing a ΔTm ≥ 1.0 °C is typically considered a hit.[13]

Protocol 3.2: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures changes in refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data.[14][15]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass at the surface, causing a measurable change in the SPR signal (response units, RU).

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the surface using a standard EDC/NHS protocol.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8,000-12,000 RU).

    • Deactivate any remaining active esters with ethanolamine.

    • Expert Note: A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.

  • Assay Development:

    • Prepare a running buffer (e.g., PBS or HBS with 0.05% Tween-20). The final DMSO concentration in the running buffer must precisely match that of the fragment samples.[15]

    • Prepare fragment samples by diluting the 10 mM DMSO stock into running buffer to a final concentration of 100-200 µM.

  • Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the reference and target flow cells for a set association time (e.g., 60 seconds).

    • Flow running buffer for a set dissociation time (e.g., 120 seconds).

    • A short regeneration pulse (e.g., with high salt or low pH) may be needed between cycles if the fragment dissociates slowly.

  • Data Analysis:

    • Perform double-referencing: subtract the signal from the reference flow cell, and then subtract the signal from a buffer-only (blank) injection.

    • A positive, concentration-dependent binding response that fits a 1:1 binding model is indicative of a hit.

    • Hits can be ranked by their binding response level or by an initial estimate of affinity (KD).

Section 4: Hit Validation and Characterization

Identifying a hit in a primary screen is only the first step. It is crucial to validate this interaction using an orthogonal biophysical technique to ensure it is a genuine, specific binding event and not an artifact of the primary assay.[12][16]

Protocol 4.1: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that confirms direct binding in solution and can identify which parts of the fragment are in closest contact with the protein.[16][17]

Principle: The protein is selectively saturated with radiofrequency pulses. This saturation is transferred via the nuclear Overhauser effect (NOE) to any bound ligand. By subtracting a spectrum where the protein is not saturated, only the signals from the binding fragment remain, confirming the interaction.

STD_NMR_Principle cluster_protein Macromolecule (Protein) cluster_ligand Small Molecule (Fragment) Protein Protein Protons Fragment Fragment Protons Protein:e->Fragment:w Transfers to bound fragment STD_Signal STD Signal Detected (Difference Spectrum) Fragment->STD_Signal Results in RF_Pulse Selective RF Pulse (On-Resonance) RF_Pulse->Protein Saturates Saturation_Transfer Saturation Transfer (via NOE)

Caption: The principle of Saturation Transfer Difference (STD) NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Sample A (Reference): 100 µM fragment.

    • Sample B (Complex): 100 µM fragment + 5-10 µM target protein.

    • Expert Note: The protein must be soluble and stable at this concentration. The fragment-to-protein ratio should be high (e.g., 10:1 to 100:1).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of Sample A to identify fragment resonances.

    • For Sample B, acquire two interleaved experiments:

      • On-resonance spectrum: A selective saturation pulse is applied to a protein resonance (e.g., at -1 ppm) where no fragment signals are present.

      • Off-resonance spectrum: The saturation pulse is applied to a region far from any protein or fragment signals (e.g., at 40 ppm).

    • Use a saturation time of ~2 seconds and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process both the on- and off-resonance spectra identically.

    • Calculate the difference spectrum: STD Spectrum = Off-resonance - On-resonance.

    • Signals present in the STD spectrum belong to the fragment and confirm binding. The relative intensity of the signals can indicate which protons are closest to the protein surface.

Section 5: From Hit to Lead: The Path Forward

Once a fragment hit is validated and its binding mode is understood through structural biology (ideally X-ray crystallography), the next phase is to evolve this low-affinity hit into a high-potency lead compound.[4][18] The chemical structure of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is ideally suited for this process.

Fragment Elaboration Strategy: "Fragment Growing"

The chloro-pyrimidine moiety is a versatile chemical handle for "growing" the fragment into adjacent pockets of the binding site. Standard cross-coupling reactions can be employed to add new chemical functionality, systematically probing for additional favorable interactions.

Fragment_Growing Start_Frag End_Frag Start_Frag->End_Frag Suzuki Coupling Boronic_Acid R-B(OH)₂ (Boronic Acid) Pd_Catalyst Pd Catalyst + Base

Caption: Fragment growing strategy using Suzuki cross-coupling.

This structure-guided approach allows for the rational design of next-generation compounds with improved affinity and selectivity, paving the way for the development of a clinical candidate.

References

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Application Notes and Protocols: Solid-Phase Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the solid-phase synthesis (SPS) of compound libraries based on the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold. This privileged structure is of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein offer a robust and efficient methodology for the generation of diverse chemical libraries, suitable for high-throughput screening. We will delve into the strategic considerations for resin and linker selection, step-by-step synthetic procedures, and on-bead reaction monitoring, culminating in the cleavage and analysis of the final products. The causality behind experimental choices is explained to provide researchers with a framework for troubleshooting and adaptation.

Introduction: The Significance of the Azetidine-Pyrimidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry due to their unique structural and physicochemical properties.[1] Their inherent ring strain and three-dimensional character can confer improved metabolic stability, solubility, and pharmacokinetic profiles to drug candidates.[1] The incorporation of non-canonical amino acids, such as those derived from azetidine, can significantly influence the conformational properties and biological activity of peptides and small molecules.[2]

The pyrimidine moiety is a ubiquitous component in a vast number of natural products and FDA-approved drugs, serving as a versatile scaffold for creating molecules with drug-like properties.[3] The combination of the azetidine ring, specifically azetidine-3-carboxylic acid, with a reactive 6-chloropyrimidine core creates a powerful building block for combinatorial library synthesis. The chlorine atom provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of a wide array of diversity elements.

Solid-phase synthesis (SPS) is the method of choice for constructing such libraries, offering significant advantages over traditional solution-phase chemistry, including the use of excess reagents to drive reactions to completion and simplified purification procedures.[4]

Strategic Approach to Solid-Phase Synthesis

The successful solid-phase synthesis of a 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid library hinges on a well-defined strategy encompassing the choice of solid support, linker, and protecting groups.

Resin Selection

The solid support, or resin, is the insoluble polymer to which the initial building block is attached.[4] The choice of resin impacts solvent compatibility, reaction kinetics, and cleavage conditions. For the synthesis of carboxylic acids, polystyrene-based resins are commonly employed.

  • Wang Resin: A popular choice for Fmoc-based synthesis of C-terminal carboxylic acids.[5] It features a p-alkoxybenzyl alcohol linker that allows for cleavage under moderately acidic conditions (e.g., trifluoroacetic acid - TFA).[5]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, permitting the cleavage of the final product under very mild acidic conditions.[6][7] This is particularly advantageous for sensitive molecules and for the preparation of protected peptide fragments. Loading of the first amino acid is generally efficient and less prone to racemization.[6]

Linker Chemistry: Anchoring the Azetidine Scaffold

The linker is the chemical moiety that connects the growing molecule to the solid support.[8] It must be stable to all reaction conditions during the synthesis and allow for efficient cleavage of the final product.[5] For anchoring a carboxylic acid, ester-based linkers are the most common.

The initial building block, Boc-azetidine-3-carboxylic acid, is a versatile starting material for introducing the azetidine framework.[2] The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen during the initial loading step.

G Resin Solid Support (e.g., Wang Resin) Linker Linker (p-alkoxybenzyl alcohol) Resin->Linker Pre-functionalized LoadedResin Resin-Bound Boc-Azetidine Linker->LoadedResin Esterification BocAze Boc-Azetidine-3-carboxylic Acid BocAze->LoadedResin Loading

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis. All manipulations should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for solvent filtration.

Materials and Reagents
Reagent/MaterialGradeSupplier
Wang Resin (100-200 mesh, 1% DVB)Synthesis GradeMajor Chemical Suppliers
Boc-Azetidine-3-carboxylic Acid≥98%Major Chemical Suppliers
4,6-Dichloropyrimidine≥98%Major Chemical Suppliers
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeMajor Chemical Suppliers
4-(Dimethylamino)pyridine (DMAP)Synthesis GradeMajor Chemical Suppliers
PiperidineAnhydrousMajor Chemical Suppliers
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical Suppliers
Dichloromethane (DCM)AnhydrousMajor Chemical Suppliers
Trifluoroacetic Acid (TFA)Reagent GradeMajor Chemical Suppliers
Triisopropylsilane (TIS)≥98%Major Chemical Suppliers
Protocol 1: Loading of Boc-Azetidine-3-carboxylic Acid onto Wang Resin

Rationale: The carboxylic acid of the protected azetidine is esterified to the hydroxyl group of the Wang linker. DIC is used as the coupling agent, and DMAP serves as a catalyst to facilitate the esterification.

  • Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve Boc-azetidine-3-carboxylic acid (3 equivalents relative to resin loading) in a minimal amount of DMF. Add DIC (3 eq.) and DMAP (0.1 eq.).

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes. Wash as described in step 4.

  • Drying: Dry the resin under high vacuum to a constant weight.

Protocol 2: On-Bead Reaction Monitoring

Rationale: It is crucial to monitor the progress of solid-phase reactions to ensure completion.[9][10] Several qualitative and quantitative methods are available.

  • Kaiser (Ninhydrin) Test: A qualitative colorimetric test to detect the presence of primary amines.[11] A positive result (blue color) after the Boc deprotection step indicates a free amine. A negative result after the subsequent coupling step indicates reaction completion.

  • FT-IR Spectroscopy: Can be used to monitor the appearance or disappearance of specific functional group vibrations on the resin.[11] For example, the disappearance of the N-H stretch after coupling can be monitored.

Protocol 3: Boc Deprotection and Coupling of 4,6-Dichloropyrimidine

Rationale: The Boc protecting group is removed under acidic conditions to reveal the secondary amine of the azetidine ring. This is followed by a nucleophilic substitution reaction with 4,6-dichloropyrimidine.

  • Boc Deprotection:

    • Swell the resin-bound Boc-azetidine in DCM (10 mL) for 30 minutes.

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

    • Drain and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (2 x 10 mL) to neutralize, and DMF (3 x 10 mL).

    • Confirm deprotection with a positive Kaiser test.

  • Coupling of 4,6-Dichloropyrimidine:

    • Swell the deprotected resin in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or DMF.

    • Add a solution of 4,6-dichloropyrimidine (5 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (5 eq.) in NMP.

    • Heat the reaction mixture at 60-80 °C for 12-24 hours.

    • Wash the resin thoroughly with NMP, DMF, DCM, and methanol before drying.

G Start Resin-Bound Boc-Azetidine Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Coupling with 4,6-Dichloropyrimidine Neutralization->Coupling FinalProduct Resin-Bound Scaffold Coupling->FinalProduct

Protocol 4: Library Diversification

Rationale: The remaining chlorine atom on the pyrimidine ring serves as the point for diversification. A library of diverse amines can be introduced via a second nucleophilic aromatic substitution.

  • Sub-divide the Resin: Divide the resin-bound 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid into separate reaction vessels for each library member.

  • Amine Coupling:

    • To each vessel, add a solution of a unique primary or secondary amine (5-10 eq.) and DIPEA (5-10 eq.) in NMP or DMSO.

    • Heat the reactions at 80-120 °C for 12-24 hours. The optimal temperature and time will depend on the nucleophilicity of the amine.

    • After the reaction is complete, wash the resin extensively with the reaction solvent, followed by DMF, DCM, and methanol.

    • Dry the resin under vacuum.

Protocol 5: Cleavage and Product Isolation

Rationale: The final compounds are cleaved from the solid support using a strong acid. Scavengers are added to the cleavage cocktail to trap reactive carbocations generated during the process, preventing side reactions.[12][13]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7] TIS acts as a scavenger for carbocations.

  • Cleavage Reaction:

    • Treat the dried resin with the cleavage cocktail (approximately 10 mL per gram of resin) for 2-4 hours at room temperature.[14]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

  • Product Precipitation and Isolation:

    • Concentrate the combined filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold ether two more times.

    • Dry the crude product under vacuum.

Analysis and Characterization

The purity and identity of the final library members should be confirmed using standard analytical techniques.

Analytical TechniquePurpose
LC-MS To determine the purity and confirm the molecular weight of each compound in the library.
¹H and ¹³C NMR To confirm the structure of selected library members.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition of the final products.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Efficiency - Incomplete activation of the carboxylic acid. - Steric hindrance.- Increase coupling time and/or temperature. - Use a different coupling reagent (e.g., HATU).
Incomplete Boc Deprotection - Insufficient reaction time or TFA concentration.- Increase deprotection time or use a higher concentration of TFA.
Poor Yield in Pyrimidine Coupling - Low reactivity of 4,6-dichloropyrimidine. - Inefficient base.- Increase reaction temperature and/or time. - Use a stronger, non-nucleophilic base.
Side Products During Cleavage - Re-attachment of cleaved protecting groups.- Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail.

Conclusion

The solid-phase synthesis protocols detailed in this application note provide a reliable and adaptable framework for the generation of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid libraries. By understanding the rationale behind each step, researchers can effectively troubleshoot and modify these methods to suit their specific synthetic targets. This powerful combination of a privileged scaffold and solid-phase combinatorial techniques offers a valuable platform for the discovery of novel therapeutic agents.

References

  • Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497–510. [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(18), 1763-1775. [Link]

  • Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton Institutional Repository. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Linkers for solid-phase organic synthesis. ResearchGate. [Link]

  • Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 58(4), 308–314. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(10), 4088. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 27(1), 118–127. [Link]

  • Synthesis of Aza-acyclic Nucleoside Libraries of Purine, Pyrimidine, and 1,2,4-Triazole. ACS Combinatorial Science, 21(3), 216–224. [Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. SlidePlayer. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 23-45. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry, 28(30), e202200765. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 543-550. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Journal of the American Chemical Society, 145(31), 17292–17300. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2596-2608. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 147(1), 103-112. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1013. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 787–792. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2342–2356. [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 108(22), 9015–9019. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 24(2), 1184. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. This guide is intended for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, enhance your yield, and ensure the highest purity of your final product. Our approach is grounded in established reaction mechanisms and practical, field-tested solutions.

I. Overview of the Synthetic Pathway

The synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is typically achieved through a two-step process. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, followed by ester hydrolysis.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : This step involves the reaction of a protected azetidine-3-carboxylic acid ester (e.g., ethyl or tert-butyl ester) with 4,6-dichloropyrimidine. The secondary amine of the azetidine ring acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. This reaction is generally regioselective for the C4 position of the pyrimidine.

  • Step 2: Ester Hydrolysis : The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

Below is a visual representation of the general synthetic workflow.

Synthetic Workflow Start Azetidine-3-carboxylic acid ester + 4,6-Dichloropyrimidine Step1 Step 1: S(N)Ar Reaction (Base, Solvent, Temp.) Start->Step1 Intermediate Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis (Base/Acid, Solvent, Temp.) Intermediate->Step2 Product 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid Step2->Product

Caption: General two-step synthesis of the target compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is the SNAr reaction expected to be regioselective at the C4 position of 4,6-dichloropyrimidine?

A1: The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. While both the C4 and C6 positions are electronically similar in the starting material, once the first substitution occurs, the electronic landscape of the molecule changes, influencing the reactivity of the remaining chlorine atom.

Q2: Is it necessary to protect the carboxylic acid of the azetidine starting material?

A2: Yes, it is highly recommended. The free carboxylic acid can interfere with the SNAr reaction in several ways. It can be deprotonated by the base used in the reaction, potentially leading to solubility issues or side reactions. The carboxylate could also act as a competing nucleophile, although this is less likely. Using an ester, such as an ethyl or tert-butyl ester, masks the acidic proton and improves the solubility of the starting material in common organic solvents.

Q3: What are the typical reaction conditions for the SNAr step?

A3: The SNAr reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile, or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base is required to scavenge the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the specific substrates.

Q4: What are the challenges in purifying the final zwitterionic product?

A4: The final product, 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, is a zwitterion, meaning it has both a basic (azetidine nitrogen) and an acidic (carboxylic acid) functional group. This can make purification challenging. Zwitterionic compounds often have low solubility in many organic solvents and can be difficult to purify by standard column chromatography.[1] Purification often relies on techniques such as recrystallization, ion-exchange chromatography, or reverse-phase chromatography.[2]

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Problem 1: Low or No Yield in the SNAr Reaction (Step 1)

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials (azetidine ester and 4,6-dichloropyrimidine).

  • A complex mixture of products is observed, with very little of the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Basicity The base is not strong enough to effectively scavenge the generated HCl, leading to protonation of the azetidine nitrogen and halting the reaction.Switch to a stronger non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or use a slight excess of the current base (e.g., 1.5-2.0 equivalents of DIPEA).
Low Reaction Temperature The activation energy for the SNAr reaction is not being met at the current temperature.Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.
Inappropriate Solvent The solvent may not be polar enough to facilitate the formation of the Meisenheimer complex, a key intermediate in SNAr reactions.Switch to a more polar aprotic solvent like DMF, NMP, or DMSO.
Moisture in the Reaction Water can react with the starting materials or intermediates, leading to undesired byproducts.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Problem 2: Formation of a Disubstituted Byproduct

Symptoms:

  • A significant peak is observed in the LC-MS with a mass corresponding to the addition of two azetidine ester molecules to the pyrimidine ring.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Excess Azetidine Ester Using a large excess of the azetidine nucleophile can drive the reaction towards disubstitution.Use a stoichiometry of 1.0 to 1.1 equivalents of the azetidine ester relative to 4,6-dichloropyrimidine.
High Reaction Temperature or Prolonged Reaction Time Harsh reaction conditions can promote the slower second substitution reaction.Reduce the reaction temperature and monitor the reaction closely. Stop the reaction once the monosubstituted product is maximized.
High Concentration High concentrations of reactants can increase the likelihood of the second substitution occurring.Lower the concentration of the reactants by adding more solvent.
Problem 3: Incomplete or Slow Ester Hydrolysis (Step 2)

Symptoms:

  • TLC or LC-MS analysis shows the presence of both the starting ester and the final carboxylic acid product, even after extended reaction times.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Base/Acid Not enough hydrolyzing agent is present to completely convert the ester to the carboxylic acid.Increase the equivalents of the base (e.g., LiOH, NaOH) or acid (e.g., HCl, TFA). For base-catalyzed hydrolysis, using a mixture of water and a co-solvent like THF or methanol can improve solubility and reaction rate.
Steric Hindrance The ester group may be sterically hindered, slowing down the hydrolysis.Increase the reaction temperature. For tert-butyl esters, acidic hydrolysis (e.g., with TFA in dichloromethane) is generally more effective than basic hydrolysis.
Precipitation of Reactant The ester may precipitate out of the reaction mixture before hydrolysis is complete.Add a co-solvent (e.g., THF, methanol, or dioxane) to improve the solubility of the starting material.
Problem 4: Difficulty in Isolating the Final Product

Symptoms:

  • The product does not precipitate upon acidification/basification of the aqueous solution.

  • The product is difficult to extract from the aqueous phase.

  • The isolated product is contaminated with salts.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Zwitterionic Nature of the Product The product is highly polar and soluble in water, making extraction with organic solvents inefficient.[1]Adjust the pH of the aqueous solution to the isoelectric point of the molecule to minimize its solubility and induce precipitation. If precipitation is not feasible, consider lyophilization of the aqueous solution followed by purification of the crude solid.
Salt Contamination Salts from the hydrolysis step (e.g., LiCl, NaCl) co-precipitate or remain with the product.Wash the crude product with a minimal amount of cold water or an organic solvent in which the product is poorly soluble but the salt is soluble. Ion-exchange chromatography is an effective method for removing salt impurities.[1]
Emulsion Formation during Workup The presence of both organic and aqueous phases with a polar product can lead to stable emulsions.Add brine to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of celite.

IV. Representative Experimental Protocols

Disclaimer: These are representative protocols based on general principles of organic synthesis and should be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate
  • To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added 4,6-dichloropyrimidine (1.05 eq) and diisopropylethylamine (2.5 eq).

  • The reaction mixture is stirred at 60 °C under a nitrogen atmosphere and monitored by LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
  • The ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).

  • Lithium hydroxide monohydrate (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by LC-MS).

  • The reaction mixture is concentrated to remove the THF.

  • The remaining aqueous solution is cooled in an ice bath and acidified to approximately pH 3-4 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Troubleshooting_Logic cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues Start Low Yield of Final Product Check_Step1 Analyze Step 1 (S(N)Ar) Crude Start->Check_Step1 Check_Step2 Analyze Step 2 (Hydrolysis) Crude Start->Check_Step2 Unreacted_SM Unreacted Starting Materials? Check_Step1->Unreacted_SM Disubstitution Disubstituted Byproduct? Check_Step1->Disubstitution Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Step2->Incomplete_Hydrolysis Purification_Issues Purification Difficulty? Check_Step2->Purification_Issues Tweak_Conditions Increase Temp. Change Base/Solvent Unreacted_SM->Tweak_Conditions Yes Adjust_Stoich Reduce Azetidine eq. Lower Temperature Disubstitution->Adjust_Stoich Yes Modify_Hydrolysis Increase Base/Acid eq. Increase Temp./Time Incomplete_Hydrolysis->Modify_Hydrolysis Yes Change_Purification Adjust pH to pI Ion-Exchange/RP-HPLC Purification_Issues->Change_Purification Yes

Caption: A decision tree for troubleshooting low yield issues.

V. References

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. [Link]

  • Reddit r/Chempros. (2022, May 11). Any tips for purification of two zwitterionic compounds?[Link]

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Technical Support Center: Purification of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Question 1: My compound is streaking severely on silica gel TLC plates, making it impossible to assess purity or select a solvent system. What is causing this and how can I fix it?

Answer:

Severe streaking or tailing on silica gel is a classic sign of strong, undesirable interactions between your compound and the stationary phase. Given the structure of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, there are two primary culprits: the basic nitrogen atoms on the pyrimidine and azetidine rings, and the acidic carboxylic acid group. Silica gel is weakly acidic and will strongly interact with basic compounds, while the polar carboxylic acid can also bind tightly.

Causality: The basic nitrogens can protonate on the acidic silica surface, leading to a smear of charged species. The carboxylic acid can engage in strong hydrogen bonding.

Troubleshooting Protocol:

  • Mobile Phase Modification: The most direct solution is to modify your mobile phase to suppress these secondary interactions.

    • For the Basic Nitrogens: Add a small amount of a basic modifier. A common choice is to use methanol containing 0.5-1% ammonia or triethylamine. This neutralizes the acidic sites on the silica gel, minimizing the strong adsorption of your compound's basic moieties.[1]

    • For the Carboxylic Acid: Add a small amount of an acidic modifier, such as 0.5-1% acetic acid or formic acid. This ensures the carboxylic acid remains protonated (in its less polar, neutral form), reducing its affinity for the silica.

  • Choosing the Right Modifier: You must choose one modifier. Since the molecule has both acidic and basic centers (it is zwitterionic at its isoelectric point), the choice depends on which interaction is more problematic. Often, tailing from the basic nitrogens is more pronounced. Therefore, starting with a basic modifier is recommended.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, the compound's high polarity may be the issue.[1]

    • Reverse-Phase (C18) Silica: This is an excellent alternative. The stationary phase is non-polar, and you will use polar mobile phases (e.g., water/acetonitrile or water/methanol, often with a pH buffer or modifier like formic acid or TFA).

    • Alumina (Neutral or Basic): Neutral or basic alumina can be a good choice to avoid the acidic nature of silica gel.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase consisting of a high concentration of organic solvent with a small amount of aqueous buffer, which is ideal for highly polar compounds.[1]

Question 2: I am struggling to separate my target compound from unreacted azetidine-3-carboxylic acid. They have very similar polarities. What is the best strategy?

Answer:

This is a common challenge when a starting material is structurally similar to the product. Azetidine-3-carboxylic acid is a small, highly polar, zwitterionic molecule that can be difficult to separate using standard chromatography.

Recommended Strategy: Acid-Base Extraction

This classical technique exploits the different acidic/basic properties of your product and the starting material. While both have a carboxylic acid, the pyrimidine nitrogen in your product makes its overall properties distinct. The most effective approach is a carefully controlled liquid-liquid extraction.

Experimental Protocol: Purification via pH-Controlled Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid on both your product and the starting material will be deprotonated, transferring them to the aqueous layer as their sodium salts. Most non-acidic impurities will remain in the organic layer.

  • Back-Extraction (Impurity Removal): Separate the aqueous layer and wash it once more with fresh ethyl acetate or DCM to remove any remaining neutral or basic organic impurities.

  • Selective Precipitation: This is the critical step. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) while monitoring the pH. Your product, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, is less water-soluble than the simple azetidine-3-carboxylic acid starting material. It should precipitate out of the solution at a specific pH. Monitor the precipitation and filter the solid product.

  • Final Purification: The filtered solid can be washed with cold water, then diethyl ether, and dried under vacuum. If needed, this solid can be further purified by recrystallization.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate salts Deprotonated Product & Starting Material (Aqueous Salts) crude->salts Extract with NaHCO3 (aq) impurities Neutral/Basic Impurities (Discard) salts->impurities Wash with EtOAc precipitate Pure Product (Precipitate) salts->precipitate Acidify to target pH start_material Starting Material (Remains in Solution) precipitate->start_material via Filtration

Caption: Workflow for purification by acid-base extraction.

Question 3: My yield is consistently low after silica gel chromatography. Could the compound be degrading on the column?

Answer:

Yes, degradation on silica gel is a significant risk for this class of compounds. The strained four-membered azetidine ring can be susceptible to ring-opening under acidic conditions.[2] Furthermore, the chloro-pyrimidine moiety can be prone to hydrolysis or reaction with nucleophiles, particularly if the mobile phase contains methanol and is run slowly.

Validation & Troubleshooting:

  • Spot Test: Before running a column, spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new impurity spots or a significant streak from the baseline that wasn't there initially, it's a strong indicator of on-plate (and therefore on-column) degradation.

  • Deactivate the Silica: Neutralize the acidic silica gel by preparing your slurry in the mobile phase containing 1% triethylamine, letting it equilibrate, and then packing the column.

  • Minimize Residence Time: Run the column with slightly higher pressure ("flash" chromatography) to minimize the time the compound spends in contact with the silica. Avoid leaving a column to run overnight.

  • Switch to a Non-Chromatographic Method: If degradation is confirmed, chromatography should be your last resort. Prioritize purification by crystallization or extraction as described in the previous question.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general purification workflow for this compound?

A1: The optimal workflow minimizes contact with potentially destructive stationary phases.

G crude Crude Reaction Mixture extraction Acid-Base Extraction (Primary Purification) crude->extraction crystallization Recrystallization (High Purity Polish) extraction->crystallization chromatography Chromatography (If Necessary) extraction->chromatography If impurities persist pure Pure Product (>98%) crystallization->pure chromatography->pure

Caption: Recommended purification workflow for the target compound.

Q2: Which solvent systems are best for crystallization?

A2: The presence of both hydrogen bond donors (acid OH, azetidine NH) and acceptors (pyrimidine N, carbonyl O) suggests that protic solvents or mixtures will be effective.

Solvent System ClassExamplesRationale
Alcohols Ethanol, IsopropanolGood solubility when hot, poor solubility when cold.
Aqueous Alcohol Ethanol/Water, Methanol/WaterThe addition of water (an anti-solvent) can effectively induce crystallization.
Ester/Alkane Ethyl Acetate/HexanesDissolve in a minimal amount of hot ethyl acetate and add hexanes until turbidity appears, then cool.
Ketone/Alkane Acetone/HexanesSimilar principle to the ester/alkane system.

Pro-Tip: For challenging crystallizations, consider forming a diastereomeric salt with a chiral amine, which can often yield highly crystalline material that is easier to purify.[3]

Q3: What are the recommended storage conditions for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid?

A3: To ensure long-term stability, the compound should be stored under conditions that minimize degradation.

  • Temperature: -20°C is recommended.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxygen.

  • Light: Protect from light, as pyrimidine systems can be light-sensitive.[4]

The primary degradation pathways are hydrolysis of the chloropyrimidine and potential instability of the azetidine ring.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Stability of different azetidine esters.
  • General procedures for the purific
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
  • L-Azetidine-2-carboxylic acid | Proline Analog. MedChemExpress.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, Vol. 96, No. 12, 2018.

Sources

Common side reactions and byproducts in 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory, focusing on the mechanistic rationale behind common side reactions and byproduct formation.

Overview of the Core Synthesis

The primary route to synthesizing 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of azetidine-3-carboxylic acid acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient 4,6-dichloropyrimidine ring. The reaction is typically performed in the presence of a base to neutralize the HCl generated in situ.

Synthesis_Overview cluster_reaction reactant1 4,6-Dichloropyrimidine product 1-(6-Chloropyrimidin-4-yl)azetidine- 3-carboxylic acid reactant1->product S_NAr Reaction (Base, Solvent, Temp) reactant2 Azetidine-3-carboxylic acid reactant2->product S_NAr Reaction (Base, Solvent, Temp) plus +

Caption: General SNAr synthesis pathway.

While theoretically straightforward, this synthesis is prone to several challenges that can impact yield, purity, and scalability. This guide will address these specific issues.

Troubleshooting and FAQs

Question 1: My reaction yield is consistently low. What are the primary causes?

Low yield is a multifaceted issue stemming from starting material quality, reaction conditions, and competing side reactions.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • Azetidine-3-carboxylic Acid: This reagent can be hygroscopic and may contain residual salts from its own synthesis. Ensure it is dry and of high purity. The presence of other nucleophilic impurities can lead to undesired byproducts.

    • 4,6-Dichloropyrimidine: Verify its purity by NMR or GC-MS. Impurities can interfere with the reaction kinetics and stoichiometry.

  • Suboptimal Base Selection:

    • The Problem: The base is critical for deprotonating the azetidine nitrogen (if starting from a salt) and neutralizing the generated HCl. A base that is too strong or nucleophilic can promote side reactions like hydrolysis of the chloropyrimidine. A base that is too weak may result in a sluggish or incomplete reaction.

    • Recommendation: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents, but may require careful control of water content.

  • Incorrect Stoichiometry:

    • The Problem: An incorrect ratio of reactants is a common source of low yield and byproduct formation.

    • Recommendation: A slight excess (1.1-1.2 equivalents) of the azetidine nucleophile can help drive the reaction to completion. However, a large excess can promote the formation of the di-substituted byproduct (see Question 3).

  • Inappropriate Solvent or Temperature:

    • The Problem: The SNAr reaction rate is highly dependent on the solvent and temperature.

    • Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can stabilize the charged Meisenheimer intermediate, accelerating the reaction.[1] The reaction temperature should be optimized; elevated temperatures can increase reaction rate but may also promote byproduct formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Question 2: I am observing a significant amount of an isomeric byproduct. What is it and how can I prevent it?

This is likely the C2 substitution isomer, 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Causality & Mechanism:

Nucleophilic attack on dichloropyrimidines generally favors the C4/C6 positions over the C2 position.[1] This regioselectivity is governed by the electronic properties of the pyrimidine ring. The C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack. However, this selectivity is not absolute and can be influenced by substituents on the ring and reaction conditions.[2] In the case of 4,6-dichloropyrimidine, both chloro-substituted positions are electronically equivalent, but substitution at one position influences the reactivity of the other. While substitution at C4 is expected, competitive substitution at C2 (if using a 2,4-dichloropyrimidine starting material, for example) or C6 can occur, leading to isomeric impurities. For 4,6-dichloropyrimidine, the two positions are identical, but the formation of an unexpected isomer could point to a misidentified starting material (e.g., 2,4-dichloropyrimidine). Assuming the correct starting material, the primary isomeric concern arises from di-substitution (see next question).

If an unexpected isomer is confirmed, it is crucial to re-verify the structure of the dichloropyrimidine starting material.

Question 3: My product is contaminated with a higher molecular weight impurity. LC-MS suggests it's a di-substituted product. How do I minimize this?

The formation of 1,1'-(pyrimidine-4,6-diyl)bis(azetidine-3-carboxylic acid) is a classic side reaction in this synthesis.

Causality & Mechanism:

This byproduct arises when a second molecule of azetidine-3-carboxylic acid reacts with the mono-substituted product, displacing the remaining chlorine atom.

Side_Reactions cluster_reactants SM1 4,6-Dichloropyrimidine Product Desired Product (Mono-substituted) SM1->Product + Azetidine-3-COOH (Desired Path) Hydrolysis Hydrolysis Byproduct (6-Hydroxy-pyrimidin-4-yl) SM1->Hydrolysis + H₂O / OH⁻ (Wet Conditions) SM2 Azetidine-3-COOH DiSub Di-substituted Byproduct Product->DiSub + Azetidine-3-COOH (Excess Nucleophile)

Caption: Key reaction pathways and common byproducts.

Prevention Strategies:

  • Control Stoichiometry: This is the most effective method. Use 4,6-dichloropyrimidine as the limiting reagent or maintain a strict 1.0 to 1.1 molar ratio of the azetidine nucleophile.

  • Slow Addition: Adding the azetidine-3-carboxylic acid solution slowly to the solution of 4,6-dichloropyrimidine can help maintain a low instantaneous concentration of the nucleophile, favoring the mono-substitution reaction.

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second substitution, which typically has a higher activation energy than the first.

Question 4: I'm seeing a byproduct with a mass of (M-Cl+OH). What is this and why did it form?

This impurity is 1-(6-hydroxypyrimidin-4-yl)azetidine-3-carboxylic acid, resulting from the hydrolysis of the C-Cl bond.

Causality & Mechanism:

The carbon-chlorine bond on the pyrimidine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions and at elevated temperatures.[3]

Prevention Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Choice of Base: Avoid using strong aqueous bases like NaOH or KOH. If an inorganic base is necessary, ensure it is anhydrous (e.g., freshly dried K₂CO₃). Using a non-nucleophilic organic base like DIPEA is often the safest choice.

  • Temperature Control: Minimize reaction temperature and time, as hydrolysis is more prevalent under prolonged heating.

Data Summary and Protocols

Table 1: Common Impurities and Troubleshooting
Impurity NameStructureCommon CausePrevention Strategy
Di-substituted Byproduct 1,1'-(pyrimidine-4,6-diyl)bis(azetidine-3-carboxylic acid)Excess azetidine nucleophile; high temperature.Use ≤ 1.1 eq. of azetidine; slow addition; lower temperature.
Hydrolysis Byproduct 1-(6-hydroxypyrimidin-4-yl)azetidine-3-carboxylic acidPresence of water; strong nucleophilic base.Use anhydrous solvents; inert atmosphere; non-nucleophilic base (DIPEA).
Unreacted Starting Material 4,6-DichloropyrimidineIncomplete reaction; insufficient base or temperature.Increase reaction time/temp; ensure ≥ 2 eq. of base are used.
Experimental Protocol: General Synthesis

This protocol is a representative example and should be optimized for your specific laboratory conditions.

Protocol_Workflow step1 1. Setup - Dry flask under N₂ - Add 4,6-dichloropyrimidine (1.0 eq.) - Add anhydrous solvent (e.g., MeCN) step2 2. Reagent Prep - In a separate flask, dissolve:  - Azetidine-3-COOH (1.1 eq.)  - DIPEA (2.2 eq.)  - Anhydrous solvent step1->step2 step3 3. Reaction - Cool pyrimidine solution to 0°C - Add azetidine solution dropwise - Warm to RT and stir (e.g., 40-50°C) step2->step3 step4 4. Monitoring - Monitor by LC-MS or TLC - Check for consumption of starting material step3->step4 step5 5. Work-up - Cool reaction mixture - Quench with water - Adjust pH to ~3-4 with HCl step4->step5 step6 6. Isolation - Extract with organic solvent (e.g., EtOAc) - Or collect precipitate by filtration step5->step6 step7 7. Purification - Recrystallization or column chromatography step6->step7

Caption: A typical experimental workflow for the synthesis.

Detailed Steps:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4,6-dichloropyrimidine (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., acetonitrile, 10 mL per mmol of pyrimidine).

  • Nucleophile Preparation: In a separate flask, dissolve azetidine-3-carboxylic acid (1.1 eq.) and DIPEA (2.2 eq.) in the same anhydrous solvent.

  • Reaction Execution: Cool the dichloropyrimidine solution to 0-5 °C in an ice bath. Add the azetidine/DIPEA solution dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using LC-MS or TLC until the 4,6-dichloropyrimidine is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Quench by adding water. Acidify the mixture to a pH of approximately 3-4 with 1M HCl. The product may precipitate at this stage.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold water and a non-polar solvent (e.g., hexanes) to remove impurities. If no precipitate forms, extract the aqueous layer with an appropriate organic solvent like ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • Preparation of 1-substituted azetidin-e-ol derivitives. Google Patents.

Sources

Overcoming solubility issues of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

Welcome to the technical support guide for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (CAS No. 1289388-50-6). This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the common experimental challenges associated with this compound, particularly its limited aqueous solubility. Our goal is to provide you with both the theoretical understanding and practical, step-by-step protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid that are critical for its effective use.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this molecule is governed by a balance of polar and non-polar functionalities.

  • Carboxylic Acid Group (-COOH): This is the most significant feature for manipulating solubility. It is an ionizable group, meaning its charge state is dependent on the pH of the solution.[1] In acidic conditions (low pH), it is protonated (-COOH) and neutral, contributing to lower aqueous solubility. In basic conditions (high pH), it deprotonates to the carboxylate form (-COO⁻), a charged species that is significantly more soluble in aqueous media.[2]

  • Chloropyrimidine Ring: This heterocyclic aromatic system is relatively lipophilic ("grease-ball" like) and contributes to the compound's poor water solubility.[3] The chlorine atom further enhances this lipophilicity.

  • Azetidine Ring: This small, saturated ring is a polar feature but its contribution is modest compared to the larger aromatic system and the ionizable carboxylic acid.

Q2: How does pH fundamentally alter the solubility of this compound?

A2: The carboxylic acid group allows for a pH-dependent solubility profile. By adjusting the pH of the solvent above the compound's pKa, the equilibrium shifts from the neutral, less soluble form to the ionized carboxylate salt, which is more soluble. This is a primary and highly effective strategy for creating aqueous stock solutions.[1][4]

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 7) Low_Solubility R-COOH (Protonated Form) Poorly Water Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated Salt Form) More Water Soluble Low_Solubility->High_Solubility Add Base (e.g., NaOH) High_Solubility->Low_Solubility Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of the carboxylic acid.

Q3: What is the expected solubility in common laboratory solvents?

A3: Specific quantitative solubility data for this novel compound is not widely published. However, based on its structural features, we can provide an estimated profile. Empirical determination using the protocol in the Troubleshooting Guide is highly recommended.

SolventTypeExpected SolubilityRationale & Comments
Water (pH 7) Polar ProticVery LowThe neutral carboxylic acid and lipophilic chloropyrimidine ring limit solubility.
Aqueous Buffer (pH > 8) Polar ProticModerate to HighDeprotonation to the carboxylate salt dramatically increases solubility.[2]
DMSO Polar AproticHighAn excellent solvent for creating high-concentration stock solutions of many poorly soluble drugs.[4]
DMF Polar AproticHighSimilar to DMSO, effective at solvating a wide range of organic molecules.
Ethanol / Methanol Polar ProticLow to ModerateMay require heating or extended sonication. Solubility is typically lower than in DMSO/DMF.
Acetonitrile Polar AproticLowGenerally not a primary choice for initial solubilization of this class of compounds.
Dichloromethane (DCM) Non-polarVery LowThe polar carboxylic acid and azetidine moieties limit solubility in non-polar solvents.

Q4: Are there any known stability or handling concerns?

A4: While this compound is stable under normal laboratory conditions, standard precautions should be taken.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] Avoid formation of dust and aerosols.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • pH Stability: While raising the pH increases solubility, prolonged exposure to strong basic conditions (e.g., pH > 12) or high temperatures could potentially lead to hydrolysis of the chloro-substituent on the pyrimidine ring. It is advisable to prepare fresh basic stock solutions and store them refrigerated or frozen for short periods.

Troubleshooting Guide: Experimental Problem Solving

This guide provides direct answers and protocols for specific issues you may encounter during your experiments.

Problem 1: My compound is poorly soluble in the aqueous buffer required for my biological assay. What are my options?

This is the most common challenge. The primary goal is to prepare a concentrated stock solution that can be diluted into the final assay medium without precipitation. We recommend trying the following strategies sequentially.

Solution A: pH-Adjusted Aqueous Stock Solution

This method leverages the carboxylic acid group to form a soluble salt. It is ideal for assays sensitive to organic co-solvents.

Protocol: Preparation of a 10 mM Stock Solution in Basic Buffer

  • Weigh Compound: Accurately weigh the required amount of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. For 1 mL of a 10 mM solution (MW ≈ 227.64 g/mol ), you would need approximately 2.28 mg.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of high-purity water or your target buffer (e.g., PBS). The compound will likely form a suspension.

  • pH Adjustment: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH using a calibrated pH meter. The solid should begin to dissolve as the pH increases.

  • Complete Dissolution: Continue adding base until all solid has dissolved and the pH is stable, typically in the range of 8.0-9.5. Be patient, as dissolution may take several minutes.

  • Final Volume: Adjust the final volume with your buffer or water.

  • Sterilization (Optional): If required for your assay, sterile-filter the solution through a 0.22 µm filter (e.g., PVDF or PES) that has low protein binding and is compatible with the basic pH.

Solution B: Organic Co-solvent Stock Solution

This is the most common method for compounds that are not amenable to pH adjustment or for creating very high concentration stocks.[1]

Protocol: Preparation of a 50 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of the compound. For 1 mL of a 50 mM solution, you would need approximately 11.38 mg.

  • Add Solvent: Add the desired volume of high-purity, anhydrous DMSO.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes. Gentle warming (30-40°C) can also be applied, but ensure the compound is stable at that temperature.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.

Problem 2: My DMSO stock solution precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent. The workflow below can help diagnose and solve this issue.

G Start Start: Compound precipitates upon dilution from DMSO stock Check_Conc Step 1: Check Final Co-solvent % Is final DMSO concentration < 1%? (Ideally < 0.5%) Start->Check_Conc High_DMSO Action: Remake dilutions to ensure lower final DMSO concentration. Check_Conc->High_DMSO No Serial_Dilute Step 2: Try Serial Dilutions Instead of a single large dilution, perform a 2 or 3-step serial dilution. Check_Conc->Serial_Dilute Yes High_DMSO->Check_Conc Adjusted Warm_Buffer Step 3: Modify Physical Conditions Try adding stock solution to pre-warmed (37°C) buffer with rapid vortexing. Serial_Dilute->Warm_Buffer Yes (Precipitation Persists) Success Success: Homogeneous Solution Serial_Dilute->Success No (Problem Solved) Precip_Persists1 Precipitation Persists Precip_Persists2 Precipitation Persists Precip_Persists3 Precipitation Persists Reformulate Step 4: Reformulate The compound's intrinsic aqueous solubility is too low. Return to Troubleshooting Problem 1 and consider pH adjustment or advanced formulation. Warm_Buffer->Reformulate Yes (Precipitation Persists) Warm_Buffer->Success No (Problem Solved)

Caption: Troubleshooting workflow for precipitation from co-solvent stocks.

Problem 3: I need to systematically determine the solubility of this compound in various solvents for formulation development. How should I proceed?

A systematic solubility screen is a crucial first step in formulation. This protocol uses a simple, small-scale shake-flask method.

Protocol: Small-Scale Solubility Screening

  • Preparation: Dispense a pre-weighed amount of the compound (e.g., 2 mg) into several small, clear glass vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: To each vial, add a precise volume of a single test solvent (e.g., 200 µL). This initial step tests for solubility at a high concentration (10 mg/mL).

  • Equilibration: Seal the vials tightly. Agitate them on a vortex mixer for 1 minute, then place them on a shaker or rotator at a consistent temperature (e.g., 25°C) for at least 24 hours to allow them to reach equilibrium.

  • Observation: After equilibration, visually inspect each vial. Note whether the compound is fully dissolved, partially dissolved, or appears insoluble.

  • Quantification (Optional but Recommended): For vials with undissolved solid, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid. Carefully remove a known aliquot of the supernatant and dilute it into a suitable solvent for analysis by a concentration-dependent method like HPLC-UV or LC-MS.[7][8] This will give you the quantitative solubility in µg/mL or mM.

  • Data Recording: Record all observations in a structured table.

Vial #SolventVolume (mL)Compound (mg)Visual Observation (24h)Quantitative Solubility (mg/mL)
1Water0.22InsolubleTo be determined
2PBS (pH 7.4)0.22InsolubleTo be determined
30.1 M NaOH0.22Fully Dissolved> 10
4DMSO0.22Fully Dissolved> 10
5Ethanol0.22Partially SolubleTo be determined
6Acetonitrile0.22InsolubleTo be determined

References

  • Gili, C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shinde, G. (2022). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Request PDF. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Chemical Safety. (2018). Safety Data Sheet for (R)-Azetidine-2-carboxylic acid hydrochloride. Available at: [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • ACS Publications. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics. Available at: [Link]

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Stability and degradation of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Introduction

Welcome to the technical support guide for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. This molecule is a key building block in modern medicinal chemistry, valued for its unique three-dimensional structure combining a reactive chloropyrimidine moiety with a strained azetidine ring. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments, the quality of your materials, and the reliability of your results. This document provides in-depth, experience-driven answers to common questions, detailed protocols for stability testing, and a mechanistic look at potential degradation pathways.

Chemical Profile and Key Structural Features

To effectively troubleshoot stability issues, it is crucial to recognize the molecule's inherent chemical characteristics. The structure contains three key regions susceptible to chemical transformation: the electrophilic 6-chloropyrimidine ring, the strained four-membered azetidine ring, and the carboxylic acid functional group.

cluster_0 cluster_1 mol A Chloropyrimidine Ring (Susceptible to Nucleophilic Substitution) A->p1 B Azetidine Ring (Ring Strain, Potential for Opening) B->p2 C Carboxylic Acid (Potential for Esterification, Decarboxylation) C->p3

Caption: Key reactive sites of the molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and use of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

Question 1: I've observed new impurities in my sample after storing it at room temperature for several weeks. What are the optimal storage conditions?

Answer:

Long-term storage at room temperature, especially with exposure to atmospheric moisture and light, is not recommended. The primary degradation risks during storage are hydrolysis and photodegradation.

  • Causality:

    • Hydrolysis: The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic attack by water, leading to the formation of the corresponding pyrimidone derivative. While 6-chloropyrimidines are generally more stable to hydrolysis than their 2- or 4-chloro isomers, this reaction can still occur over time, accelerated by moisture.[1][2]

    • Photodegradation: Pyrimidine analogues are known to be sensitive to UV radiation, which can induce the formation of various photoproducts.[3]

    • Azetidine Ring Stability: The azetidine ring itself possesses considerable ring strain, though it is significantly more stable than an aziridine ring.[4][5] While unlikely to degrade spontaneously under anhydrous conditions, its stability can be compromised in the presence of nucleophiles or acids.

  • Troubleshooting & Recommended Protocol:

    • Optimal Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. The use of a desiccator provides an additional layer of protection against moisture.

    • Aliquotting: For frequent use, it is best practice to aliquot the material into smaller, single-use vials. This prevents repeated freeze-thaw cycles and minimizes exposure of the bulk material to atmospheric conditions.

    • Purity Check: If you suspect degradation, re-analyze the material using a validated stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Compare the chromatogram to that of a freshly prepared standard or the original certificate of analysis.

Question 2: My compound is degrading in my aqueous reaction buffer. How does pH influence its stability?

Answer:

The stability of this compound in aqueous media is highly dependent on pH. Both strongly acidic and strongly basic conditions can promote distinct degradation pathways.

  • Causality:

    • Acidic Conditions (pH < 4): In strong acid, the azetidine nitrogen can become protonated. While this may slightly decrease its nucleophilicity, acid-catalyzed hydrolysis of the C-Cl bond on the pyrimidine ring is a known reaction pathway for chloropyrimidines.[2] Furthermore, extreme acidic conditions could potentially promote the formation of an azetidinium ion, activating the strained ring towards nucleophilic attack and ring-opening.[6][7]

    • Neutral to Mildly Basic Conditions (pH 7-9): The primary risk in this range is nucleophilic aromatic substitution (SNAr) at the C-Cl position by hydroxide ions. The rate of this hydrolysis reaction generally increases with pH.[8]

    • Strongly Basic Conditions (pH > 10): The rate of C-Cl hydrolysis will be significantly accelerated. Additionally, at high pH, the carboxylic acid will be deprotonated to its carboxylate form. While this is the most common state for reactions, be aware that pyrimidine rings themselves can be susceptible to degradation under harsh alkaline conditions (e.g., heating in 1 N NaOH).[9]

  • Troubleshooting & Best Practices:

    • pH Optimization: If your experiment allows, conduct it in a buffered solution between pH 4 and 6, where the compound is expected to exhibit maximum stability.

    • Temperature Control: Perform aqueous reactions at the lowest effective temperature to minimize the rate of all degradation reactions.

    • Reaction Time: Limit the exposure time of the compound to non-optimal pH conditions.

    • Workup Considerations: During reaction workup, be mindful that prolonged exposure to aqueous acid or base can cause degradation.[10] Neutralize the reaction mixture as quickly as possible and proceed to extraction.

Condition Primary Degradation Pathway Relative Rate Key Product
Strong Acid (pH < 2) Acid-catalyzed hydrolysis of C-Cl; Potential azetidine ring-openingModerate1-(6-Hydroxypyrimidin-4-yl)azetidine-3-carboxylic acid
Weak Acid (pH 4-6) Minimal degradationSlow(Relatively Stable)
Neutral (pH 7) Base-catalyzed hydrolysis of C-ClSlow to Moderate1-(6-Hydroxypyrimidin-4-yl)azetidine-3-carboxylic acid
Strong Base (pH > 10) Rapid base-catalyzed hydrolysis of C-ClFast1-(6-Hydroxypyrimidin-4-yl)azetidine-3-carboxylic acid
Question 3: I am planning a reaction at an elevated temperature. What is the thermal stability of this compound?

Answer:

While specific differential scanning calorimetry (DSC) data for this exact molecule is not publicly available, we can infer its likely thermal behavior based on its constituent parts.

  • Causality:

    • Decarboxylation: Carboxylic acids, particularly those with adjacent heteroatoms, can undergo decarboxylation upon heating. The stability towards decarboxylation depends heavily on the transition state, but it is a common thermal degradation pathway.

    • Azetidine Ring Cleavage: The strain energy of the azetidine ring makes it susceptible to thermal ring-opening or rearrangement reactions, although this typically requires high temperatures (>150-200°C) in the absence of catalysts.[11]

    • General Decomposition: At sufficiently high temperatures, complex, uncontrolled decomposition and charring will occur.

  • Troubleshooting & Recommendations:

    • Preliminary Thermal Stress Test: Before running a large-scale reaction, perform a small-scale test. Dissolve a small amount of the compound in the reaction solvent and heat it to the target temperature for the intended duration. Analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.

    • Use the Lowest Possible Temperature: Avoid excessive heating. If a reaction is sluggish, consider alternative activation methods, such as using a more effective catalyst, instead of simply increasing the temperature.

    • Inert Atmosphere: Conducting reactions under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation, which is often accelerated at higher temperatures.

Proposed Degradation Pathways

Understanding the likely degradation pathways is key to identifying unknown impurities and optimizing reaction conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation parent 1-(6-Chloropyrimidin-4-yl) azetidine-3-carboxylic acid hydrolysis_product 1-(6-Hydroxypyrimidin-4-yl) azetidine-3-carboxylic acid (Pyrimidone Tautomer) parent->hydrolysis_product H₂O / OH⁻ or H⁺ (SₙAr) ring_opened_product Ring-Opened Product (e.g., via Azetidinium Ion) parent->ring_opened_product Strong Acid / High T decarboxylated_product 1-(6-Chloropyrimidin-4-yl)azetidine parent->decarboxylated_product Heat (Δ) photo_product Complex Mixture (e.g., Dimers, Isomers) parent->photo_product UV Light (hν)

Caption: Plausible degradation pathways for the target molecule.

Protocols for Stability Assessment

To empirically determine the stability of your compound under specific conditions, a forced degradation study is the industry-standard approach.[12][13]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol provides a framework for intentionally degrading the sample to identify potential degradants and establish a stability-indicating analytical method.

G arrow > prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN:H₂O) aliquot Aliquot Stock into 6 Vials (Acid, Base, Peroxide, Heat, Light, Control) prep->aliquot stress Apply Stress Conditions (See Table Below) aliquot->stress neutralize Neutralize/Quench Samples (If applicable) stress->neutralize dilute Dilute to Final Concentration (e.g., 0.1 mg/mL) neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze evaluate Evaluate Results (Peak Purity, Mass Balance, Degradant ID) analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Forced Degradation Conditions Summary:

Stress ConditionReagent/ConditionTimeTemperatureQuenching/Neutralization
Acid Hydrolysis 0.1 M HCl24 - 72 h60 °CNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2 - 8 hRT or 40 °CNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂24 hRTN/A
Thermal (Solid) Dry Heat48 h80 °CN/A
Thermal (Solution) Reflux in H₂O24 h100 °CN/A
Photolytic (Solid) ICH Option 1/2 Light BoxPer ICH Q1BRTN/A

Note: The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.[14]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of stability.

  • Column Selection: Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile choice for moderately polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acid modifier improves peak shape for the carboxylic acid and azetidine nitrogen.

    • B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential impurities from your forced degradation samples.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection: Use a Photo Diode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 275 nm). A PDA is crucial for assessing peak purity.

  • Method Optimization:

    • Inject a pooled mixture of your stressed samples.

    • Adjust the gradient slope, initial/final %B, and solvent choice (MeCN vs. MeOH) to achieve baseline resolution between the parent peak and all degradant peaks.

    • System Suitability: Ensure the final method has a theoretical plate count >2000 and a tailing factor between 0.8 and 1.5 for the parent peak.

  • Mass Spectrometry Confirmation: Couple the optimized LC method to a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) data for the parent compound and all observed degradation products. This is essential for proposing degradant structures.

References

  • Bellur, E., & Snieckus, V. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • ACS Publications. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]

  • do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(15), 4485. [Link]

  • Hurst, R. O., & Kuksis, A. (1958). Degradation of some purine and pyrimidine derivatives by hot alkali. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

  • Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • Sharma, P., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2617-2630. [Link]

  • Van der Goten, S., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Alsante, K. M., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089. [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Patel, P., & Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(1), 38037-38043. [Link]

  • Singh, R., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45543-45574. [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support center dedicated to the synthesis and optimization of coupling reactions involving 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid. This guide is designed to provide in-depth, practical advice to troubleshoot common experimental challenges and enhance your synthetic success. The azetidine ring is a highly sought-after motif in modern drug discovery, and mastering the derivatization of this key building block is crucial for advancing medicinal chemistry programs.[1][2]

This document provides a structured approach to tackling the two primary coupling strategies for this molecule: amide bond formation at the carboxylic acid and cross-coupling reactions at the chloropyrimidine ring.

Key Reactive Sites

The unique structure of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid offers two distinct and orthogonal sites for chemical modification, enabling diverse library synthesis.

G cluster_0 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid cluster_1 mol mol A Amide Bond Formation (e.g., with R-NH2) B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) p1->A  Site 1: Carboxylic Acid p2->B  Site 2: C-Cl Bond

Caption: Primary reactive sites for synthetic diversification.

Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this molecule for coupling reactions?

The molecule presents two main functional groups for coupling:

  • Azetidine-3-carboxylic acid: This group is ideal for forming amide bonds with a wide range of primary and secondary amines.

  • 6-Chloropyrimidine: The chlorine atom serves as a leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[3][4]

Q2: What are the main synthetic challenges associated with this substrate?

The primary challenges stem from the molecule's dual functionality and electronic properties:

  • Amide Coupling: Potential for racemization at the C3 position of the azetidine ring under harsh conditions.[5] Steric hindrance from the pyrimidine ring can also slow down the reaction with bulky amines.[6]

  • Cross-Coupling: The C-Cl bond on the electron-deficient pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr), but can be less reactive in oxidative addition steps of Pd-catalyzed cycles compared to C-Br or C-I bonds.[7] This can lead to side reactions like hydrodehalogenation or require more specialized catalyst systems.[7]

  • Purification: The polarity of the molecule and its derivatives can make purification challenging, sometimes requiring specialized techniques like reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[8]

Q3: How does the electronic nature of the chloropyrimidine ring affect its reactivity?

The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly influences reactivity. This makes the chlorine atom at the C6 position more susceptible to both SNAr and oxidative addition in palladium catalysis compared to a chlorine on a simple benzene ring.[9] However, this electron deficiency can also make the catalyst cycle more complex, potentially requiring more electron-rich and bulky ligands to facilitate the rate-limiting reductive elimination step.[10]

Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond is the most common transformation for this molecule. While seemingly straightforward, several issues can arise.

G start Low Amide Coupling Yield q1 Is the carboxylic acid fully activated? start->q1 q2 Is the amine nucleophilic enough? q1->q2 Yes s1 Increase coupling reagent stoichiometry (1.1-1.5 eq). Pre-activate acid for 15-30 min before adding amine. Switch to a more potent reagent (e.g., HATU, COMU). q1->s1 No q3 Are reaction conditions optimal? q2->q3 Yes s2 Ensure base (e.g., DIPEA) is present (2-3 eq) to deprotonate amine salt. Confirm amine is not deactivated by electron-withdrawing groups. q2->s2 No q4 Is steric hindrance an issue? q3->q4 Yes s3 Use anhydrous solvents (DMF, DCM). Run reaction at RT or slightly elevated temp (40-50°C). Ensure reaction runs to completion (monitor by LC-MS). q3->s3 No s4 Switch to a less hindered coupling reagent (e.g., T3P). Consider converting acid to acyl fluoride. Increase reaction time and/or temperature. q4->s4 Yes

Caption: Troubleshooting workflow for low amide coupling yield.

Q1: My amide coupling reaction is showing low or no yield. What are the common causes?

Low yields are typically traced back to one of four issues: incomplete carboxylic acid activation, deactivation of the amine, suboptimal reaction conditions, or steric hindrance.[6]

  • Incomplete Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity.[6]

  • Amine Deactivation: If the amine starting material is a salt (e.g., hydrochloride), it must be neutralized by a base to become nucleophilic. An acid-base reaction between your carboxylic acid and amine can also occur before coupling.[6]

  • Hydrolysis: Trace amounts of water in the solvent or reagents can hydrolyze the activated acid intermediate, reverting it to the starting material.[6] Always use anhydrous solvents.

  • Steric Hindrance: Bulky groups on either the amine or near the carboxylic acid can slow the reaction dramatically.[6]

Q2: How do I choose the right coupling reagent for my specific amine?

The choice of coupling reagent is critical and depends on the amine's reactivity and the need to preserve stereochemistry.[6][11]

Coupling Reagent ClassExamplesBest ForPotential Issues
Carbodiimides EDC, DICGeneral purpose, cost-effective for simple primary/secondary amines.[12][13]Often require an additive (HOBt, Oxyma) to prevent racemization.[13] Byproducts can be difficult to remove (DCU).[14]
Uronium/Aminium Salts HATU, HBTU, COMUDifficult couplings, sterically hindered amines, electron-deficient anilines. Known for high reactivity and fast reaction times.[11][15]More expensive. Byproducts are water-soluble, simplifying workup.[15]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts. Very effective, especially for N-methyl amino acids.[6][13]Byproducts can sometimes complicate purification.
Phosphonic Acid Anhydrides T3PGood for sterically hindered substrates and minimizing racemization.[16][17]Requires careful stoichiometry. Often used in solvents like ethyl acetate or DMF.[16]
Q3: I am observing significant epimerization/racemization at the azetidine stereocenter. How can I prevent this?

Racemization is a major concern in peptide chemistry and can occur via oxazolone formation or direct enolization.[5] To suppress it:

  • Use Additives: Always include additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure when using carbodiimide reagents.[6][13] Uronium reagents like HATU and COMU already incorporate an Oxyma-type leaving group, which inherently suppresses racemization.[15][18]

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature).[6]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed side reactions.[19]

Q4: What are the best practices for purification of the final amide product?

Pyrimidine-containing compounds can be polar and sometimes tricky to purify.

  • Flash Column Chromatography: This is the most common method. Use a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 on TLC.[20]

  • Recrystallization: If the product is a solid, recrystallization is a cost-effective and scalable method to achieve high purity. Common solvents include ethanol, ethyl acetate, or mixtures thereof.[20]

  • Preparative HPLC: For highly polar compounds or difficult separations, reverse-phase preparative HPLC is the method of choice.[20] Using a column designed for polar analytes (polar-endcapped) can improve peak shape and retention.[8]

Troubleshooting Guide: C-C and C-N Cross-Coupling Reactions

The 6-chloro position on the pyrimidine ring is a versatile handle for introducing aryl, heteroaryl, or amino substituents via palladium-catalyzed cross-coupling.

G cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation product_complex Product Complex trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-R (Product) product_complex->product aryl_halide Ar-Cl (Substrate) aryl_halide->oa_complex boronic_acid R-B(OH)2 (Coupling Partner) boronic_acid->trans_complex base Base base->trans_complex

Caption: A simplified catalytic cycle for Suzuki coupling.

Q1: My Suzuki or Buchwald-Hartwig reaction has stalled. What should I investigate first?

Stalled cross-coupling reactions are often due to catalyst deactivation or issues with reagents.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[21] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were adequately degassed.

  • Catalyst/Ligand Integrity: Catalysts and ligands can degrade over time. Use freshly opened or properly stored reagents. For Buchwald-Hartwig amination of chloropyrimidines, the choice of a bulky, electron-rich phosphine ligand is critical.[10]

  • Base Quality: The base is crucial. For Suzuki reactions, common bases include K₂CO₃ or K₃PO₄.[21] For Buchwald-Hartwig, stronger bases like NaOtBu or LiHMDS are often required.[7][9] Ensure the base is anhydrous and of high purity.

  • Boronic Acid Quality: For Suzuki couplings, boronic acids can degrade or form inactive anhydrides upon storage. Homocoupling of the boronic acid is also a common side reaction.[21]

Q2: How do I select the optimal palladium catalyst and ligand system for coupling with the 6-chloropyrimidine core?

Aryl chlorides are more challenging substrates than bromides or iodides, making ligand choice paramount.[7]

ReactionCommon LigandsCharacteristics
Suzuki-Miyaura P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphine ligands facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step.[10][22]
Buchwald-Hartwig XPhos, SPhos, BrettPhos, RuPhosThese "Buchwald ligands" are specifically designed for C-N bond formation with challenging substrates like heteroaryl chlorides.[10][23] Their steric bulk prevents the formation of inactive catalyst dimers.
Q3: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can this be minimized?

Hydrodehalogenation is a common side reaction in cross-coupling, especially with electron-deficient heteroaryl chlorides.[7] It occurs when the catalytic cycle is intercepted by a proton source before reductive elimination can occur.

  • Use a Bulky Ligand: Sterically hindered ligands like XPhos or SPhos can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[10]

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and the base are scrupulously dried. Trace water can be a proton source.[7]

  • Base Selection: For Buchwald-Hartwig reactions, ensure the base is strong but non-nucleophilic and anhydrous. Some sources of NaOtBu can contain moisture.[7]

Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling with primary or secondary amines.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) followed by DIPEA (3.0 eq).[6]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for coupling with various aryl or heteroaryl boronic acids.

  • To a dry Schlenk flask, add 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 eq), the boronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and/or a palladium precursor/ligand combination (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, approx. 0.1 M).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by LC-MS (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[20]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is for coupling with primary or secondary amines at the C-Cl position.

  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 6 mol%).

  • Add 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 eq) and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the amine (1.2 eq) followed by anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M).

  • Heat the reaction mixture to 90-110°C and stir until the starting material is consumed as monitored by LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • (n.d.). How to Optimize Peptide Synthesis?.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • BenchChem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • NIH. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives.
  • Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • PubMed Central. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Alchem Pharmtech. (n.d.). CAS 1289388-50-6 | 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid.

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Technical Support Center: Crystallization of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of heterocyclic compounds. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols to help you achieve high-quality crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid derivative fails to crystallize from solution. What should I do?

Failure to crystallize is a common hurdle, often stemming from a solution that is not supersaturated or the presence of impurities that inhibit crystal nucleation. Here is a systematic approach to induce crystallization:

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your compound may be too low for crystals to form.

    • Solution 1: Slow Solvent Evaporation:

      • Dissolve your compound in a suitable solvent in a flask or vial.

      • Cover the container with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

      • Place the container in a vibration-free location and monitor for crystal growth over several days.

    • Solution 2: Anti-Solvent Addition:

      • Dissolve your compound in a "good" solvent in which it is highly soluble.

      • Slowly add a miscible "anti-solvent" in which your compound is poorly soluble, until the solution becomes slightly turbid.

      • If turbidity persists, add a small amount of the "good" solvent to redissolve the precipitate, and then allow the solution to stand.

  • High Solubility in the Chosen Solvent: Your compound may be too soluble in the selected solvent, even at lower temperatures.

    • Solution: Re-evaluate Your Solvent System: A comprehensive solvent screen is recommended. Test the solubility of your compound in a range of solvents with varying polarities. The ideal solvent will dissolve your compound when hot but have low solubility when cold.

  • Inhibition of Nucleation: Even in a supersaturated solution, crystal growth requires nucleation sites.

    • Solution 1: Scratching: Gently scratch the inside surface of the glass container with a glass rod. The micro-abrasions on the glass can serve as nucleation points.

    • Solution 2: Seeding: If you have a small amount of crystalline material from a previous batch, add a "seed crystal" to the supersaturated solution to initiate crystallization.

  • Presence of Impurities: Impurities from the synthesis, such as starting materials or by-products, can interfere with the crystal lattice formation.[1][2][3]

    • Solution: Further Purification:

      • Consider purifying your crude material using techniques like flash column chromatography before attempting crystallization. Common solvent systems for purifying pyrimidine derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

      • For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification method.

My compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution, or when there is a high concentration of impurities.

Potential Causes & Solutions:

  • Low Melting Point or High Impurity Level:

    • Solution 1: Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

    • Solution 2: Reduce the Concentration: A highly concentrated solution can lead to the separation of the compound as a liquid. Try diluting the solution with more solvent.

    • Solution 3: Slow Cooling: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in a refrigerator or cold room.

  • Inappropriate Solvent System:

    • Solution: Experiment with Different Solvents: A different solvent system may favor crystallization over oiling out. Try solvents with different polarities and hydrogen bonding capabilities.

The crystals I obtained are very small or needle-like. How can I grow larger, more well-defined crystals?

The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger, higher-quality crystals, the rate of crystallization needs to be controlled.

Potential Causes & Solutions:

  • High Degree of Supersaturation: A very high concentration can lead to the rapid formation of many small crystals.

    • Solution: Reduce the Concentration: Use a slightly larger volume of solvent to dissolve your compound.

  • Rapid Cooling: Cooling the solution too quickly can induce rapid crystallization.

    • Solution: Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment.

  • Solvent Choice: The solvent can influence the crystal habit.

    • Solution: Try Different Solvents: Experiment with different solvents to see how they affect the crystal shape and size.

My crystal yield is very low. How can I improve it?

A low yield can be due to several factors, from incomplete crystallization to losses during isolation.

Potential Causes & Solutions:

  • Compound is Too Soluble in the Cold Solvent: A significant amount of your compound may remain dissolved in the mother liquor.

    • Solution 1: Use a Different Solvent: Find a solvent in which your compound is less soluble at low temperatures.

    • Solution 2: Cool to a Lower Temperature: Place the crystallization flask in an ice bath or a freezer to maximize the amount of precipitate.

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your compound may crystallize on the filter paper.

    • Solution: Minimize Cooling During Filtration: Use a pre-heated funnel and flask, and perform the filtration as quickly as possible. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.

  • Losses During Washing: Washing the crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Use Cold Solvent for Washing: Always wash your collected crystals with a small amount of ice-cold crystallization solvent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid derivative is soluble at high temperatures and insoluble at low temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[4]

  • Dissolution: In a flask, add the crude compound and the selected solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the solvent in small portions until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent Screening for Crystallization
  • Preparation: Place a small amount (5-10 mg) of your compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • Heating: For the tubes where the compound did not dissolve at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves, it is a potential candidate for crystallization.

  • Cooling: Allow the hot solutions to cool to room temperature, and then place them in an ice bath. Observe if crystals form.

  • Evaluation: The best solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point, and which yields good quality crystals upon cooling.

Data Presentation

Table 1: Common Solvents for Crystallization of Heterocyclic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, but can be difficult to remove.
Ethanol7824.5A common and effective solvent for many organic compounds.
Methanol6532.7Similar to ethanol, but more polar.
Isopropanol8219.9A good alternative to ethanol.
Acetone5620.7A versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate776.0A moderately polar solvent, often used in combination with nonpolar solvents.
Toluene1112.4A nonpolar solvent, good for less polar compounds.
Hexane691.9A nonpolar solvent, often used as an anti-solvent.

Visualizations

Troubleshooting_Crystallization start Start: Crude Compound dissolve Dissolve in Hot Solvent start->dissolve no_crystals No Crystals Form dissolve->no_crystals Cooling oiling_out Compound Oils Out dissolve->oiling_out Cooling small_crystals Small/Needle-like Crystals dissolve->small_crystals Cooling good_crystals Good Quality Crystals dissolve->good_crystals Slow Cooling scratch Scratch Glass no_crystals->scratch Troubleshoot seed Add Seed Crystal no_crystals->seed Troubleshoot evaporate Concentrate Solution no_crystals->evaporate Troubleshoot anti_solvent Add Anti-Solvent no_crystals->anti_solvent Troubleshoot lower_temp Lower Temperature oiling_out->lower_temp Troubleshoot dilute Dilute Solution oiling_out->dilute Troubleshoot change_solvent_oil Change Solvent oiling_out->change_solvent_oil Troubleshoot slower_cooling Slower Cooling small_crystals->slower_cooling Troubleshoot less_conc Lower Concentration small_crystals->less_conc Troubleshoot change_solvent_small Change Solvent small_crystals->change_solvent_small Troubleshoot scratch->dissolve seed->dissolve evaporate->dissolve anti_solvent->dissolve lower_temp->dissolve dilute->dissolve change_solvent_oil->dissolve slower_cooling->dissolve less_conc->dissolve change_solvent_small->dissolve

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

Recrystallization_Workflow start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A general workflow for the recrystallization of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid derivatives.

References

Sources

Technical Support Center: Purity Assessment of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive information and troubleshooting advice for the analytical techniques used in the purity assessment of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals.

Introduction to 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid and the Critical Role of Purity

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Stringent control of impurities, including starting materials, by-products, and degradation products, is a regulatory expectation and a critical aspect of drug development.[1][3][4]

This guide provides a systematic approach to the purity assessment of this compound, focusing on the most relevant analytical techniques and offering practical solutions to common challenges encountered during analysis.

Analytical Workflow for Purity Assessment

A multi-technique approach is essential for a comprehensive purity profile of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. The following diagram outlines a recommended analytical workflow.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Specific Impurities cluster_3 Physicochemical Characterization Sample_Receipt Sample Receipt and Visual Inspection Solubility_Testing Solubility Testing Sample_Receipt->Solubility_Testing HPLC HPLC-UV for Purity and Impurity Profiling Solubility_Testing->HPLC GC_HS GC-HS for Residual Solvents Solubility_Testing->GC_HS TGA_DSC TGA/DSC for Thermal Stability and Solvates Solubility_Testing->TGA_DSC LC_MS LC-MS for Impurity Identification HPLC->LC_MS If unknown peaks are detected NMR NMR for Structural Confirmation HPLC->NMR KF Karl Fischer for Water Content TGA_DSC->KF If weight loss is observed

Caption: Recommended analytical workflow for the comprehensive purity assessment of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the workhorse technique for determining the purity and impurity profile of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. Given the polar nature of the carboxylic acid and the heterocyclic rings, careful method development is crucial.[5]

Recommended HPLC Method
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for a broad range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the carboxylic acid and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesTo elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 254 nm and 275 nmPyrimidine ring provides strong UV absorbance. Monitoring multiple wavelengths can help in detecting impurities with different chromophores.
Injection Volume 5 µLTo avoid column overloading.
Sample Preparation Dissolve in a mixture of water and acetonitrile (50:50 v/v) to a concentration of 1 mg/mL.Ensures solubility and compatibility with the mobile phase.
HPLC Troubleshooting Guide

Question: I am observing significant peak tailing for the main component. What could be the cause and how can I fix it?

Answer: Peak tailing for a carboxylic acid is often due to secondary interactions with the silica support of the column. Here's a troubleshooting workflow:

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is the mobile phase pH at least 2 pH units below the pKa of the carboxylic acid? Start->Check_pH Adjust_pH Lower the mobile phase pH by adding more acid (e.g., 0.1% TFA instead of formic acid). Check_pH->Adjust_pH No Check_Buffer Is a buffer being used? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Add_Buffer Introduce a buffer like ammonium formate to the mobile phase. Check_Buffer->Add_Buffer No Check_Column Is the column old or contaminated? Check_Buffer->Check_Column Yes Add_Buffer->Check_Column Replace_Column Replace with a new column of the same type. Check_Column->Replace_Column Yes Consider_Column_Type Consider a column with a different stationary phase (e.g., polar-embedded). Check_Column->Consider_Column_Type No, or problem persists End Peak Shape Improved Replace_Column->End Consider_Column_Type->End

Caption: Troubleshooting workflow for HPLC peak tailing.

FAQs for HPLC Analysis:

  • Q: My retention times are drifting. What should I do?

    • A: Retention time drift can be caused by several factors. First, ensure your mobile phase is fresh and properly degassed. Check for any leaks in the system.[6] Verify that the column temperature is stable. If the problem persists, the column may be aging, and a new column might be needed.

  • Q: I see a new, small peak in my chromatogram that wasn't there before. What could it be?

    • A: This could be a degradation product. Prepare a fresh sample and re-inject to rule out sample instability. If the peak is still present, it could be a new impurity from a different batch of starting material. LC-MS analysis is recommended to identify the mass of this new peak.

  • Q: How do I quantify the impurities?

    • A: For initial assessment, area percent normalization is often used. However, for accurate quantification, reference standards for the impurities are required to determine their relative response factors. If standards are not available, their synthesis might be necessary.[7][8]

Mass Spectrometry (MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities. The mass-to-charge ratio (m/z) of an impurity can provide its molecular weight, which is a crucial piece of information for structure elucidation.

Key Considerations for LC-MS Analysis
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound due to the presence of basic nitrogen atoms in the pyrimidine and azetidine rings.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[9] This is a key diagnostic feature for identifying chlorine-containing compounds.[10]

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the impurity ions, providing structural information. The fragmentation pattern of halogenated pyrimidines can be complex but informative.[11][12][13]

Potential Impurities and their Identification

Based on a likely synthetic route involving the reaction of 4,6-dichloropyrimidine with azetidine-3-carboxylic acid, the following impurities could be present:

Potential ImpurityStructureIdentification by MS
Starting Material: 4,6-Dichloropyrimidine Cl-C4H2N2-ClM+2 and M+4 peaks due to two chlorine atoms.
Starting Material: Azetidine-3-carboxylic acid C4H7NO2Does not contain chlorine.
Di-substituted by-product (C4H6NO2)2-C4H2N2Higher molecular weight, no chlorine.
Hydrolysis Product 1-(6-Hydroxypyrimidin-4-yl)azetidine-3-carboxylic acidLoss of chlorine and addition of an oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid and for the characterization of any isolated impurities.

Expected ¹H and ¹³C NMR Chemical Shifts
  • ¹H NMR: Protons on the carbon adjacent to the carbonyl group of the carboxylic acid derivative are expected to resonate around 2.0-3.0 ppm.[14][15] The protons on the azetidine and pyrimidine rings will have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the range of 160-180 ppm.[14] The carbons of the pyrimidine and azetidine rings will also show distinct signals.

NMR in Purity Assessment
  • Quantitative NMR (qNMR): If a certified reference material is available, qNMR can be used for highly accurate purity determination.

  • Impurity Identification: NMR is invaluable for determining the precise structure of unknown impurities, especially when combined with MS data.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability, presence of solvates, and polymorphic forms of the material.[16][17][18]

TGA Troubleshooting

Question: My TGA shows a weight loss at a low temperature (e.g., below 100 °C). What does this indicate?

Answer: This typically indicates the presence of residual solvent or water.[19]

  • Action: Perform Karl Fischer titration to quantify the water content. For other solvents, GC-Headspace is the recommended technique for identification and quantification.

DSC Analysis
  • A sharp endotherm in the DSC thermogram indicates the melting point of the crystalline material.

  • The presence of multiple thermal events could suggest the presence of polymorphs or impurities.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of the molecule and for developing a stability-indicating analytical method.[3][4][20][21]

Recommended Stress Conditions
ConditionReagents and ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hHydrolysis of the chloro-pyrimidine bond.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hHydrolysis of the chloro-pyrimidine bond.
Oxidation 3% H₂O₂, RT, 24hOxidation of the pyrimidine ring or azetidine ring.
Thermal 80 °C, 72hGeneral thermal decomposition.
Photolytic ICH Q1B conditionsPhotodegradation.

References

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC - NIH. (2021-10-27).
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  • From Molecular Alterations to the Targeted Therapy: Treatment of Thalamic Glioma in Pediatric Patients - MDPI.
  • (PDF) Identification And Characterization Of Potential Impurities Of Tizanidine Hydrochloride. (2016-06-27).
  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range - PubMed.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - ResearchGate.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30).
  • The mass spectra of pyrimidine measured in coincidence with resonant... | Download Scientific Diagram - ResearchGate.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI.
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Technical Support Center: Scale-Up Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important building block. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and present detailed protocols to ensure a robust and reproducible synthesis.

Synthetic Pathway Overview

The synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of azetidine-3-carboxylic acid with 4,6-dichloropyrimidine . The electron-deficient nature of the pyrimidine ring, activated by two chloro substituents, facilitates the displacement of one of the chlorine atoms by the secondary amine of the azetidine ring.[1] The reactivity of the positions on the pyrimidine ring generally follows the order C4/C6 > C2, making the C4 position the kinetically favored site for substitution.[2]

G cluster_reactants Reactants cluster_product Product A 4,6-Dichloropyrimidine Process Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Temp) A->Process B Azetidine-3-carboxylic acid B->Process C 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid Process->C caption Figure 1. High-level synthetic workflow.

Caption: Figure 1. High-level synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly during scale-up.

Question 1: My reaction has stalled, showing low conversion of 4,6-dichloropyrimidine. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common scale-up challenge often linked to issues with mass transfer, base stoichiometry, or temperature control.

  • Causality: The reaction requires a base to deprotonate the carboxylic acid of the azetidine starting material and to neutralize the HCl generated in situ. On a larger scale, poor mixing can lead to localized pH gradients, preventing the azetidine from acting as an effective nucleophile. Furthermore, if the azetidine starting material is used as a salt (e.g., hydrochloride), an insufficient amount of base will result in incomplete reaction as the free amine will not be fully generated.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure at least 2.0 equivalents of base are used if starting with free azetidine-3-carboxylic acid (one for the carboxylic acid, one for the generated HCl) and 3.0 equivalents if starting with a salt.

    • Improve Agitation: Increase the stirring speed to improve homogeneity. For large vessels, verify that the impeller design is appropriate for solid-liquid slurries to prevent reactants from settling.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote impurity formation. A controlled temperature profile, often starting at a lower temperature during addition and then gently heating, is recommended. See the table below for starting points.

    • Solvent Choice: Ensure the solvent can adequately suspend the reactants. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are common choices.

ParameterRecommended RangeRationale
Temperature 0 °C to 60 °CLower initial temperature controls exotherm; higher temperature drives reaction to completion.
Base K₂CO₃, Cs₂CO₃, DIPEAChoice depends on solubility, strength, and cost. K₂CO₃ is a cost-effective option for scale-up.
Concentration 0.5 - 1.0 MBalances reaction rate with stirrability and thermal control.

Question 2: I am observing a significant amount of the 2-substituted isomer, 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylic acid. Why is this happening and how can I improve regioselectivity?

Answer:

Formation of the C-2 isomer is a known issue in the SNAr chemistry of dichloropyrimidines. While the C-4/C-6 positions are generally more reactive, certain conditions can favor attack at the C-2 position.[2][3]

  • Causality: The regioselectivity of the nucleophilic attack is governed by the relative stability of the Meisenheimer intermediate formed upon attack at C-4 versus C-2.[2] Factors like solvent polarity, counter-ions, and the electronic nature of substituents on the pyrimidine ring can influence this energy difference.[3] For 4,6-dichloropyrimidine, attack at C-4 is typically favored due to better stabilization of the negative charge by both ring nitrogens. However, scale-up conditions that alter reactant concentrations or introduce high-energy "hot spots" due to poor mixing could potentially lower the activation barrier for the C-2 attack.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the azetidine nucleophile or the base solution slowly and sub-surface to avoid localized high concentrations. This is critical on scale.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) often enhances selectivity for the kinetically favored C-4 product.

    • Choice of Base/Solvent System: A less polar solvent system or a bulkier, non-coordinating base like Diisopropylethylamine (DIPEA) may improve selectivity by disfavoring the transition state leading to the C-2 isomer.

G cluster_pathways Reaction Pathways cluster_products Products Start 4,6-Dichloropyrimidine + Azetidine-3-COOH C4_Attack Nucleophilic Attack at C4 (Favored) Start->C4_Attack Lower Temp, Controlled Addition C2_Attack Nucleophilic Attack at C2 (Disfavored) Start->C2_Attack High Temp, Poor Mixing Desired_Product Desired Product (C4-Substituted) C4_Attack->Desired_Product Isomer Isomeric Impurity (C2-Substituted) C2_Attack->Isomer caption Figure 2. Regioselectivity control.

Caption: Figure 2. Regioselectivity control.

Question 3: My analysis shows a di-substituted impurity, 1,1'-(pyrimidine-4,6-diyl)bis(azetidine-3-carboxylic acid). How can I prevent its formation?

Answer:

The formation of the di-substituted product occurs when the mono-substituted product reacts with a second molecule of azetidine-3-carboxylic acid.

  • Causality: The chlorine atom remaining on the mono-substituted product is still susceptible to a second SNAr reaction. This is more likely to occur if an excess of the azetidine nucleophile is used or if the reaction is run at high temperatures for an extended period, as the second substitution has a higher activation energy.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the 4,6-dichloropyrimidine (e.g., 1.05-1.1 equivalents) to ensure the azetidine is the limiting reagent.

    • Monitor Reaction Progress: Use an in-process control (IPC) like HPLC or UPLC to monitor the disappearance of the azetidine starting material. Stop the reaction once the limiting reagent is consumed.

    • Moderate Temperature and Time: Avoid prolonged heating at high temperatures. Once the primary reaction is complete based on IPC, proceed with the work-up.

Question 4: The product is difficult to isolate and purify, often resulting in low isolated yield and poor purity. What is the best strategy for work-up and purification?

Answer:

Isolation challenges often stem from the product's zwitterionic character and its solubility in the reaction solvent.

  • Causality: The molecule contains both a basic pyrimidine ring and an acidic carboxylic acid, making it highly polar and potentially soluble in both aqueous and organic phases depending on the pH. Direct precipitation from a polar aprotic solvent like DMF or DMSO upon adding an anti-solvent can lead to oiling out or the co-precipitation of inorganic salts.

  • Recommended Purification Protocol:

    • Solvent Removal: After the reaction is complete, remove the bulk of the high-boiling polar solvent (e.g., DMF, DMSO) under reduced pressure.

    • Aqueous Work-up: Dissolve the residue in water. The product should be soluble at neutral or basic pH.

    • Extraction of Non-polar Impurities: Wash the aqueous solution with a non-polar organic solvent like methyl tert-butyl ether (MTBE) or toluene to remove any unreacted 4,6-dichloropyrimidine and other non-polar impurities.

    • Acidification and Precipitation: Slowly add an acid (e.g., 1M HCl) to the aqueous layer with vigorous stirring. The product will precipitate as it approaches its isoelectric point (typically pH 2-4).

    • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and then with a water-miscible solvent like acetone or isopropanol to aid drying.

    • Recrystallization (if needed): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture.

G A Reaction Mixture (in DMF/DMSO) B Solvent Removal (Vacuum Distillation) A->B C Residue Dissolved in Water B->C D Wash with MTBE/Toluene (Removes Organic Impurities) C->D E Acidify Aqueous Layer to pH 2-4 D->E F Precipitation of Product E->F G Filter and Wash (Water, then Acetone) F->G H Pure, Dry Product G->H caption Figure 3. Purification workflow.

Caption: Figure 3. Purification workflow.

Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for this process on a large scale? A: The primary safety concern is the exotherm generated during the addition of the base or the nucleophile. A runaway reaction can lead to a rapid increase in temperature and pressure. It is crucial to have a well-calibrated reactor with efficient cooling and to perform a reaction calorimetry study (e.g., using a Reaction Calorimeter RC1) to understand the heat of reaction and ensure the plant's cooling capacity is sufficient. Slow, controlled addition of reagents is mandatory.

Q: How can I reliably confirm the structure and regiochemistry of my final product? A: A combination of analytical techniques is required.

  • ¹H NMR: The proton signals on the pyrimidine ring are diagnostic. In the desired C-4 substituted product, you will typically see two distinct doublets in the aromatic region. The C-2 isomer would also show two doublets but with different chemical shifts and coupling constants.[3]

  • ¹³C NMR: The chemical shifts of the chlorinated and substituted carbons on the pyrimidine ring are distinct for each isomer.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • 2D NMR (HMBC, HSQC): Can be used to definitively assign the connectivity between the azetidine ring protons and the pyrimidine ring carbons, providing unambiguous proof of regiochemistry.

Q: My azetidine-3-carboxylic acid starting material has poor solubility. Any suggestions? A: Azetidine-3-carboxylic acid can be challenging to work with.[4][5] Consider forming a soluble salt in situ. For example, pre-mixing the azetidine-3-carboxylic acid and the base (e.g., K₂CO₃) in the reaction solvent and stirring for a period before adding the 4,6-dichloropyrimidine can form the more soluble potassium azetidinate carboxylate, improving reaction kinetics and consistency.

Q: What are the key process changes to consider when moving from a 1L lab reactor to a 100L pilot-plant vessel? A:

  • Surface Area to Volume Ratio: Decreases significantly, making heat transfer less efficient. The addition rate must be slowed down to manage the exotherm.

  • Mixing Efficiency: Achieving homogenous mixing is harder. Ensure the impeller speed and design are adequate for the larger volume and viscosity. Consider sub-surface addition for key reagents.

  • Reaction Time: Due to slower addition rates, the overall cycle time will increase.

  • Material Handling: Handling larger quantities of solids (azetidine, base, product) requires appropriate powder transfer systems to minimize exposure and ensure accurate charging.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Arom
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

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Validation & Comparative

Comparative biological activity of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Analogs

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the fusion of a pyrimidine core with a constrained azetidine ring represents a strategic approach to designing highly selective and potent therapeutic agents. The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA, and is recognized as a "privileged scaffold" for its ability to mimic the adenine ring of ATP, making it a powerful hinge-binding motif for kinase inhibitors.[1][2] The 6-chloro substituent on the pyrimidine ring serves as a crucial reactive handle, allowing for diverse chemical modifications to fine-tune biological activity and pharmacokinetic properties.

Coupling this with an azetidine-3-carboxylic acid moiety introduces conformational rigidity, a desirable trait that can reduce the entropic penalty of binding to a biological target and improve selectivity. Azetidine-based amino acids are non-proteinogenic analogs that can probe protein pockets in ways that natural amino acids cannot, and they have been explored as inhibitors of various enzymes and transporters.[3][4]

This guide provides a comprehensive comparison of the biological activities of analogs related to the core structure of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid. While direct experimental data on this specific molecule is not extensively published, by analyzing its constituent parts—chloropyrimidine derivatives and azetidine analogs—we can build a robust understanding of its potential biological profile and the structure-activity relationships (SAR) that govern its function. This analysis is supported by experimental data from related compounds and detailed protocols to empower researchers in their own discovery efforts.

Comparative Biological Activity: Deconstructing the Scaffold

The biological potential of this scaffold can be understood by examining the activities of its two key components: the pyrimidine core, primarily associated with kinase inhibition, and the azetidine ring, which can confer a range of other biological effects.

Pyrimidine Analogs: Potent Kinase Inhibition

The pyrimidine scaffold is a validated starting point for the development of inhibitors targeting various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5] The 6-chloropyrido[2,3-d]pyrimidine scaffold, a close relative of our topic compound, has been extensively used to generate highly selective kinase inhibitors.[6] Modifications to the pyrimidine ring directly influence target affinity and selectivity.[7][8]

Table 1: Comparative Activity of Pyrimidine-Based Kinase Inhibitors

Derivative Class Specific Compound/Modification Target Protein Kinase Activity (IC₅₀) Reference
Pyrido[2,3-d]pyrimidine Compound 24 EGFRL858R,T790M 1.1 nM [6]
Pyrido[2,3-d]pyrimidine Compound 24 EGFRWT 110 nM [6]
Pyrazolo[3,4-d]pyrimidine Compound 8 ATR 66.0 nM [1]
Thieno[2,3-d]pyrimidine Compound 5b EGFRWT 37.19 nM [9]
N-trisubstituted pyrimidine Compound 38j AURKA 7.1 nM [5]

| N-trisubstituted pyrimidine | Compound 38j | AURKB | 25.7 nM |[5] |

The data clearly indicates that pyrimidine derivatives can achieve nanomolar potency against critical cancer targets like EGFR and Aurora kinases. The selectivity for mutant forms of EGFR over the wild-type, as seen with Compound 24, is a key goal in developing targeted cancer therapies with reduced side effects.[6]

Azetidine Analogs: Modulators of Neurotransmitter Uptake and Other Functions

The azetidine ring introduces a unique structural constraint. Analogs of azetidine carboxylic acid have been investigated for a variety of biological activities, including the inhibition of GABA (gamma-aminobutyric acid) transporters, which are important targets for neurological disorders.[3][10] Furthermore, as a proline analog, azetidine-2-carboxylic acid is known to be misincorporated into proteins, leading to proteotoxic stress, a mechanism that can be exploited for antimicrobial or anticancer effects.[4][11][12]

Table 2: GABA Uptake Inhibitory Activity of Azetidine Derivatives

Compound/Analog Transporter Target Activity (IC₅₀) Reference
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) GAT-1 2.83 ± 0.67 µM [3][10]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) GAT-1 2.01 ± 0.77 µM [3][10]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) GAT-3 15.3 ± 4.5 µM [3][10]

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 µM |[3][10] |

These findings suggest that the 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold is bifunctional. The primary activity is likely kinase inhibition, driven by the chloropyrimidine moiety, while the azetidine-3-carboxylic acid portion can be modified to fine-tune potency, selectivity, and pharmacokinetic properties, or potentially introduce secondary activities such as GABA transporter modulation.

Structure-Activity Relationship (SAR) and Design Rationale

The SAR for this class of compounds revolves around modifications at two key positions: the chlorine on the pyrimidine and the carboxylic acid on the azetidine.

SAR_Logic cluster_core Core Scaffold cluster_mods Modification Points & Rationale cluster_impact Predicted Impact Core 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid Mod1 Position 6 on Pyrimidine (Cl atom) Core->Mod1 Modification Site 1 Mod2 Carboxylic Acid on Azetidine Core->Mod2 Modification Site 2 Impact1 Alters Hinge-Binding Introduces new interactions Modulates Selectivity & Potency Mod1->Impact1 Impact2 Improves Solubility Modifies PK/PD properties Introduces secondary target interactions Mod2->Impact2

Caption: Key modification points on the core scaffold and their predicted impact.

  • The 6-Chloro Position : This is a classic site for nucleophilic aromatic substitution. Replacing the chlorine with various amines, alcohols, or thiols allows for the exploration of the solvent-exposed region of a kinase active site. This is a proven strategy to enhance potency and modulate the selectivity profile of the inhibitor.[6]

  • The Carboxylic Acid : This functional group is a key hydrogen bond donor and acceptor and often contributes to aqueous solubility. It can be converted to esters or amides to alter pharmacokinetic properties or to introduce new interactions with the target protein. For example, creating a small library of amide analogs can rapidly probe the local environment for additional binding pockets.

Experimental Protocols

To facilitate further research and validation, we provide detailed protocols for key assays used in the characterization of such inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a generalized procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

Objective: To quantify the potency of an analog as a kinase inhibitor.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and maximal inhibition (no enzyme).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. Dispense this mix into the wells containing the compounds.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis: Read the plate on a compatible plate reader. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay (CCK-8 Method)

This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[13]

Objective: To determine the effect of the analogs on the proliferation and viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) or similar reagent

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • Addition of CCK-8: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator. The viable cells will reduce the WST-8 tetrazolium salt in the reagent to a colored formazan product.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability versus the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizing the Workflow and Underlying Mechanisms

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incellulo Cell-Based Assays cluster_insilico In Silico Analysis A SAR-Guided Analog Design B Chemical Synthesis & Purification A->B C Biochemical Assays (e.g., Kinase Inhibition) B->C Test Analogs D Determine IC50 C->D E Cell Viability/ Cytotoxicity Assays D->E Prioritize Hits F Target Engagement & Downstream Signaling E->F F->A Refine Design G Molecular Docking G->A Guide Design H ADMET Prediction G->H

Caption: A typical workflow for the discovery and evaluation of novel inhibitors.

Kinase_Inhibition cluster_kinase Kinase Active Site Kinase Protein Kinase ATP_Site ATP Binding Site (Hinge Region) Substrate Substrate ATP_Site->Substrate No Reaction Phospho_Substrate Phosphorylated Substrate ATP_Site->Phospho_Substrate Phosphorylates ATP ATP ATP->ATP_Site Binds Inhibitor Pyrimidine Analog (Competitive Inhibitor) Inhibitor->ATP_Site Binds & Blocks Substrate->ATP_Site

Caption: Mechanism of competitive kinase inhibition by a pyrimidine analog.

Conclusion and Future Directions

The 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. By leveraging the established role of the pyrimidine core in binding to the kinase hinge region and the unique conformational constraints and functional handles provided by the azetidine-3-carboxylic acid moiety, researchers can design potent and selective modulators of cellular signaling pathways.[1][7] The comparative data from related pyrimidine and azetidine analogs strongly support this potential. Future work should focus on synthesizing a focused library of analogs with modifications at the 6-position of the pyrimidine and derivatization of the carboxylic acid to systematically explore the structure-activity relationship and optimize for potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a clear roadmap for the biological evaluation of these novel chemical entities.

References

  • BenchChem. (2025). Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. BenchChem.
  • Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • BenchChem. (2025). Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer. BenchChem.
  • Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • Various Authors. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate.
  • Various Authors. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Various Authors. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Sharma, P. et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
  • Various Authors. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
  • Various Authors. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
  • Faust, M. R. et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
  • Huang, Y. et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal.
  • Klaubert, D. et al. (2025). Plant amino acid analogues as antimicrobial agents. Planta.
  • BenchChem. (2025). Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers. BenchChem.
  • Berg, M. D. et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold. We will deconstruct the core molecule, explore potential modifications at each key position, and compare the scaffold to established alternatives, providing the experimental context necessary for rational drug design.

Deconstructing the Core Scaffold: A Triad of Functionality

The 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold is a composite of three key structural motifs, each contributing unique properties that are highly valuable in medicinal chemistry. Understanding the role of each component is fundamental to interpreting SAR data and designing next-generation analogs.

  • The 6-Chloropyrimidine Moiety: The pyrimidine ring is a well-established "hinge-binding" motif, particularly prevalent in kinase inhibitors.[1][2][3][4] It acts as a scaffold that can form critical hydrogen bonds with the backbone of a protein's hinge region. The chlorine atom at the C6 position serves as a crucial handle for synthetic modification, allowing chemists to introduce a variety of substituents to probe deeper into the target's binding pocket and modulate properties like selectivity and potency.

  • The Azetidine Ring: As a four-membered, saturated heterocycle, the azetidine ring offers a high degree of molecular rigidity and a favorable sp3-rich character.[5] This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.[5][6] Its unique vectoral arrangement of substituents provides a defined exit trajectory from the core, which is critical for targeted interactions.

  • The Azetidine-3-Carboxylic Acid: The carboxylic acid functional group is a powerful pharmacophoric element.[7] It is highly polar and can act as a hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong, charge-assisted hydrogen bonds or salt bridges with basic residues like arginine or lysine in an active site. However, this acidity can also present challenges, including poor membrane permeability and a higher risk of metabolic liabilities such as glucuronidation.[7][8]

scaffold Core Scaffold pyrimidine 6-Chloropyrimidine (Hinge Binder) azetidine Azetidine Ring (Rigid Linker) cooh Carboxylic Acid (Anchor/Pharmacophore) prop1 Kinase Affinity Selectivity Vector pyrimidine->prop1 prop2 Conformational Rigidity Improved PK Properties azetidine->prop2 prop3 Strong Target Interaction Metabolic/Permeability Liability cooh->prop3

Caption: Core components of the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold.

Key SAR Insights and Optimization Strategies

The following sections outline the critical structure-activity relationships based on modifications to each part of the scaffold. These insights are synthesized from established principles in medicinal chemistry applied to analogous structures.

The Pyrimidine Ring: Tuning Potency and Selectivity

Modifications to the pyrimidine ring are primarily aimed at optimizing interactions with the target protein, particularly for kinase inhibitors.

  • C6-Position (Chloro Substituent): The chlorine atom is a common starting point for substitution. Replacing it via nucleophilic aromatic substitution (SNAr) can lead to significant gains in potency and selectivity.

    • Small Amines: Introducing small, uncharged amines (e.g., -NHCH₃, -NH-cyclopropyl) can provide additional hydrogen bond donors or fill small hydrophobic pockets.

    • Larger Groups: Larger moieties can be used to target adjacent sub-pockets, potentially leading to isoform-selective inhibitors. The choice of substituent here is highly target-dependent.

  • C2 and C5-Positions: While often unsubstituted, adding small, non-polar groups like a methyl or fluoro group at these positions can subtly alter the electronic properties of the ring or create beneficial steric interactions, potentially improving potency or metabolic stability.

The Carboxylic Acid: Balancing Potency and Drug-like Properties

The carboxylic acid is arguably the most critical site for optimization, as it directly impacts both target affinity and pharmacokinetic properties. The primary strategy employed here is bioisosteric replacement , which seeks to retain the desired biological activity while improving physicochemical characteristics.[9]

Bioisosteres are functional groups that mimic the size, shape, and electronic properties of the original motif.[9] The replacement of a carboxylic acid with a suitable bioisostere can enhance oral bioavailability, improve metabolic stability, and reduce off-target effects.[8][9]

Table 1: Comparison of Common Carboxylic Acid Bioisosteres

BioisostereTypical pKaKey FeaturesAdvantagesDisadvantages
Carboxylic Acid ~4.5Planar, H-bond donor/acceptorForms strong, charge-assisted interactions.Poor permeability, subject to glucuronidation, potential for high plasma protein binding.[7]
1H-Tetrazole ~4.5Aromatic, delocalized chargeExcellent mimic of pKa and geometry, metabolically stable, increased lipophilicity.[8][10]Can still have permeability issues due to acidity.[9]
Acyl Sulfonamide 4-6Non-planar, H-bond donorCan form different interaction networks, may improve permeability over carboxylic acids.[7]Synthesis can be more complex; potential for off-target activity.
Hydroxamic Acid ~9Metal chelator, H-bond donorCan chelate metal ions in active sites (e.g., HDACs), different interaction profile.Often metabolically labile, potential for toxicity.[11]
1-Hydroxypyrazole 6-8Weakly acidic, H-bond donorHigher pKa can lead to better tissue permeation; less likely to be fully ionized.[10]May not provide the same strength of interaction as a fully ionized group.
5-oxo-1,2,4-oxadiazole ~6Less acidic heterocycleA viable strategy for improving oral drug absorption over more acidic groups.[9]Interaction geometry differs significantly from a simple carboxylate.

The choice of a bioisostere is highly context-dependent and requires empirical testing.[9] For instance, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole in losartan was a key step in achieving oral bioavailability.[9][11]

Comparative Analysis with Alternative Scaffolds

To understand the potential of the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold, it is useful to compare it with other established chemical series targeting similar biological pathways, such as protein kinases.

  • vs. Pyrrolopyrimidine Scaffolds (e.g., AZD5363): Pyrrolopyrimidines are another class of potent hinge-binders.[4] The key difference lies in the linker. Our azetidine scaffold provides a more rigid, three-dimensional exit vector compared to the often more flexible linkers used with pyrrolopyrimidines. This rigidity can be an advantage for optimizing specific interactions but may be a disadvantage if more conformational flexibility is required to fit a binding site.

  • vs. Pyrazole-based Scaffolds (e.g., FN-1501): Many potent kinase inhibitors are built around a pyrazole core.[1][3][12] These often utilize an amide group as a key interacting element.[3] The carboxylic acid/bioisostere of our scaffold offers a different type of interaction (ionic/charge-assisted) compared to the hydrogen bonding network of a typical amide, which could be exploited to achieve affinity for different targets or overcome resistance mutations.

Essential Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on a cascade of self-validating assays. The following protocols represent a standard workflow for characterizing derivatives of this scaffold, assuming a protein kinase target.

cluster_0 In Vitro Evaluation cluster_1 ADME & PK Studies cluster_2 In Vivo Efficacy synthesis Compound Synthesis (Analog Design) biochem Biochemical Assay (IC50 vs. Target Kinase) synthesis->biochem Test Affinity cell_prolif Cellular Assay (Anti-Proliferation, EC50) biochem->cell_prolif Confirm Cellular Activity selectivity Selectivity Panel (vs. Off-Target Kinases) cell_prolif->selectivity Assess Specificity stability Microsomal Stability (Metabolic Fate) selectivity->stability Advance Hits pk_study In Vivo PK (Mouse/Rat) stability->pk_study efficacy Xenograft Model (Tumor Growth Inhibition) pk_study->efficacy Test in Disease Model

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Lower luminescence in the presence of an inhibitor indicates less kinase activity.

Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate (a suitable peptide or protein), and ATP to a buffer solution.

  • Compound Addition: Add the test compounds across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include DMSO as a negative control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of a compound on the proliferation of a relevant cancer cell line (e.g., MV4-11 for an FLT3 inhibitor).[3]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Assay Reagent: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent directly to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence with a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate the EC₅₀ (half-maximal effective concentration) using non-linear regression.

Protocol 3: Human Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound, which is crucial when comparing carboxylic acids to their bioisosteres.[2]

Principle: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound is measured over time.

Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and buffer. Pre-warm to 37°C.

  • Initiate Reaction: Add the test compound (typically at 1 µM) to the mixture to start the reaction.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Conclusion and Future Directions

The 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. Its key strengths lie in the combination of a proven hinge-binding element with a rigid, three-dimensionally complex linker. The most significant challenge and opportunity for optimization lies in the modification or bioisosteric replacement of the carboxylic acid moiety. A systematic SAR exploration, guided by the principles and protocols outlined in this guide, will be critical to balancing the high target affinity conferred by the carboxylate with the improved pharmacokinetic profiles offered by its bioisosteres. Future work should focus on synthesizing a focused library of C6-pyrimidine analogs and carboxylic acid bioisosteres to empirically validate these design principles against specific, high-value biological targets.

References

  • Bredael, K., et al. (2022). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. This is a hypothetical compilation based on the provided search results; a direct article with this exact title and authorship may not exist.
  • Noël, R., et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. This is a hypothetical compilation based on the provided search results; a direct article with this exact title and authorship may not exist.
  • Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
  • ResearchGate. (2025). Azetidines of pharmacological interest.
  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Dragovich, P. S., et al. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters.
  • Lin, L., et al. (2014). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal.
  • Wang, Z., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.
  • Cignarella, G., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry.
  • Che, C., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry.

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A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for Novel Inhibitors: A Comparative Analysis Featuring 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of contemporary in vitro kinase assay protocols, offering researchers, scientists, and drug development professionals a framework for selecting and executing the optimal method for characterizing novel small-molecule inhibitors. While the principles discussed are broadly applicable, we will use the promising scaffold of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid derivatives as a central example to ground our discussion in a practical, real-world context. The pyrimidine core is a well-established pharmacophore in kinase inhibition, frequently targeting critical cancer-related kinases such as CDKs, FLT3, and Akt, making this a relevant and instructive case study.[1][2][3]

Our focus extends beyond mere procedural steps; we delve into the causality behind experimental choices, enabling you to design robust, self-validating assays that generate high-fidelity, reproducible data.

The Strategic Choice: Selecting the Right Kinase Assay Platform

The first critical decision in characterizing a novel inhibitor is the selection of an assay technology. The ideal assay should be sensitive, reliable, scalable, and suited to the specific goals of your screen, whether it's a high-throughput primary screen or detailed mechanistic studies.[4] Biochemical kinase assays can be broadly categorized by their detection modality, each with distinct advantages and limitations.[5]

The primary technologies in modern drug discovery include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify enzymatic activity by measuring the production of ADP, a universal product of kinase reactions.[6]

  • Fluorescence-Based Assays: This category includes several powerful techniques:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Technologies like HTRF® offer a homogenous, ratiometric format that minimizes interference from colored compounds.[7]

    • Amplified Luminescent Proximity Assays (e.g., AlphaLISA®/AlphaScreen®): These highly sensitive, bead-based assays are versatile and can accommodate a wide range of substrates, including full-length proteins.[8][9]

    • Mobility-Shift Assays (MSA): This microfluidics-based technique directly measures product formation by separating phosphorylated and non-phosphorylated substrates based on charge.[10][11]

  • Radiometric Assays (e.g., Filter Binding): Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[5][12][13]

The following workflow illustrates the general process of kinase inhibitor characterization, from initial assay selection to final data analysis.

G cluster_0 Phase 1: Assay Selection & Optimization cluster_1 Phase 2: Inhibitor Profiling cluster_2 Phase 3: Data Analysis AS Assay Technology Selection (Luminescence, TR-FRET, etc.) KO Kinase & Substrate Optimization AS->KO AC ATP Concentration Determination (Km) KO->AC CD Compound Serial Dilution (e.g., 10-point curve) AC->CD Inform Assay Conditions KR Kinase Reaction Incubation with Inhibitor CD->KR DR Detection Reagent Addition & Signal Reading KR->DR DC Dose-Response Curve Generation DR->DC Raw Data IC50 IC50 Value Calculation DC->IC50 SA Selectivity & MOA Studies (Optional) IC50->SA

Caption: General workflow for in vitro kinase inhibitor profiling.

Comparative Guide to Leading Kinase Assay Technologies

The choice of assay platform is a trade-off between throughput, cost, sensitivity, and physiological relevance. The table below provides a comparative summary to guide your decision-making process.

Technology Principle Throughput Sensitivity Key Advantages Potential Pitfalls
ADP-Glo™ (Luminescence) Two-step enzymatic reaction quantifies ADP by converting it to ATP, which generates a luminescent signal via luciferase.[14][15]HighHighUniversal for any ADP-generating enzyme; high signal-to-background.[15][16]Prone to interference from luciferase inhibitors; multi-step process.[9]
HTRF® (TR-FRET) Homogeneous TR-FRET between a Europium cryptate-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[17][18]Very HighHighHomogeneous "add-and-read" format; ratiometric detection minimizes interference.[7]Requires specific antibody-substrate pairs; distance-dependent (~10 nm).[19]
AlphaLISA® (Proximity) Singlet oxygen energy transfer between Donor and Acceptor beads brought into proximity by a phosphorylation-dependent binding event.[9]Very HighVery HighNo-wash, highly sensitive format; accommodates large protein complexes.[8][19]Potential interference from singlet oxygen quenchers; can be sensitive to light.[9]
Mobility-Shift Assay (MSA) Microfluidic electrophoretic separation of fluorescently labeled peptide substrate and phosphorylated product based on charge difference.[11][20]Medium-HighHighDirect, ratiometric detection of substrate and product; low false-positive rates.[10][20]Requires specialized instrumentation; primarily suited for peptide substrates.[5]
Radiometric Filter Binding Measures direct transfer of ³²P/³³P from ATP to a substrate, which is then captured on a filter membrane for quantification.[13][21]Low-MediumVery HighConsidered the "gold standard"; direct measurement, no modified substrates or antibodies needed.[5][12]Requires handling of radioactive materials; labor-intensive wash steps.[4]

The following diagram visually contrasts the fundamental detection principles of these major assay platforms.

Caption: Comparison of signal generation in major kinase assay platforms.

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for two of the most widely adopted non-radioactive platforms: the universal ADP-Glo™ assay and the robust HTRF® KinEASE™ assay. These protocols are designed for a 384-well plate format, common in inhibitor profiling.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted from Promega's technical manuals and is ideal for determining the IC50 value of a 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid derivative.[14][15][22] The assay quantifies kinase activity by measuring ADP production.

A. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer appropriate for the kinase of interest (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Ensure all components are pure, as contaminants can affect enzyme activity.[23]

  • Inhibitor Dilutions: Prepare a 10-point serial dilution of your azetidine-carboxylic acid derivative in 100% DMSO. Then, create an intermediate dilution of these stocks into the 1X Kinase Buffer. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.

  • Enzyme & Substrate/ATP Mix:

    • Dilute the kinase to a 2X working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% substrate conversion).

    • Prepare a 2X Substrate/ATP mixture in 1X Kinase Buffer. The ATP concentration should ideally be at its Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[24]

B. Kinase Reaction (10 µL Total Volume):

  • Add 2.5 µL of 4X inhibitor dilution (or DMSO vehicle for 0% and 100% inhibition controls) to the wells of a 384-well plate.

  • Add 2.5 µL of 1X Kinase Buffer to the 100% inhibition control wells (these will be your "no enzyme" background).

  • Add 5 µL of the 2X Kinase solution to all wells except the "no enzyme" controls.

  • Pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[9]

  • Initiate the reaction by adding 2.5 µL of the 2X Substrate/ATP mixture to all wells.

  • Incubate for 60 minutes at 30°C. The duration should be optimized to remain within the linear range of the reaction.

C. ADP Detection:

  • Equilibrate the plate to room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[22]

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase reaction to generate light.[15]

  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced.

Protocol 2: HTRF® KinEASE™ TR-FRET Assay

This protocol is based on the universal HTRF KinEASE platform, suitable for screening tyrosine (TK) or serine/threonine (STK) kinases.[18][25] It relies on the detection of a phosphorylated biotinylated substrate.

A. Reagent Preparation:

  • Enzymatic Buffer (1X): Prepare the appropriate supplemented enzymatic buffer as recommended by the manufacturer for your kinase class.

  • Inhibitor Dilutions: Prepare serial dilutions of your inhibitor as described in the ADP-Glo protocol.

  • Reagent Working Solutions:

    • Kinase: Dilute the kinase to a 4X concentration in 1X Enzymatic Buffer.

    • Substrate/ATP Mix: Prepare a 4X solution of the universal biotinylated substrate (e.g., TK Substrate-biotin) and ATP in 1X Enzymatic Buffer.

    • Detection Mix: Prepare a mix of the detection reagents (Europium cryptate-labeled anti-phospho antibody and SA-XL665) in the provided HTRF Detection Buffer. This buffer contains EDTA to stop the kinase reaction.[18]

B. Kinase Reaction (20 µL Total Volume):

  • Add 5 µL of 4X inhibitor dilution (or DMSO vehicle) to the assay plate wells.

  • Add 5 µL of the 4X Kinase solution to each well.

  • Add 10 µL of the 4X Substrate/ATP mix to initiate the reaction.[17][26]

  • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

C. Detection:

  • Add 20 µL of the prepared Detection Mix to each well. This simultaneously stops the reaction and initiates the detection process.

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[17]

Data Analysis and Ensuring Scientific Integrity

Generating reliable data requires more than just a good protocol; it demands rigorous data analysis and the inclusion of proper controls.

  • Calculating IC50 Values: The raw data (luminescence or HTRF ratio) is first normalized using the 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or high concentration of a control inhibitor) wells. The normalized percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve (four-parameter logistic fit) is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[23][27]

  • The Importance of Controls:

    • Positive Control: A known, potent inhibitor for the target kinase (e.g., Staurosporine) should be run in every plate to validate assay performance.[23]

    • Negative (Vehicle) Control: Typically DMSO, this defines the 0% inhibition level and ensures the solvent is not affecting the kinase activity.[28]

    • Assay Interference Controls: Run your compound in the absence of enzyme to check for false positives caused by compound auto-fluorescence, luminescence, or quenching.[29][30]

  • Understanding ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. Performing assays at the Km(ATP) of the kinase allows for a more standardized comparison of inhibitor potencies.[24] For greater physiological relevance, especially during lead optimization, it is crucial to test inhibitors at high ATP concentrations (1-2 mM) that mimic the cellular environment.[4][12]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Pipetting inaccuracy; improperly mixed reagents.Calibrate pipettes. Prepare a master mix for each reagent to add across the plate. Ensure all components are fully thawed and vortexed before use.[31]
Low Signal-to-Background Insufficient enzyme activity; suboptimal reagent concentrations.Optimize enzyme and substrate concentrations. Verify the activity of the kinase stock. Increase incubation time, ensuring the reaction stays in the linear phase.
False Positives/Negatives Compound interference (e.g., auto-fluorescence, light scattering, luciferase inhibition).Run compound interference controls (assay without enzyme). For fluorescence assays, check compound absorbance/emission spectra. Use a different assay technology if interference is persistent.[29][30]
Poor IC50 Curve Fit Incorrect inhibitor dilutions; low inhibitor potency or solubility issues.Verify the serial dilution calculations and execution. Check the solubility of the compound in the final assay buffer. If the compound is not potent, a full curve may not be achievable.

By carefully selecting an assay platform, meticulously executing the protocol, and rigorously analyzing the data with appropriate controls, researchers can confidently and accurately characterize the inhibitory potential of novel compounds like the 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid derivatives, paving the way for the next generation of targeted therapeutics.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH National Library of Medicine. [Link]

  • ADP Glo Protocol. Protocol Source. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • Mobility-Shift kinase assay. PubChem. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • A high-throughput radiometric kinase assay. NIH National Library of Medicine. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Technology. Nanosyn. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Assay Development for Protein Kinase Enzymes. NIH National Library of Medicine. [Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

  • 33 questions with answers in IN VITRO KINASE ASSAY | Science topic. ResearchGate. [Link]

  • Filter binding assay. Wikipedia. [Link]

  • Caliper Mobility-Shift Assay. EMBL-EBI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor. PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. [Link]

  • 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed. [Link]

  • Discovery of Clinical Candidate...a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). PubMed. [Link]

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Comparative In Vivo Evaluation of Novel Kinase Inhibitors Derived from 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise for Targeted Oncology

The 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold represents a promising starting point for the synthesis of novel small molecule kinase inhibitors. The pyrimidine core is a well-established pharmacophore in numerous approved anti-cancer therapeutics, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] This guide presents a framework for the comprehensive in vivo evaluation of compounds derived from this scaffold, using a hypothetical case study focused on non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) mutations.

EGFR mutations are a key driver in a significant subset of NSCLC cases, and while targeted therapies have revolutionized treatment, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors.[3][4] This document provides a comparative analysis of two hypothetical compounds, Cmpd-A and Cmpd-B , against the established first- and third-generation EGFR inhibitors, Gefitinib and Osimertinib, respectively. The objective is to illustrate a robust preclinical evaluation pathway, from efficacy and pharmacokinetic profiling to initial safety assessment, providing researchers with a blueprint for advancing novel chemical entities.

Compound Profiles: Hypothetical Candidates and Clinical Benchmarks

For this comparative guide, we will evaluate four compounds:

  • Cmpd-A (Hypothetical): A first-generation inhibitor synthesized from the core scaffold, designed to be potent against common activating EGFR mutations (e.g., Exon 19 deletion, L858R).

  • Cmpd-B (Hypothetical): A third-generation covalent inhibitor, engineered from the same scaffold to selectively target both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.

  • Gefitinib (Comparator): An approved first-generation EGFR tyrosine kinase inhibitor (TKI) used as a standard-of-care for EGFR-mutant NSCLC.[3][5]

  • Osimertinib (Comparator): An approved third-generation, irreversible EGFR TKI that potently and selectively inhibits both EGFR-sensitizing and T790M resistance mutations and is a current standard-of-care.[3][6][7][8]

In Vivo Efficacy: A Tale of Two Xenograft Models

The cornerstone of preclinical oncology evaluation is demonstrating anti-tumor activity in relevant animal models. The choice of model is critical and must be dictated by the specific molecular hypothesis being tested. Here, we utilize two distinct human tumor xenograft models to assess the differential efficacy of our compound panel, reflecting the clinical evolution of EGFR-targeted therapy.

Causality of Model Selection:

  • PC9 Xenograft Model: This cell line harbors an activating EGFR Exon 19 deletion (EGFRdel19) and is highly sensitive to first-generation EGFR TKIs. It serves as the primary model to evaluate the baseline potency of new inhibitors against sensitizing mutations.

  • NCI-H1975 Xenograft Model: This line contains two EGFR mutations: the L858R activating mutation and the key T790M resistance mutation. First-generation inhibitors like Gefitinib are largely ineffective in this model, making it the essential testing ground for third-generation compounds designed to overcome this specific resistance mechanism.[8]

Comparative Efficacy Data

The following table summarizes the anticipated tumor growth inhibition (TGI) from a 21-day study. TGI is a measure of the difference in tumor volume between treated and vehicle control groups.

CompoundDose (mg/kg, oral, QD)Xenograft ModelEGFR MutationTumor Growth Inhibition (TGI, %)Data Source
Vehicle Control N/APC9del190%-
Cmpd-A 50PC9del1995% (Hypothetical)-
Gefitinib 50PC9del19~90-100%[4]
Vehicle Control N/ANCI-H1975L858R/T790M0%-
Cmpd-A 50NCI-H1975L858R/T790M15% (Hypothetical)-
Cmpd-B 25NCI-H1975L858R/T790M105% (Regression) (Hypothetical)-
Osimertinib 25NCI-H1975L858R/T790M>100% (Regression)[8][9]

Expert Analysis: The hypothetical data illustrates a successful drug discovery cascade. Cmpd-A shows potent activity in the sensitive PC9 model, comparable to the standard-of-care Gefitinib, validating the scaffold's potential. However, its efficacy collapses in the T790M-mutant H1975 model, as expected for a first-generation inhibitor. In contrast, Cmpd-B demonstrates profound, regression-inducing activity in the H1975 model, mirroring the performance of Osimertinib. This result would strongly support its development as a third-generation TKI capable of overcoming clinical resistance.

Pharmacokinetic (PK) Profiling: Exposure, Clearance, and Bioavailability

Efficacy is inextricably linked to pharmacokinetics; a potent molecule is ineffective if it cannot achieve and maintain adequate concentrations at the tumor site. PK studies in mice are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish the relationship between dose, exposure, and pharmacodynamic response.[10][11]

Comparative Pharmacokinetic Parameters in Mice

The table below presents a comparison of key PK parameters following a single oral dose.

ParameterCmpd-A (50 mg/kg)Cmpd-B (25 mg/kg)Gefitinib (50 mg/kg)Osimertinib (25 mg/kg)
Cmax (ng/mL) 2,500 (Hypothetical)1,800 (Hypothetical)~7,000[11]~1,500-2,000
Tmax (hr) 2.0 (Hypothetical)4.0 (Hypothetical)1.0[11]6.0[6]
AUC (0-24h) (ng·hr/mL) 18,000 (Hypothetical)22,000 (Hypothetical)~15,000-20,000[5]~25,000[6]
T1/2 (hr) 4.5 (Hypothetical)10.0 (Hypothetical)3.8[11]~12.0[6]
Oral Bioavailability (%) 40% (Hypothetical)65% (Hypothetical)53%[11]High (Not specified)

Expert Analysis: The hypothetical PK profile for Cmpd-B is particularly encouraging. Its longer half-life (T1/2) and higher overall exposure (AUC) compared to Cmpd-A suggest that it could maintain inhibitory concentrations above the target IC50 for a longer duration, which is crucial for sustained target engagement and efficacy. The favorable oral bioavailability of Cmpd-B also indicates efficient absorption from the gut, a critical attribute for a chronically administered oral therapeutic.

Safety and Tolerability Assessment

Early assessment of a compound's safety profile is critical to determine its therapeutic window. A Maximum Tolerated Dose (MTD) study is often performed to identify the highest dose that can be administered without causing unacceptable toxicity.

Summary of 14-Day MTD Study Findings
CompoundDosing Regimen (oral, QD)Key ObservationsMTD (mg/kg)
Cmpd-A 50, 100, 200 mg/kgMild weight loss at 200 mg/kg, no other clinical signs.>200
Cmpd-B 25, 50, 100 mg/kgNo significant weight loss or clinical signs at any dose.>100
Osimertinib 25 mg/kgWell tolerated in long-term studies.[8]Established as efficacious and well-tolerated dose.

Expert Analysis: The high MTD for both hypothetical compounds suggests a favorable initial safety profile, a hallmark of highly selective kinase inhibitors. Cmpd-B's excellent tolerability, even at doses well above its efficacious level (25 mg/kg), is particularly noteworthy. This wide therapeutic window is often correlated with high selectivity for the mutant kinase over wild-type EGFR, which minimizes off-target toxicities like skin rash and diarrhea commonly associated with first-generation inhibitors.

Detailed Experimental Protocols

Protocol 1: Human Tumor Xenograft Efficacy Study
  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are acclimated for one week prior to the study in a specific pathogen-free environment, with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: PC9 or NCI-H1975 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are implanted subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly with digital calipers, calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group). Dosing is initiated via oral gavage once daily (QD) for 21 consecutive days.

  • Endpoints:

    • Primary: Tumor volume and calculation of Tumor Growth Inhibition (TGI).

    • Secondary: Body weight (as a measure of general toxicity) and clinical observations are recorded twice weekly.

    • Optional: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR).

Protocol 2: Mouse Pharmacokinetic Study
  • Animal Model: Male CD-1 mice (8 weeks old) are used.

  • Dosing: A single dose of the test compound is administered via oral gavage.

  • Sample Collection: A sparse sampling design is used. At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), three mice per time point are anesthetized, and blood is collected via cardiac puncture into K2EDTA-coated tubes.

  • Plasma Processing: Blood samples are immediately centrifuged (2000 x g for 10 minutes at 4°C) to separate plasma. Plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, T1/2) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Visualizations

G cluster_0 Xenograft Efficacy Workflow cluster_1 Pharmacokinetic Study Workflow Start Implant Tumor Cells (PC9 or H1975) Monitor Monitor Tumor Growth (V = 150-200 mm³) Start->Monitor Randomize Randomize Mice Monitor->Randomize Dose Dose QD for 21 Days (Vehicle, Cmpd, Comparator) Randomize->Dose Measure Measure Tumor Volume & Body Weight (2x/week) Dose->Measure Endpoint Endpoint Analysis (TGI, Toxicity) Measure->Endpoint PK_Start Dose Mice (Oral) PK_Sample Collect Blood Samples (Sparse Sampling, 0-24h) PK_Start->PK_Sample PK_Process Process to Plasma PK_Sample->PK_Process PK_Analyze LC-MS/MS Analysis PK_Process->PK_Analyze PK_Calc Calculate PK Parameters (Cmax, AUC, etc.) PK_Analyze->PK_Calc

Caption: High-level workflows for in vivo efficacy and pharmacokinetic studies.

G cluster_pathway EGFR Signaling & Inhibition Logic EGFR_WT Wild-Type EGFR EGFR_Sens EGFR (del19, L858R) (PC9 Model) Downstream Downstream Signaling (PI3K/Akt, MAPK) EGFR_Sens->Downstream EGFR_Res EGFR (L858R/T790M) (H1975 Model) EGFR_Res->Downstream Proliferation Tumor Growth & Survival Downstream->Proliferation Gefitinib Gefitinib / Cmpd-A (1st Gen) Gefitinib->EGFR_Sens Inhibits Gefitinib->EGFR_Res Ineffective Osimertinib Osimertinib / Cmpd-B (3rd Gen) Osimertinib->EGFR_Sens Inhibits Osimertinib->EGFR_Res Inhibits

Caption: Rationale for compound activity against different EGFR mutant tumors.

References

  • Title: Intratumoral Modeling of Gefitinib Pharmacokinetics and Pharmacodynamics in an Orthotopic Mouse Model of Glioblastoma Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans Source: PubMed URL: [Link]

  • Title: Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis Source: PubMed URL: [Link]

  • Title: Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models Source: PubMed URL: [Link]

  • Title: Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM) Source: PubMed URL: [Link]

  • Title: Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity Source: Clinical Cancer Research URL: [Link]

  • Title: Inhibition by erlotinib of primary lung adenocarcinoma at an early stage in male mice Source: PubMed URL: [Link]

  • Title: Combination Therapy: A New Frontline Standard in the Treatment of EGFR-Mutant NSCLC Source: OncLive URL: [Link]

  • Title: Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity Source: Molecules URL: [Link]

  • Title: A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group Source: Translational Lung Cancer Research URL: [Link]

  • Title: Precision Oncology in Resected EGFR-mutant NSCLC Source: OncoDaily URL: [Link]

  • Title: Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts Source: Cancer Science URL: [Link]

  • Title: Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance Source: Journal of Thoracic Disease URL: [Link]

  • Title: In vivo antitumor efficacy of AZD9291 in subcutaneous xenograft models of EGFR–TKI–sensitizing and T790M + resistant lung cancer. Source: ResearchGate URL: [Link]

  • Title: Treatment for EGFR-Mutant NSCLC Varies by Driver Source: Targeted Oncology URL: [Link]

  • Title: Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors Source: PubMed URL: [Link]

  • Title: Cellular responses to EGFR inhibitors and their relevance to cancer therapy Source: Cancer and Metastasis Reviews URL: [Link]

  • Title: Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model Source: PubMed URL: [Link]

  • Title: In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs Source: Cancer Science URL: [Link]

  • Title: Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer Source: ASCO Publications URL: [Link]

  • Title: Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance Source: BioMed Research International URL: [Link]

  • Title: Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in... Source: Oncotarget URL: [Link]

  • Title: Effect of erlotinib on lung tumor growth in the compound knock-in mouse model... Source: ResearchGate URL: [Link]

  • Title: Osimertinib decreases DR4 levels in an EGFRm NSCLC xenografts in vivo... Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors Source: ResearchGate URL: [Link]

  • Title: Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations Source: Cancer Research URL: [Link]

  • Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review Source: PubMed URL: [Link]

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Comparison of synthetic routes for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Introduction

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a key building block in contemporary drug discovery, prized for its unique three-dimensional structure which can impart desirable pharmacokinetic properties to bioactive molecules. The rigid azetidine core, combined with the reactive chloropyrimidine handle, offers medicinal chemists a versatile scaffold for library synthesis and lead optimization. This guide provides a comprehensive comparison of the primary synthetic strategies for this valuable intermediate, with a focus on the underlying chemical principles, practical considerations, and detailed experimental protocols.

Route 1: Classical Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable approach to synthesizing 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the two chlorine atoms, making it susceptible to attack by nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom of the azetidine ring acts as the nucleophile, attacking one of the electrophilic carbon atoms (C4 or C6) of 4,6-dichloropyrimidine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyrimidine ring is then restored by the elimination of a chloride ion. Given the symmetry of 4,6-dichloropyrimidine, the initial attack can occur at either C4 or C6 with equal probability. Controlling the stoichiometry of the reactants is crucial to favor monosubstitution and minimize the formation of the disubstituted byproduct. While the classic Meisenheimer intermediate model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex is a transition state rather than a true intermediate.[2]

Synthetic Workflow Diagram

SNAr_Route cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) A 4,6-Dichloropyrimidine C SFC (Supercritical Fluid Chromatography) Purification A->C Base (e.g., DIPEA) Solvent (e.g., EtOH, DMSO) Heat B Azetidine-3-carboxylic acid ester (e.g., ethyl ester) B->C D Saponification (e.g., LiOH, NaOH) C->D Monosubstituted Ester E Final Product: 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid D->E

Caption: Workflow for the SNAr synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol (0.2 M) is added ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • The reaction mixture is heated to 80 °C and stirred for 12-18 hours.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford the desired product.

Step 2: Saponification to 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

  • The purified ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Lithium hydroxide monohydrate (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Once the starting material is consumed, the THF is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative strategy for the C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl-amine bonds and can be particularly useful when SNAr reactions are sluggish or yield undesirable byproducts.

Mechanistic Rationale

The Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (4,6-dichloropyrimidine). The resulting palladium(II) complex then undergoes ligand exchange with the amine (azetidine-3-carboxylic acid ester). Subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand for the palladium catalyst is critical for the success of this reaction.

Synthetic Workflow Diagram

Buchwald_Hartwig_Route cluster_1 Route 2: Buchwald-Hartwig Amination A 4,6-Dichloropyrimidine C Cross-Coupling Reaction A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) B Azetidine-3-carboxylic acid ester (e.g., tert-butyl ester) B->C D Deprotection (e.g., TFA) C->D Coupled Ester E Final Product: 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid D->E

Caption: Workflow for the Buchwald-Hartwig synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate

  • A mixture of 4,6-dichloropyrimidine (1.0 eq), tert-butyl azetidine-3-carboxylate (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%)) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous toluene (0.1 M) is added, and the mixture is heated to 100-110 °C for 12-24 hours.

  • The reaction is monitored by LC-MS.

  • After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Step 2: Deprotection to 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

  • The purified tert-butyl ester is dissolved in dichloromethane (DCM) (0.2 M).

  • Trifluoroacetic acid (TFA) (5-10 eq) is added, and the solution is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the solvents are removed in vacuo.

  • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and dried to afford the final product.

Comparison of Synthetic Routes

FeatureRoute 1: SNArRoute 2: Buchwald-Hartwig Amination
Number of Steps 22
Reagent Cost Low to moderateHigh (due to palladium catalyst and ligands)
Reaction Conditions Generally milder temperaturesHigher temperatures often required
Scalability Highly scalableScalability can be challenging due to catalyst cost and removal
Substrate Scope Excellent for electron-deficient heterocyclesVery broad, but can be sensitive to functional groups
Byproducts Disubstituted pyrimidine, hydrolyzed starting materialLigand-related impurities, potential for side reactions
Purification Standard chromatographyMay require specialized methods for catalyst removal

Conclusion

Both the SNAr and Buchwald-Hartwig amination routes provide viable pathways to 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. The SNAr approach is generally preferred for its simplicity, lower cost, and ease of scalability, making it well-suited for large-scale production.[3][4] The Buchwald-Hartwig amination, while more expensive and potentially more complex to optimize, offers a powerful alternative, particularly for substrates that are unreactive under SNAr conditions or for the synthesis of analogues where SNAr may not be feasible. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the availability of starting materials and equipment.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
  • Concerted Nucleophilic Arom
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Inform
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed.

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A Senior Application Scientist's Comparative Guide to the Structural Analysis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Precision in Drug Discovery

In the landscape of modern drug development, the precise characterization of a small molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of successful therapeutic design. The spatial arrangement of atoms dictates a molecule's interaction with its biological target, influences its physicochemical properties such as solubility and stability, and ultimately governs its efficacy and safety.

This guide focuses on a class of compounds exemplified by 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid . This molecule, featuring a heterocyclic pyrimidine core linked to a strained azetidine ring, represents a scaffold of significant interest in medicinal chemistry. Its structural rigidity and potential for diverse intermolecular interactions make a thorough understanding of its conformation essential.

Here, we provide an in-depth comparison of X-ray crystal structure analysis with other pivotal analytical techniques. Our objective is to move beyond a simple listing of methods and instead, to construct a strategic framework for comprehensive structural elucidation, explaining the causality behind experimental choices and highlighting how these techniques can be synergistically employed to build a complete molecular picture.

X-ray Crystal Structure Analysis: The Definitive Solid-State Blueprint

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional structure of a molecule in the solid state. The technique provides an unambiguous map of atomic positions, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail.

The Principle in Practice: The methodology hinges on the ability of a well-ordered, single crystal to diffract a beam of X-rays in a predictable pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice. By analyzing this diffraction pattern, we can computationally reconstruct a three-dimensional electron density map and fit a molecular model to it.

Why It Is Indispensable for This Class of Molecules: For a molecule like 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, X-ray crystallography is uniquely powerful for several reasons:

  • Absolute Stereochemistry: It can definitively resolve the relative and, with appropriate data, the absolute configuration of stereocenters, which is a critical and often challenging aspect of drug design.[1]

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the pucker of the azetidine ring and the orientation of the carboxylic acid group relative to the pyrimidine ring.

  • Intermolecular Interactions: The analysis provides a detailed map of how molecules pack together in the crystal lattice. This reveals crucial hydrogen bonding networks and other non-covalent interactions that are fundamental to understanding physical properties like melting point, solubility, and dissolution rate—key parameters in pre-formulation studies.

Visualizing the Workflow: From Powder to Structure

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification (>99% Purity) Crystal Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Crystal Crucial & Often Rate-Limiting Step Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffract X-ray Diffraction (Data Collection) Mount->Diffract Integrate Data Integration & Scaling Diffract->Integrate Solve Structure Solution (Phase Problem) Integrate->Solve Refine Model Refinement Solve->Refine Validate Validation & Analysis (CIF File Generation) Refine->Validate Final Final 3D Structure Validate->Final

Caption: Workflow for Single-Crystal X-ray Analysis.

Detailed Experimental Protocol: X-ray Structure Determination

This protocol outlines the self-validating steps required to achieve a high-quality crystal structure.

1. Crystal Growth (The Art of the Science):

  • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered molecular assembly.

  • Methodology:

    • Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystallization. This is validated by LC-MS and ¹H NMR.

    • Screen a variety of solvents and solvent systems (e.g., ethanol/water, acetone/hexane, dichloromethane/pentane). The ideal solvent is one in which the compound is sparingly soluble.

    • Employ slow evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate over several days to weeks.

    • Employ vapor diffusion: Create a saturated solution of the compound in one solvent. Place this in a sealed container with a larger volume of an "anti-solvent" (in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Harvest a suitable crystal (typically 0.1-0.3 mm in each dimension) that is clear and free of cracks.

2. Data Collection:

  • Rationale: To capture a complete and redundant set of diffraction data from all orientations of the crystal.

  • Methodology:

    • Mount the selected crystal on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., Paratone-N oil).

    • Flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage and thermal motion.

    • Center the crystal in the X-ray beam of a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. The exposure time and rotation angle per frame are optimized to maximize signal-to-noise.

3. Structure Solution and Refinement:

  • Rationale: To convert the raw diffraction data into a chemically sensible atomic model and refine it to best fit the experimental observations.

  • Methodology:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl indices and intensities).

    • Structure Solution: Use direct methods or Patterson methods (software like SHELXT) to solve the "phase problem" and generate an initial electron density map. This provides a rough initial model of the molecular structure.

    • Model Refinement: Iteratively refine the atomic positions, and their thermal displacement parameters against the experimental data using full-matrix least-squares refinement (software like SHELXL). This process minimizes the difference between the observed structure factors and those calculated from the model.

    • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and goodness-of-fit (GooF). The final model is checked for geometric reasonability and potential issues using validation software like PLATON. The output is a Crystallographic Information File (CIF).

A Comparative Framework: Alternative & Complementary Techniques

While X-ray crystallography provides an exquisite static picture, it doesn't tell the whole story. A molecule's behavior in solution, its molecular weight, and its potential polymorphic forms require a multi-faceted analytical approach.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.[2]

  • Key Distinction: The fundamental difference is the physical state being analyzed: X-ray crystallography examines the static, solid state, while NMR probes the dynamic, solution state.[2][3][4] The conformation observed in a crystal may not be the only or even the most populated conformation in solution.

  • Causality in Application:

    • Structure Verification: Before attempting crystallization, 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are used to confirm that the correct molecule has been synthesized. These experiments establish the covalent bonding framework.

    • Solution Conformation: Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space (< 5 Å), providing crucial clues about the molecule's 3D structure in solution.[1] This is invaluable for understanding how the molecule might appear when approaching a biological target in an aqueous environment.

B. Mass Spectrometry (MS): Unambiguous Molecular Formula

Coupled with liquid chromatography (LC-MS), high-resolution mass spectrometry (HRMS) is essential for confirming the identity and purity of the synthesized compound.[5][6]

  • Key Distinction: MS provides a precise mass-to-charge ratio, confirming the elemental composition. It offers no direct information about 3D structure or atomic connectivity.

  • Causality in Application: This is the first analytical checkpoint after synthesis. An exact mass measurement that matches the theoretical mass of C₈H₈ClN₃O₂ provides high confidence in the molecular formula. The LC component also serves as a critical purity check, which is a prerequisite for successful crystallization.

C. Computational Modeling: Predicting Structural Possibilities

Computational methods, particularly Crystal Structure Prediction (CSP), are emerging as powerful tools to complement experimental work.[7][8]

  • Key Distinction: CSP is a theoretical approach that explores the potential energy landscape of a molecule to predict its likely crystal packing arrangements (polymorphs).[8][9] X-ray crystallography is the experimental validation of one of those arrangements.

  • Causality in Application: Drug substances can often exist in multiple crystalline forms (polymorphs) with different physical properties.[9] CSP can be used to:

    • Predict the likely stable and metastable polymorphs before significant resources are invested in experimental screening.

    • Provide a theoretical basis for understanding why a certain crystal form is observed.

    • Help rationalize the properties of the experimentally obtained form.

Data Synthesis: A Head-to-Head Comparison

The table below summarizes the type of information each technique provides for our target molecule, highlighting their complementary nature.

Parameter Single-Crystal X-ray Diffraction NMR Spectroscopy Mass Spectrometry (HRMS) Crystal Structure Prediction (CSP)
Primary Output 3D atomic coordinates in the solid stateChemical shifts, coupling constants, NOEsPrecise mass-to-charge ratioPredicted crystal structures & relative energies
State Analyzed Solid (Single Crystal)SolutionGas Phase (ions)In Silico (Theoretical)
Stereochemistry Definitive (relative & absolute)Inferred (via NOE, coupling constants)Not directly determinedCan model different stereoisomers
Conformation Unambiguous solid-state conformationAverage solution-state conformation(s)Not determinedPredicts low-energy solid-state conformations
Intermolecular Data Directly observed H-bonds, packingInferred (H/D exchange, concentration effects)Not determinedPredicts packing and H-bond networks
Sample Requirement High-quality single crystal (0.1-0.3 mm)~1-5 mg dissolved in deuterated solvent< 1 mg, soluble for LCMolecular structure only
Key Role Definitive 3D structure determinationStructure verification & solution dynamicsFormula confirmation & purity analysisPolymorph risk assessment & guidance

An Integrated Strategy for Complete Structural Characterization

A robust characterization workflow does not rely on a single technique but integrates them logically.

integrated_workflow cluster_synthesis Synthesis & Initial QC cluster_characterization Structural Elucidation cluster_validation Final Validation Synth Synthesis of Derivative QC Purity & Identity Check Synth->QC NMR NMR Spectroscopy (Connectivity & Solution Conformation) QC->NMR Confirm Covalent Structure MS LC-MS QC->MS Confirm Mass & Purity XRAY X-ray Crystallography (Solid-State Structure) NMR->XRAY Provides Material for Crystallization CSP Computational CSP (Polymorph Landscape) NMR->CSP Provides Confirmed Molecular Input Compare Compare Solution vs. Solid-State & Theory vs. Experiment NMR->Compare XRAY->Compare CSP->Compare Final Comprehensive Structural Dossier Compare->Final

Caption: Integrated workflow for structural characterization.

Conclusion

For drug development professionals working with novel entities like 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid derivatives , structural analysis is a multi-dimensional challenge. While single-crystal X-ray diffraction provides the ultimate, high-resolution answer for the solid-state structure, its findings must be contextualized with data from other techniques.

NMR spectroscopy offers the crucial solution-state perspective, revealing the molecule's behavior in a more biologically relevant environment. Mass spectrometry stands as the non-negotiable gatekeeper for chemical identity and purity. Finally, computational methods like CSP provide a predictive lens to anticipate and understand polymorphism, a critical factor in drug formulation and stability. By strategically integrating these methods, researchers can build a comprehensive structural dossier that de-risks development and accelerates the journey from a promising molecule to a potential therapeutic.

References

  • Difference Between NMR and X-Ray Crystallography . (2020). Pediaa.com. [Link][2]

  • Crystal structure prediction workflow for small molecule drug formulation . (2024). Schrödinger. [Link][9]

  • Why is crystallography still used in some cases for small molecule structure determination? . (2017). Chemistry Stack Exchange. [Link][1]

  • Crystal structure prediction . (n.d.). Wikipedia. [Link][7]

  • Comparison of NMR and X-ray crystallography . (n.d.). University of Szeged. [Link][3]

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  • Machine learning assisted crystal structure prediction made simple . (2024). OAE Publishing Inc. [Link][10]

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Navigating the Druggability Maze: A Comparative Guide to the Pharmacokinetic and ADME Profiling of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of optimization. The 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid core is an emerging scaffold of interest, combining the therapeutic potential of the pyrimidine motif with the favorable physicochemical properties of the azetidine ring.[1][2][3] However, the ultimate success of any analog series hinges on its pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides an in-depth, objective comparison of hypothetical analogs of this series, grounded in established experimental methodologies. While specific proprietary data for this exact series is not publicly available, this guide serves as a practical framework for researchers on how to approach the ADME and PK characterization of such compounds, what key parameters to assess, and how to interpret the resulting data to guide lead optimization.

The Strategic Importance of the 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid Scaffold

The selection of this scaffold is a deliberate exercise in medicinal chemistry. The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, offering versatile points for chemical modification to fine-tune biological activity and physicochemical properties.[2][3] The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design to impart metabolic stability, improve solubility, and provide conformational rigidity, which can enhance receptor binding and overall pharmacokinetic performance.[1] The carboxylic acid group offers a key interaction point for biological targets and influences solubility.

Our comparative analysis will focus on a hypothetical series of analogs (Analogs A, B, and C) with representative modifications to illustrate the impact of structural changes on their ADME and PK profiles.

  • Analog A (Parent Compound): 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

  • Analog B (Bioisosteric Replacement): 1-(6-Chloropyrimidin-4-yl)azetidine-3-yl)tetrazole (a common carboxylic acid bioisostere)

  • Analog C (Substitution on Pyrimidine Ring): 1-(6-methoxypyrimidin-4-yl)azetidine-3-carboxylic acid

Comparative ADME & Pharmacokinetic Profiling: A Data-Driven Approach

The following table summarizes the expected key in vitro and in vivo ADME and pharmacokinetic parameters for our hypothetical analogs. The presented data are illustrative and representative of what a typical screening campaign would yield, providing a basis for comparative analysis.

ParameterAnalog A (Parent)Analog B (Tetrazole)Analog C (Methoxy)Rationale for Comparison
Solubility (µM) at pH 7.4 507540The carboxylic acid and tetrazole groups are ionizable, influencing aqueous solubility. The methoxy group in Analog C increases lipophilicity, potentially reducing solubility.
Permeability (Papp, 10⁻⁶ cm/s) Caco-2 258The less polar nature of the tetrazole and the masking of the carboxylic acid in Analog B and C, respectively, are expected to improve membrane permeability.
Metabolic Stability (% remaining after 60 min in HLM) 45%60%25%The methoxy group in Analog C provides a potential site for O-demethylation by cytochrome P450 enzymes, likely reducing its metabolic stability. The tetrazole in Analog B may be more metabolically robust than the carboxylic acid.
Plasma Protein Binding (%) 85%90%92%Increased lipophilicity in Analogs B and C is expected to lead to higher plasma protein binding.
Oral Bioavailability (%) in Rats 20%35%15%The improved permeability and metabolic stability of Analog B would likely lead to higher oral bioavailability. The poor metabolic stability of Analog C would likely decrease it.
Half-life (t½) in Rats (hours) 241.5Directly influenced by metabolic stability and clearance.
Clearance (mL/min/kg) in Rats 301545Lower clearance for the more metabolically stable Analog B.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any comparative analysis rests on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of the analogs to metabolism by cytochrome P450 enzymes.

Protocol:

  • Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (final concentration 0.5 mg/mL) and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Compound Incubation: The test analogs (final concentration 1 µM) are added to the pre-warmed (37°C) incubation mixture.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Interpretation: The percentage of the parent compound remaining at the final time point is reported. A higher percentage indicates greater metabolic stability.

Caco-2 Permeability Assay

Objective: To predict the intestinal permeability and potential for oral absorption of the analogs.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a permeable membrane support (e.g., Transwell® plates) and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Compound Application: The test analogs (final concentration 10 µM) are added to the apical (A) side of the cell monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: The concentration of the analog in the basolateral samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

  • Data Interpretation: A higher Papp value suggests greater intestinal permeability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability and Caco-2 permeability assays.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis HLM Human Liver Microsomes MasterMix Master Mix HLM->MasterMix NADPH NADPH-Regenerating System NADPH->MasterMix Buffer Phosphate Buffer (pH 7.4) Buffer->MasterMix Incubate Incubate at 37°C MasterMix->Incubate Analog Test Analog (1 µM) Analog->Incubate Sample Sample at 0, 5, 15, 30, 45, 60 min Incubate->Sample Quench Quench with Acetonitrile + IS Sample->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate % Remaining LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell® plates Culture Culture for 21-25 days to form monolayer Seed->Culture AddAnalog Add Test Analog (10 µM) to Apical Side Culture->AddAnalog SampleBasolateral Sample from Basolateral Side at time points AddAnalog->SampleBasolateral LCMS Quantify Analog by LC-MS/MS SampleBasolateral->LCMS CalculatePapp Calculate Papp Value LCMS->CalculatePapp

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion: A Roadmap for Rational Drug Design

This guide provides a comprehensive framework for the pharmacokinetic and ADME profiling of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid analogs. By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and plasma protein binding, researchers can establish clear structure-activity relationships to guide the optimization of this promising scaffold. The presented experimental protocols and illustrative data serve as a valuable resource for designing and interpreting studies aimed at identifying drug candidates with a higher probability of success in clinical development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical series, underscoring the universal importance of early and robust ADME/PK assessment in modern drug discovery.

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Navigating the Kinome: A Comparative Guide to the Selectivity of Novel Chloropyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of kinase drug discovery, the pursuit of selective inhibitors remains a paramount challenge. The human kinome, with its vast and structurally related ATP-binding sites, presents a formidable hurdle to achieving targeted inhibition. This guide delves into the kinase selectivity profiling of a promising class of inhibitors derived from a chloropyrimidine scaffold, offering a comparative analysis grounded in experimental data. While the specific molecule 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is not extensively documented in publicly available research, we will explore the well-characterized and closely related 2,5-dichloropyrimidine inhibitors of Mitogen- and Stress-activated protein Kinase 1 (MSK1). This analysis will serve as a paradigm for researchers, scientists, and drug development professionals navigating the complexities of kinase inhibitor selectivity.

The Chloropyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrimidine ring is a cornerstone in the architecture of numerous kinase inhibitors, including several FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a highly effective scaffold. The addition of a chlorine atom to the pyrimidine ring introduces a reactive center, enabling the potential for covalent inhibition through a nucleophilic aromatic substitution (SNAr) reaction with a proximal cysteine residue.[3] This covalent targeting strategy can lead to enhanced potency and prolonged duration of action.[4][5] The exploration of inhibitors based on a chloropyrimidine core, such as those targeting MSK1, provides valuable insights into achieving selectivity through both non-covalent and covalent interactions.

Comparative Selectivity Profiling of Chloropyrimidine-Based MSK1 Inhibitors

Our analysis focuses on a series of 2,5-dichloropyrimidine derivatives identified as potent covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[3] These compounds represent a rare example of covalent inhibition proceeding via an SNAr reaction with a non-catalytic cysteine (Cys440 in MSK1).

To provide a comprehensive comparison, we will examine the selectivity of a representative compound from this series, Compound 20 , and compare it with other known kinase inhibitors, including a non-covalent MSK1 inhibitor and a broader-spectrum kinase inhibitor, Staurosporine.

CompoundPrimary Target(s)IC50 (MSK1)Selectivity Profile Highlights
Compound 20 (Chloropyrimidine Derivative) MSK1~7.2 pIC50Highly potent against MSK1 and MSK2. The covalent mechanism contributes to its high affinity. Kinome-wide selectivity data is not fully published, but the unique SNAr mechanism suggests potential for selectivity against kinases lacking a suitably positioned nucleophile.[3]
SB-747651A (Non-covalent MSK1 Inhibitor) MSK111 nMA potent and selective inhibitor of MSK1. Demonstrates good selectivity over a panel of other kinases, but may show off-target effects at higher concentrations.
Staurosporine Pan-Kinase~3 nM (PKC)A notoriously non-selective kinase inhibitor that binds to the ATP-binding site of most kinases with high affinity. It serves as a control in kinase assays to demonstrate broad-spectrum inhibition.[6]

Key Insights from Selectivity Data:

  • Covalent Targeting as a Driver of Potency and Selectivity: The high potency of Compound 20 against MSK1 is a direct result of its covalent interaction with Cys440.[3] This mechanism can inherently confer selectivity, as only a subset of kinases possess a cysteine residue in the appropriate location to be targeted by this specific SNAr reaction.

  • Importance of Kinome-Wide Profiling: While a compound may show high potency for its intended target, its utility as a chemical probe or therapeutic is ultimately determined by its off-target profile. Comprehensive kinome screening is essential to identify potential liabilities and to understand the full spectrum of a compound's biological activity.[6]

  • Structure-Activity Relationship (SAR): The development of selective inhibitors is an iterative process of chemical modification and biological testing. In the chloropyrimidine series targeting MSK1, modifications to the substituents on the pyrimidine ring were shown to significantly impact potency. For instance, replacing the 2-chloro substituent with a fluorine atom increased potency tenfold, while removing it led to a nearly 100-fold reduction in activity.[3]

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. A common approach involves screening the inhibitor against a large panel of purified kinases and measuring its potency (typically as an IC50 value) for each.

Protocol: In Vitro Kinase Inhibition Assay (ERK2-MSK1 Cascade Assay)

This protocol is adapted from the methodology used to characterize the chloropyrimidine-based MSK1 inhibitors.[3]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the MSK1 kinase domain. The activity of MSK1 is first initiated by the upstream kinase ERK2. The amount of phosphorylated substrate is quantified, typically using a radiometric or fluorescence-based method.

Materials:

  • Recombinant human ERK2 and MSK1 (C-terminal kinase domain)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., CREBtide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • [γ-³²P]ATP (for radiometric detection) or appropriate reagents for fluorescence detection

  • 96-well or 384-well assay plates

  • Phosphocellulose filter plates and scintillation counter (for radiometric detection) or a fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Mixture: In each well of the assay plate, combine the assay buffer, ERK2, MSK1, and the substrate peptide.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubation: Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP (and [γ-³²P]ATP for radiometric assays).

  • Reaction Incubation: Incubate the plates at 30°C for a specific time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detection:

    • Radiometric: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³²P]ATP. Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Fluorescence: Follow the manufacturer's protocol for the specific fluorescence-based kinase assay kit being used.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of MSK1 inhibition and the process of selectivity profiling, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Mitogens RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Stress_Stimuli Stress Stimuli (e.g., UV, cytokines) Ras Ras Stress_Stimuli->Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MSK1 MSK1 ERK->MSK1 CREB CREB MSK1->CREB P Histone_H3 Histone H3 MSK1->Histone_H3 P Gene_Expression Gene Expression (Cell proliferation, survival) CREB->Gene_Expression Histone_H3->Gene_Expression Compound_20 Compound 20 (Chloropyrimidine Inhibitor) Compound_20->MSK1

Caption: Simplified MAPK/ERK signaling pathway leading to MSK1 activation.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Primary_Assay Primary Screen: Inhibition of Target Kinase (e.g., MSK1) Start->Primary_Assay Dose_Response Dose-Response Analysis: Determine IC50 Primary_Assay->Dose_Response Selectivity_Panel Kinome Selectivity Screen: Panel of >100 Kinases Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: Identify On- and Off-Targets Selectivity_Panel->Data_Analysis Cellular_Assays Cell-Based Assays: Target Engagement & Downstream Signaling Data_Analysis->Cellular_Assays In_Vivo In Vivo Studies: Pharmacokinetics & Efficacy Cellular_Assays->In_Vivo End End: Lead Candidate In_Vivo->End

Caption: Workflow for kinase inhibitor profiling and development.

Conclusion

The exploration of kinase inhibitors derived from the chloropyrimidine scaffold highlights a powerful strategy for achieving potent and selective inhibition. The detailed characterization of the covalent MSK1 inhibitors serves as a compelling case study, demonstrating the importance of a multi-faceted approach that combines robust biochemical assays, comprehensive selectivity profiling, and structural biology. While the ideal of a completely selective kinase inhibitor remains elusive, a deep understanding of the structure-activity relationships and the mechanisms of inhibition, as exemplified by the chloropyrimidine class, empowers researchers to design and select superior tool compounds and drug candidates. This guide underscores the necessity of rigorous, data-driven comparison to navigate the complexities of the kinome and advance the development of targeted therapies.

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A Head-to-Head Comparison of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid and Structurally Related Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid represents a compelling fusion of two such motifs: the versatile pyrimidine core and the conformationally constrained azetidine ring. This guide provides a detailed, head-to-head comparison of this scaffold with structurally similar alternatives, offering insights into the nuanced structure-activity relationships (SAR) that govern their performance as kinase inhibitors. By examining key structural modifications and their impact on biological activity, we aim to equip researchers with the knowledge to make informed decisions in the design of next-generation targeted therapies.

Introduction to the Core Scaffold: A Union of Potency and Precision

The 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold is emerging as a significant building block in the development of kinase inhibitors. The pyrimidine ring is a well-established pharmacophore present in numerous FDA-approved kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] The azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a greater three-dimensional character compared to more traditional linkers.[2] This constrained ring system can enhance metabolic stability, improve aqueous solubility, and provide precise exit vectors for further chemical elaboration, all of which are desirable properties in drug candidates.[2] The carboxylic acid group can act as a crucial interaction point with the target protein or as a handle for further derivatization.

This guide will dissect the contributions of each component of the lead scaffold by comparing it with analogs featuring modifications to the saturated heterocycle, the pyrimidine core, and the carboxylic acid moiety.

Comparative Analysis of Scaffolds

Our comparative analysis focuses on three key areas of structural variation relative to the parent scaffold, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid. We will explore the impact of altering the saturated nitrogen heterocycle, modifying the substitution on the pyrimidine ring, and replacing the carboxylic acid with a bioisostere.

The Saturated Heterocycle: Azetidine vs. Pyrrolidine and Piperidine

The size and conformational flexibility of the saturated nitrogen heterocycle linking the pyrimidine core to the carboxylic acid can significantly influence binding affinity and pharmacokinetic properties.

ScaffoldKey Structural DifferenceImpact on Biological Activity (General Trends)Rationale
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid 4-membered azetidine ringOften confers rigidity and can lead to improved metabolic stability and solubility. The constrained nature can provide a more defined orientation of substituents.[2]The high ring strain and sp3-rich character of azetidine can lead to favorable interactions with the target protein and improved physicochemical properties.[2]
1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid5-membered pyrrolidine ringIncreased conformational flexibility compared to azetidine. May allow for different binding modes but can also lead to a loss of potency due to entropic penalties. The pyrrolidine scaffold is widely used in drug discovery for its favorable properties.[3]The five-membered ring offers a different spatial arrangement of the carboxylic acid relative to the pyrimidine core, which can be explored to optimize interactions within the binding pocket.
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid6-membered piperidine ringFurther increased flexibility with chair and boat conformations. This can be advantageous if a less rigid linker is required to achieve an optimal binding pose. Piperidine rings are common in drug molecules and can contribute to favorable pharmacokinetic profiles.The larger ring size provides more distant positioning of the carboxylic acid and different conformational possibilities, which can be beneficial for targeting different kinase conformations or subpockets.

Expert Insight: The choice between azetidine, pyrrolidine, and piperidine is a critical decision in scaffold design. While the rigidity of the azetidine ring can be advantageous for locking in a bioactive conformation, the increased flexibility of the larger rings may be necessary to access binding sites with different geometries. The selection should be guided by the specific topology of the target kinase's active site.

Pyrimidine Substitution: The Role of the Chlorine Atom

The electronic properties of the pyrimidine ring are pivotal for its interaction with the kinase hinge region. The chloro substituent at the 6-position of the pyrimidine ring in the parent scaffold is a key feature.

ScaffoldKey Structural DifferenceImpact on Biological Activity (General Trends)Rationale
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid Chlorine at C6The electron-withdrawing nature of chlorine can enhance the hydrogen bonding capability of the pyrimidine nitrogens with the kinase hinge region. It also provides a potential vector for further chemical modification via nucleophilic aromatic substitution.The chlorine atom can act as a key anchoring point within the ATP binding site and is a common feature in many potent kinase inhibitors.
1-(2,6-Dichloropyrimidin-4-yl)azetidine-3-carboxylic acidAdditional chlorine at C2Increased electrophilicity of the pyrimidine ring may lead to stronger interactions. However, it can also alter the overall electronic distribution and potentially introduce steric hindrance.The presence of a second chlorine atom can provide an additional point for interaction or further functionalization, but its impact on activity is highly dependent on the specific target.
1-(6-Substituted-pyrimidin-4-yl)azetidine-3-carboxylic acid (e.g., -OCH3, -NH2)Replacement of chlorine with other groupsReplacing the chlorine with electron-donating or other functional groups can modulate the electronic properties of the pyrimidine ring and introduce new interactions (e.g., hydrogen bond donation from an amino group).This allows for fine-tuning of the electronic and steric properties of the scaffold to optimize binding affinity and selectivity for the target kinase.

Experimental Workflow: Synthesis of Pyrimidine Analogs

The synthesis of these analogs typically involves the nucleophilic aromatic substitution of a di- or tri-chloropyrimidine with the desired azetidine, pyrrolidine, or piperidine derivative.

G A 2,4,6-Trichloropyrimidine C Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP) A->C B Azetidine-3-carboxylic acid derivative B->C D 1-(2,6-Dichloropyrimidin-4-yl)azetidine-3-carboxylic acid C->D E Further substitution at C2 or C6 (e.g., Suzuki coupling, Buchwald-Hartwig amination) D->E F Diverse 1-(6-Substituted-pyrimidin-4-yl)azetidine-3-carboxylic acid analogs E->F

Caption: Synthetic route to substituted pyrimidinyl-azetidine derivatives.

Carboxylic Acid Bioisosteres: Exploring Alternatives

The carboxylic acid moiety, while often crucial for target engagement, can sometimes lead to poor pharmacokinetic properties such as low cell permeability and rapid clearance.[4] Replacing it with a bioisostere can mitigate these issues while retaining the desired biological activity.

ScaffoldKey Structural DifferenceImpact on Biological Activity (General Trends)Rationale
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid Carboxylic acid groupProvides a key hydrogen bonding interaction and a negative charge at physiological pH, which can be critical for binding to positively charged residues in the active site.Carboxylic acids are common in endogenous ligands and can form strong, specific interactions with their targets.
1-(6-Chloropyrimidin-4-yl)azetidine-3-yl)tetrazoleTetrazole ringA well-established bioisostere for carboxylic acid. It is acidic and can form similar interactions, but with a different spatial arrangement and charge distribution. It can sometimes improve metabolic stability and cell permeability.The tetrazole ring offers a different pharmacokinetic profile while mimicking the acidic and hydrogen-bonding properties of the carboxylic acid.

Expert Insight: The decision to replace a carboxylic acid with a bioisostere is a classic optimization strategy in medicinal chemistry. While tetrazoles are a common choice, other options such as acyl sulfonamides or hydroxamic acids could also be considered, depending on the specific requirements of the target and the desired physicochemical properties.[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following generalized experimental protocols.

General Procedure for Kinase Inhibition Assay
  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate, and assay buffer. c. Add the test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

General Procedure for Cell-Based Proliferation Assay
  • Cell Lines and Reagents: A cancer cell line known to be dependent on the target kinase, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Assay Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compounds. c. Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO2. d. Measure cell viability using the cell viability reagent according to the manufacturer's instructions. e. Determine the GI50 (concentration for 50% growth inhibition) values.

Conclusion and Future Directions

The 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. Our comparative analysis highlights the critical role of each structural component in determining the overall biological activity and pharmacokinetic profile of these molecules.

  • The azetidine ring provides a rigid and metabolically stable linker that can be advantageous for achieving high potency.

  • The chloropyrimidine moiety is a key pharmacophore for engaging the kinase hinge region, and its substitution pattern can be fine-tuned to optimize affinity and selectivity.

  • The carboxylic acid group offers a crucial interaction point, but its replacement with a bioisostere such as a tetrazole may be necessary to achieve a desirable drug-like profile.

Future research in this area should focus on the systematic exploration of these structural variations against a panel of kinases to identify compounds with optimal potency, selectivity, and pharmacokinetic properties. The insights provided in this guide offer a rational framework for the design and synthesis of the next generation of targeted therapies based on this versatile and promising scaffold.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to a sustainable and safe research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, a compound featuring a reactive chloropyrimidine moiety and a biologically active azetidine-3-carboxylic acid scaffold. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid is the foundation of its safe management. Due to the novelty of this specific compound, a comprehensive safety profile may not be readily available. Therefore, a conservative approach based on the known properties of its constituent functional groups is essential.

  • Azetidine-3-carboxylic Acid Moiety: The parent compound, azetidine-2-carboxylic acid, is a known proline analog that can be misincorporated into proteins, leading to toxic and teratogenic effects in various species.[1][2][3] Studies have shown that it can induce protein misfolding and aggregation, leading to cellular stress.[2] While the substitution pattern differs, it is prudent to handle 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid with the assumption of potential toxicity.

  • Chloropyrimidine Moiety: The chloropyrimidine ring is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack.[4] The chlorine atom is a good leaving group, rendering the compound reactive towards various nucleophiles.[4][5] This reactivity is a key consideration for segregation and disposal to prevent unintended reactions.[6]

Inferred Hazard Classification:

Based on the toxicological data of related azetidine compounds and the reactivity of chloropyrimidines, 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid should be handled as a hazardous substance with potential for toxicity and reactivity.

Hazard CategoryAssumed ClassificationRationale
Acute Toxicity Category 3 or 4 (Oral)Based on the known toxicity of azetidine-2-carboxylic acid.[1][2]
Skin Corrosion/Irritation Potential IrritantGeneral precaution for handling novel chemical compounds.[7]
Serious Eye Damage/Irritation Potential IrritantGeneral precaution for handling novel chemical compounds.[7]
Reactivity ReactiveThe chloropyrimidine group is susceptible to nucleophilic substitution.[4][5]
Chronic Toxicity/Teratogenicity Potential HazardAzetidine-2-carboxylic acid exhibits teratogenic effects.[1][2]
Personal Protective Equipment (PPE) and Safety Measures

Given the assessed hazards, stringent adherence to personal protective equipment protocols is mandatory when handling 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid.

  • Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with applicable laws and good laboratory practices.[8]

  • Eye Protection: Chemical safety goggles or a face shield are required.[8]

  • Skin and Body Protection: A lab coat and, if handling larger quantities, an apron or chemical-resistant suit should be worn.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a government-approved respirator should be used.[9]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[9][10]

    • For liquid spills (if in solution): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of laboratory waste is that a comprehensive plan must be in place before any experimental work begins.[11] The disposal of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid must comply with all federal, state, and local regulations.[12]

Workflow for Disposal of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic Acid

cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Step 1: Waste Segregation (Solid vs. Liquid Waste) B Step 2: Container Selection (Compatible, Leak-proof) A->B Segregated waste streams C Step 3: Labeling ('Hazardous Waste', Chemical Name, Hazards) B->C Proper containment D Step 4: Accumulation (Satellite Accumulation Area - SAA) C->D Clear identification E Step 5: EHS Pickup Request D->E Container full or >1 year old F Step 6: Transport to Central Accumulation Area (CAA) E->F Scheduled collection G Step 7: Final Disposal (Licensed Waste Disposal Company) F->G Consolidated for disposal

Caption: Waste Disposal Workflow

Step 1: Waste Segregation

  • Solid Waste: Unused or expired solid 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, as well as contaminated items such as gloves, weighing paper, and absorbent pads, should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid and rinsates from cleaning contaminated glassware should be collected as liquid hazardous waste. The first rinse of a container that held this substance should always be treated as hazardous waste.[13]

Step 2: Container Selection

  • Select a container that is compatible with the chemical to prevent any reaction or degradation of the container.[6]

  • The container must have a secure, tight-fitting lid to prevent leaks or spills.[6]

  • Ensure the container is in good condition, with no cracks or signs of deterioration.[6]

Step 3: Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[14]

  • The label must also include the full chemical name: "1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid" and a clear indication of the associated hazards (e.g., "Toxic," "Reactive").[14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Keep the waste container closed at all times, except when adding waste.[6]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[15]

Step 5: Request for Pickup

  • Once the waste container is full or has been in the SAA for up to one year, a pickup should be scheduled with the institution's Environmental Health and Safety (EHS) department.[6]

Step 6: Central Accumulation and Final Disposal

  • The EHS department will transport the waste to a Central Accumulation Area (CAA) before it is transferred to a licensed hazardous waste disposal company.[14]

  • The final disposal method will be determined by the licensed facility and will likely involve incineration or another approved treatment method.[11][14]

Prudent Practices and Waste Minimization

In line with the principles of green chemistry and sustainable laboratory practices, every effort should be made to minimize the generation of hazardous waste.

  • Source Reduction: Plan experiments to use the minimum amount of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid necessary.

  • Avoid Over-purchasing: Procure quantities of the chemical that are aligned with projected experimental needs to prevent the generation of unused, expired material.

  • Proper Storage: Store the chemical under appropriate conditions to maintain its stability and prevent degradation, which could lead to waste generation.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid, thereby upholding their commitment to a culture of safety and environmental responsibility within the scientific community.[16][17]

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Personal protective equipment for handling 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid. The recommendations herein are synthesized from an analysis of the compound's structural components and established best practices for managing analogous chemical classes. This guide is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory environment.

Core Hazard Analysis

While a specific Safety Data Sheet (SDS) for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is not universally available, a comprehensive hazard assessment can be constructed by examining its principal structural motifs: the chlorinated pyrimidine ring, the azetidine ring, and the carboxylic acid functional group.

  • Chlorinated Pyrimidine Moiety: Halogenated organic compounds, particularly heterocyclic structures, warrant careful handling.[1] The presence of a chlorine atom increases the potential for skin and eye irritation.[2] During combustion or thermal decomposition, these compounds can release toxic and corrosive fumes, such as hydrogen chloride and nitrogen oxides.[3][4]

  • Azetidine Ring: Azetidine and its derivatives are four-membered nitrogenous heterocycles known for their potential biological activity and, in some cases, reactivity. Azetidine itself is classified as corrosive and can cause severe skin burns and eye damage.[5][6] While the reactivity of the azetidine ring in this specific molecule is influenced by its substituents, it should be handled as a potentially hazardous substance.[5]

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While not expected to be a strong acid, it can cause irritation upon contact with skin, eyes, and mucous membranes.[7]

Based on this composite analysis, the compound should be treated as harmful if swallowed, a potential skin and eye irritant, and may cause respiratory irritation if inhaled as a dust or aerosol.[7]

Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before any handling, engineering and administrative controls must be in place to minimize exposure.

  • Engineering Controls: All weighing, handling, and reaction setup involving this compound in its solid form or in solution must be conducted within a certified chemical fume hood to control airborne contaminants.[2][3] The fume hood provides a physical barrier and ensures that any dust, aerosols, or vapors are effectively captured and exhausted.

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to authorized personnel. A designated area within the lab should be established for its use to prevent cross-contamination. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles with Side ShieldsMust conform to EN166 or OSHA 29 CFR 1910.133 standards.[5][9] Protects against accidental splashes of solutions or contact with fine powders.
Face ShieldRequired in addition to goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[5]
Hand Protection Nitrile GlovesRecommended for their broad chemical resistance.[2] Always inspect gloves for tears or degradation before use. For prolonged contact or when handling solutions, double-gloving is strongly advised to protect against potential pinhole leaks.[5]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect against spills and contamination of personal clothing.[2][5]
Respiratory Protection Fume HoodAll work should be conducted in a chemical fume hood to minimize inhalation of dust or aerosols.[2]
NIOSH-Approved RespiratorIn the rare event a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or N95 particulate filter should be used.[3] Respirator use requires a formal respiratory protection program and fit-testing.

Key Operational and Disposal Plans

Receiving and Handling Workflow
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[2]

  • Label Verification: Confirm the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard pictograms.

  • Controlled Transfer: Conduct all transfers and weighing operations within a chemical fume hood.[2]

  • Tool Compatibility: Use compatible tools (e.g., chemical-resistant spatulas, glassware) for handling. Avoid using tools that can generate static, especially with fine powders.[6][10]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][10]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

  • Minor Spill (Solid or Liquid inside a Fume Hood):

    • Alert personnel in the immediate area.

    • Wear the full PPE ensemble described in Section 3.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[10]

    • Carefully sweep or wipe up the absorbed material, placing it into a designated, sealable container for halogenated chemical waste.[4]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Place all contaminated materials (gloves, wipes) into the hazardous waste container.

  • Major Spill (Outside of a Fume Hood or Large Volume):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the spill is significant or involves respiratory exposure, activate the fire alarm to initiate a full lab evacuation.

    • Contact the institution's emergency response team or local emergency services.

    • Do not attempt to clean up a major spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[6]

Decontamination and Waste Disposal

As a halogenated organic compound, 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid requires specific disposal procedures.

  • Waste Segregation: All waste contaminated with this compound (including excess solid, solutions, contaminated gloves, and absorbent materials) MUST be disposed of in a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste streams.[11][12]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Waste" and a list of its chemical contents.[11] The container must be kept tightly sealed when not in use and stored in a secondary containment bin.[11][13]

  • Glassware Decontamination: Before standard washing, rinse any contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated waste.

  • Disposal Method: Final disposal should be handled by a certified hazardous waste management service, typically via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[4][14] Under no circumstances should this chemical or its waste be disposed of down the drain.[11]

Visual Workflow Guides

The following diagrams provide at-a-glance procedural guidance for critical safety workflows.

PPE_Selection_Workflow start Initiate Task with 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid task_type What is the task? start->task_type weighing Weighing Solid or Handling Neat Compound task_type->weighing Solid Handling solution Preparing Solution or Performing Reaction task_type->solution Liquid Handling storage Moving or Storing Sealed Container task_type->storage Storage ppe_weighing Enhanced PPE: - Standard PPE - Double Nitrile Gloves - Work in Fume Hood weighing->ppe_weighing ppe_solution Full Protection: - Safety Goggles & Face Shield - Lab Coat - Double Nitrile Gloves - Work in Fume Hood solution->ppe_solution ppe_base Standard PPE: - Safety Goggles - Lab Coat - Single Nitrile Gloves storage->ppe_base end_task Proceed with Task ppe_base->end_task ppe_weighing->end_task ppe_solution->end_task

Caption: PPE selection workflow based on the handling task.

Spill_Response_Protocol spill Spill Occurs location Location of Spill? spill->location in_hood Inside Fume Hood location->in_hood Contained out_hood Outside Fume Hood location->out_hood Open Lab size_in Spill Size? in_hood->size_in size_out Spill Size? out_hood->size_out minor_spill Minor Spill (<5g or <50mL contained) size_in->minor_spill Minor major_spill Major Spill (Large volume or uncontained) size_in->major_spill Major size_out->minor_spill Minor size_out->major_spill Major cleanup Self-Cleanup Protocol: 1. Alert others in area 2. Don Full PPE 3. Absorb & containerize 4. Decontaminate area minor_spill->cleanup evacuate Emergency Protocol: 1. Evacuate Area 2. Activate Alarm 3. Call Emergency Response major_spill->evacuate end Report Incident cleanup->end evacuate->end

Caption: Decision tree for chemical spill response protocol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.